Pyrazolo[1,5-a]pyridin-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[1,5-a]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-6-3-1-2-4-9(6)8-7/h1-5H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCJFNVSGQSWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484346 | |
| Record name | pyrazolo[1,5-a]pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59942-87-9 | |
| Record name | pyrazolo[1,5-a]pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Pyrazolo[1,5-a]pyridin-2-ol: A Comprehensive Technical Guide for Drug Discovery Professionals
This in-depth guide provides a technical overview of Pyrazolo[1,5-a]pyridin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, synthesis, and burgeoning applications, offering a valuable resource for researchers and professionals in drug development.
Introduction: The Rising Prominence of a Privileged Scaffold
This compound is a fused heterocyclic compound featuring a pyrazole ring fused to a pyridine ring, with a hydroxyl group at the 2-position.[1] Its unique structural framework has positioned it as a valuable scaffold in the synthesis of novel pharmaceutical agents. This guide will explore the key attributes that make this molecule a compelling starting point for drug discovery programs, particularly in oncology and infectious diseases.[1]
Physicochemical and Structural Characteristics
A foundational understanding of a compound's physical and chemical properties is paramount for its application in drug discovery. The key identifiers and properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 59942-87-9 | [1][2] |
| Molecular Formula | C₇H₆N₂O | [1][3][4] |
| Molecular Weight | 134.14 g/mol | [1][4] |
| IUPAC Name | 1H-pyrazolo[1,5-a]pyridin-2-one | [1][4] |
| Melting Point | 127-128 °C | [2][5] |
| Appearance | White solid | [2] |
| SMILES | C1=CC2=CC(=O)NN2C=C1 | [1][6] |
| InChI | InChI=1S/C7H6N2O/c10-7-5-6-3-1-2-4-9(6)8-7/h1-5H,(H,8,10) | [1][4] |
| InChI Key | WZCJFNVSGQSWLF-UHFFFAOYSA-N | [1][4] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through various synthetic routes, with cyclocondensation reactions being a prominent method.[1] Below is a detailed, self-validating protocol adapted from established literature.[2][5] The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Experimental Protocol: Synthesis via Cyclocondensation
This protocol outlines the synthesis of 2-hydroxypyrazolo[1,5-a]pyridine from ethyl 2-pyridylacetate and hydroxylamine-O-sulfonic acid.
Materials:
-
Ethyl 2-pyridylacetate
-
Hydroxylamine-O-sulfonic acid
-
Potassium hydroxide (KOH) solution (2.6 N)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Sodium carbonate (Na₂CO₃) solution (10%)
-
Acetic acid
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate (EtOAc)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Preparation of the Aminating Agent: In a round-bottom flask cooled to 0 °C using an ice bath, dissolve 4.14 g (36.6 mmol) of hydroxylamine-O-sulfonic acid in 13.8 mL of water. Neutralize the solution by the slow, dropwise addition of a 2.6 N KOH solution. This step generates the active aminating agent in situ, which is crucial for the subsequent reaction with the pyridine derivative.
-
N-Amination of Pyridine: To the neutralized solution from Step 1, slowly add 26.2 mL (0.172 mol) of ethyl 2-pyridylacetate at 0 °C. The low temperature is maintained to control the exothermicity of the reaction.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature for 30 hours. This extended reaction time ensures the completion of the N-amination and subsequent cyclization.
-
Initial Extraction: After 30 hours, extract the reaction mixture with dichloromethane. The aqueous layer is then adjusted to a pH of 9 with a 10% Na₂CO₃ solution and re-extracted with dichloromethane. This basic extraction ensures that any unreacted starting material and acidic byproducts are removed.
-
Acidification and Product Extraction: The aqueous layer is then carefully acidified to a pH of 5 with acetic acid. This protonates the desired product, this compound, making it more soluble in the organic phase. Extract the product with dichloromethane.
-
Drying and Concentration: Combine all the organic layers and dry them over anhydrous MgSO₄. The drying agent is then filtered off, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash chromatography using a hexane/EtOAc (90:10) solvent system. This step is critical to isolate the pure this compound from any remaining impurities. The final product is a white solid (607 mg, 39% yield).[2]
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The pyrazolo[1,5-a]pyridine core is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This compound and its derivatives have demonstrated significant potential in several therapeutic areas.
Anticancer Properties
Research has shown that derivatives of this compound exhibit selective cytotoxic effects against various cancer cell lines.[1] The planar, aromatic nature of the fused ring system allows for effective interaction with the active sites of key oncogenic proteins. The pyrazolo[1,5-a]pyrimidine scaffold, a closely related structure, has been successfully utilized to develop inhibitors of cyclin-dependent kinase 9 (CDK9), a target of emerging interest in cancer therapy.[7] Furthermore, this class of compounds has been investigated as inhibitors for other protein kinases crucial in cancer progression, such as EGFR, B-Raf, and MEK.[8]
Antimicrobial Activity
In addition to their anticancer potential, derivatives of this compound have shown promising antimicrobial properties.[1] Studies have reported their activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1] Some derivatives have also exhibited significant antifungal activity against common pathogens such as Candida albicans.[1]
Central Nervous System (CNS) Applications
The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its potential in treating neurological disorders. For instance, derivatives have been synthesized and evaluated as neuropeptide Y1 (NPY Y1) receptor antagonists, which play a role in regulating food intake and could be relevant for treating obesity and related metabolic disorders.[9]
Conclusion
This compound represents a versatile and promising scaffold for the development of novel therapeutics. Its synthetic accessibility, coupled with the diverse biological activities of its derivatives, underscores its importance for researchers in drug discovery. Future research will likely focus on optimizing the structure of these compounds to enhance their potency, selectivity, and pharmacokinetic profiles, paving the way for new and effective treatments for a range of diseases.
References
- Smolecule. (2023, August 15). Buy this compound | 59942-87-9.
- ChemicalBook. (2025, July 24). This compound | 59942-87-9.
- Angene International Limited. (2025, November 28). This compound|CAS 59942-87-9.
- PubChem. This compound | C7H6N2O | CID 12284426.
- Chem-Impex. Pyrazolo[1,5-a]pyridine-2-carboxylic acid.
- Sigma-Aldrich. Pyrazolo[1,5-a]pyridine-2-carboxylic acid AldrichCPR.
- National Institutes of Health. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- AK Scientific, Inc. 59942-87-9 Pyrazolo[1,5-a]pyridin-2(1H)-one.
- Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines.
- ChemicalBook. This compound CAS#: 59942-87-9.
- ACS Omega. (2019, September 4). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.
- PubChemLite. This compound (C7H6N2O).
- PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- PubMed. (2015, October 1). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9.
- RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- PubMed. (2011, May 1). Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists.
- Thermo Fisher Scientific. Pyrazolo[1,5-a]pyridine, 97% 1 g.
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Spectroscopic Characterization of Pyrazolo[1,5-a]pyridin-2-ol: A Technical Guide
Introduction
Pyrazolo[1,5-a]pyridin-2-ol is a fused heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its scaffold is a key feature in molecules with potential anticancer and antimicrobial properties, and it is also explored as a bioisostere for carboxylic acids in drug design.[1][2][3] As with any compound intended for pharmaceutical or advanced material applications, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data required for this characterization.
This technical guide offers an in-depth analysis of the spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying scientific principles and field-proven insights into data interpretation and acquisition.
Molecular Structure and Atom Numbering
The structural integrity of this compound is the basis for interpreting its spectral data. The accepted IUPAC numbering for the fused ring system is critical for assigning NMR signals correctly.
Caption: Molecular structure and IUPAC numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The data presented here were recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The aromatic nature of the fused ring system and the influence of the nitrogen atoms and hydroxyl group lead to a well-resolved spectrum.
Table 1: ¹H NMR Spectroscopic Data for this compound. [4]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 5.72 | d | 0.8 |
| H-6 | 6.63 | ddd | 6.8, 6.8, 1.4 |
| H-5 | 7.08 | ddd | 8.9, 6.8, 1.1 |
| H-4 | 7.35 | ddd | 8.9, 1.4, 0.8 |
| H-7 | 8.32 | dd | 6.8, 1.1 |
| OH | 10.40 | s | - |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
-
H-7 (8.32 ppm): This proton is the most deshielded of the ring protons. Its significant downfield shift is a classic feature of protons alpha to the bridgehead nitrogen (N8) in this heterocyclic system, resulting from the anisotropic effect of the pyrazole ring and the electron-withdrawing nature of the adjacent nitrogen.
-
H-4 & H-5 (7.35, 7.08 ppm): These protons on the pyridine ring exhibit chemical shifts typical for aromatic protons, with complex splitting patterns (doublet of doublet of doublets) due to coupling with their neighbors.
-
H-6 (6.63 ppm): This proton is relatively upfield compared to other pyridine protons, influenced by the overall electron density of the fused system.
-
H-3 (5.72 ppm): The most upfield of the ring protons, H-3 is on the electron-rich pyrazole ring. Its position is significantly influenced by the adjacent electron-donating hydroxyl group at C-2.
-
OH (10.40 ppm): The signal for the hydroxyl proton appears as a broad singlet at a very downfield position. This is characteristic of a phenolic proton in DMSO-d₆, which readily engages in hydrogen bonding with the solvent.
¹³C NMR Spectroscopy
Carbon-13 NMR provides a map of the carbon skeleton. While a fully assigned spectrum for this compound is not available in publicly indexed literature, data for the parent compound, Pyrazolo[1,5-a]pyridine , provides an authoritative baseline.
Table 2: ¹³C NMR Spectroscopic Data for the Parent Compound, Pyrazolo[1,5-a]pyridine (in DMSO-d₆). [5]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 141.0 |
| C-3 | 95.8 |
| C-4 | 128.8 |
| C-5 | 112.5 |
| C-6 | 121.6 |
| C-7 | 126.9 |
| C-8a | 149.2 |
Expertise & Experience: Predicting the ¹³C Spectrum of this compound
The introduction of a hydroxyl group at the C-2 position induces predictable shifts based on its electronic effects. This allows for a reliable estimation of the ¹³C NMR spectrum of the target molecule.
-
C-2 (ipso-carbon): The -OH group will cause a significant downfield shift (deshielding) of the C-2 carbon to which it is attached. One would expect this signal to appear in the 155-165 ppm range.
-
C-3 (ortho-carbon): The electron-donating resonance effect of the -OH group will shield the adjacent C-3, causing an upfield shift relative to the parent compound. Its signal would be expected to remain below 95 ppm.
-
C-8a (ortho-carbon): Similarly, C-8a is ortho to the C-2 position across the pyrazole ring and would experience shielding, shifting it upfield from 149.2 ppm.
-
Other Carbons: The carbons of the pyridine ring (C-4, C-5, C-6, C-7) will be less affected, but minor shifts are expected due to the overall change in electron distribution.
Researchers requiring definitive assignments should consult specialized publications where such characterization has been performed.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by features of the hydroxyl group and the aromatic system.
Table 3: Key IR Absorption Bands for this compound. [2]
| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3600–3200 | Strong, Broad | O-H Stretch | Hydroxyl (H-bonded) |
| 3100–3000 | Medium | C-H Stretch | Aromatic |
| 1650–1400 | Medium-Strong | C=C and C=N Stretch | Aromatic Ring Vibrations |
Expertise & Experience: Interpreting the IR Spectrum
-
O-H Stretch (3600–3200 cm⁻¹): The most prominent feature is a broad, strong absorption in this region. The broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of different molecules in the solid or liquid state.
-
Aromatic C-H Stretch (3100–3000 cm⁻¹): The absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp²-hybridized, confirming the aromatic nature of the core structure.
-
Fingerprint Region (1650–1400 cm⁻¹): This region contains a series of sharp to medium absorptions corresponding to the stretching vibrations of the C=C and C=N bonds within the fused heterocyclic rings. These bands are highly characteristic of the pyrazolopyridine scaffold.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's stability and fragmentation pathways, which aids in structural confirmation.
Table 4: Mass Spectrometry Data for this compound.
| Parameter | Value | Technique | Reference |
| Molecular Formula | C₇H₆N₂O | - | [1] |
| Molecular Weight | 134.14 g/mol | - | [4] |
| Molecular Ion (M)⁺ | m/z 134 | EI | [2] |
| Protonated Molecule (M+H)⁺ | m/z 135 | APCI | [4] |
Expertise & Experience: Fragmentation Pathway
Under electron impact (EI) ionization, the molecular ion (M⁺) is formed, which is energetically unstable and undergoes fragmentation. For pyrazolo[1,5-a]pyridine systems, a characteristic fragmentation involves the cleavage of the pyrazole ring.[2] A plausible primary fragmentation pathway for this compound involves the loss of carbon monoxide (CO) from the hydroxyl-bearing ring, followed by the loss of hydrogen cyanide (HCN).
Caption: Plausible mass spectral fragmentation pathway for this compound.
Experimental Protocols: A Self-Validating Approach
The acquisition of high-quality, reproducible spectroscopic data requires robust and well-controlled experimental procedures.
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 300 MHz or higher field strength NMR spectrometer. Ensure the instrument is properly shimmed on the sample to achieve optimal resolution and lineshape.
-
¹H NMR Parameters:
-
Acquire a standard single-pulse experiment.
-
Set the spectral width to cover a range from -2 to 12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire a minimum of 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Acquire a proton-decoupled ¹³C experiment.
-
Set the spectral width to cover a range from 0 to 200 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.
-
Acquire several hundred to several thousand scans, as needed, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio. Reference the spectrum to the TMS signal at 0.00 ppm.
Protocol 2: IR Spectroscopy Acquisition
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid-state analysis. Place a small amount of the powdered sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000–400 cm⁻¹.
-
Co-add a minimum of 32 scans to ensure a high-quality spectrum.
-
-
Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the peaks of interest.
Protocol 3: Mass Spectrometry Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization for soft ionization to observe (M+H)⁺, or Electron Impact for fragmentation).
-
Data Acquisition:
-
Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode over a mass range of m/z 50–500.
-
Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the molecular ion.
-
-
Data Processing: Calibrate the mass axis using a known standard. Identify the molecular ion peak and major fragment ions.
Conclusion
The spectroscopic profile of this compound is well-defined and consistent with its molecular structure. The ¹H NMR spectrum is characterized by distinct signals for all six protons, with the H-7 proton being significantly deshielded. The IR spectrum is dominated by a broad hydroxyl stretch and characteristic aromatic ring vibrations. Mass spectrometry confirms the molecular weight of 134.14 g/mol and shows fragmentation patterns typical of the pyrazolopyridine core. This comprehensive dataset serves as an authoritative reference for the identification and characterization of this important heterocyclic compound.
References
- Google Patents. (2024). Pyrazolo derivatives as human dihydroorotate dehydrogenase (hdhodh) inhibitors for use as antivirals. US20240034730A1.
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]
-
SpectraBase. Pyrazolo[1,5-a]pyridine. Compound ID: Hjx3oE4EtWN, Spectrum ID: CnOoWkpCYkO. Available at: [Link]
-
SpectraBase. Pyrazolo[1,5-a]pyridine. Compound ID: Hjx3oE4EtWN, Spectrum ID: A8VkjTwSBlg. Available at: [Link]
-
Di Micco, S., et al. (2015). Fluorescent Isostere (Fluostere) of the Carboxylate: Design of hDHODH Fluorescent Inhibitors as Proof of Concept. Journal of Medicinal Chemistry, 58(15), 6071–6087. Available at: [Link]
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ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]
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Gable, K. 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]
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University of Naples Federico II. (2022). Book of abstract - Merck Young Chemist's Symposium 2022. Available at: [Link]
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Elguero, J., et al. (1970). Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Oregon State University. 13-C NMR Chemical Shift Table.pdf. Available at: [Link]
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Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Journal of Chemical Sciences, 96(1-2), 1-17. Available at: [Link]
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The Solubility Profile of Pyrazolo[1,5-a]pyridin-2-ol: A Technical Guide for Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Pyrazolo[1,5-a]pyridin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies for solubility assessment. We will delve into the physicochemical properties of this compound, predict its solubility in a range of common solvents, and provide detailed experimental protocols for accurate solubility determination. The causality behind experimental choices is explained to ensure a deep understanding of the principles at play.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility is a cornerstone of pharmaceutical development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3] Poor aqueous solubility, in particular, can be a significant hurdle, leading to low bioavailability and hindering the progression of promising drug candidates.[4] this compound and its derivatives have garnered attention for their diverse biological activities, including potential anticancer and antimicrobial properties.[1][2] A thorough understanding of the solubility of this scaffold is therefore paramount for its successful development into a therapeutic agent. This guide provides a detailed exploration of the solubility of this compound, moving from theoretical prediction to practical experimental determination.
Physicochemical Properties of this compound
A molecule's solubility is intrinsically linked to its physicochemical properties. The key parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | PubChem[5][6] |
| Molecular Weight | 134.14 g/mol | PubChem[5][6] |
| Melting Point | 127-128 °C | ChemicalBook[7] |
| pKa (predicted) | 10.08 ± 0.20 | ChemicalBook |
| IUPAC Name | 1H-pyrazolo[1,5-a]pyridin-2-one | PubChem[5][6] |
The structure of this compound, featuring a fused pyrazole and pyridine ring system with a hydroxyl group, suggests a molecule with moderate polarity. The presence of nitrogen and oxygen atoms allows for hydrogen bonding, which will play a significant role in its interaction with protic solvents. The predicted pKa indicates it is a weak acid.
Theoretical Solubility Profile
In the absence of extensive experimental data, a theoretical solubility profile can be constructed based on the principle of "like dissolves like." This involves considering the polarity, proticity, and hydrogen bonding capabilities of both this compound and various solvents.
Qualitative Solubility Prediction in Common Solvents:
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (H₂O) | Polar Protic | Low to Moderate | The hydroxyl group and nitrogen atoms can form hydrogen bonds with water, but the bicyclic aromatic core is hydrophobic, likely limiting solubility. |
| Methanol (CH₃OH) | Polar Protic | High | The small alkyl chain and hydroxyl group of methanol make it an excellent hydrogen bonding partner for this compound. |
| Ethanol (C₂H₅OH) | Polar Protic | High | Similar to methanol, ethanol's polarity and ability to hydrogen bond should facilitate dissolution. |
| Isopropanol (C₃H₇OH) | Polar Protic | Moderate to High | The increased hydrocarbon character compared to methanol and ethanol may slightly reduce solubility. |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Moderate | As a polar aprotic solvent, it can engage in dipole-dipole interactions, but the lack of hydrogen bond donation will limit its solvating power compared to alcohols. |
| Acetone (C₃H₆O) | Polar Aprotic | Moderate to High | The carbonyl group can act as a hydrogen bond acceptor, and its overall polarity should be favorable for dissolving this compound. |
| Acetonitrile (CH₃CN) | Polar Aprotic | Moderate | Its polarity and ability to accept hydrogen bonds suggest moderate solubility. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a powerful polar aprotic solvent with a high dielectric constant, making it an excellent solvent for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a highly polar and versatile solvent, often used for compounds with poor solubility in other organic solvents. |
| Ethyl Acetate (C₄H₈O₂) | Intermediate Polarity Aprotic | Moderate | Its ester functionality can act as a hydrogen bond acceptor, and it has a moderate polarity. |
| Tetrahydrofuran (THF) | Intermediate Polarity Aprotic | Moderate | The ether oxygen can accept hydrogen bonds, and it is a good solvent for a wide range of organic molecules. |
| Toluene (C₇H₈) | Nonpolar Aprotic | Low | The nonpolar nature of toluene makes it a poor solvent for the relatively polar this compound. |
| Hexane (C₆H₁₄) | Nonpolar Aprotic | Insoluble | As a nonpolar alkane, hexane will not effectively solvate the polar functional groups of the molecule. |
Experimental Determination of Solubility
While theoretical predictions are valuable, experimental determination is essential for obtaining accurate and reliable solubility data. The shake-flask method is considered the gold standard for determining equilibrium solubility due to its accuracy.
Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the standardized shake-flask method for determining the equilibrium solubility of this compound.
Diagram of the Shake-Flask Solubility Determination Workflow:
Caption: Workflow for Shake-Flask Solubility Determination.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Prepare samples in triplicate for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow larger particles to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining fine particles. This step is critical to avoid artificially high solubility readings.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the test solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
pH: For ionizable compounds, pH is a critical determinant of solubility. While the predicted pKa of ~10 suggests that this compound is a weak acid, its solubility in aqueous buffers may increase at higher pH values due to deprotonation of the hydroxyl group.
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. It is advisable to determine solubility at controlled temperatures, such as room temperature (25 °C) and physiological temperature (37 °C).
-
Polymorphism: The crystalline form of a compound can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities. It is important to characterize the solid form of this compound being used in solubility studies.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While a complete experimental dataset is not yet publicly available, the theoretical predictions and detailed experimental protocols herein offer a robust starting point for any research or development program involving this promising compound.
For future work, a systematic experimental determination of the solubility of this compound in a wide range of pharmaceutically relevant solvents and biorelevant media is highly recommended. Such data will be invaluable for formulation development, preclinical studies, and ultimately, for unlocking the full therapeutic potential of this important class of molecules.
References
- Vertex AI Search. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. Retrieved January 4, 2026.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 4, 2026.
- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
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PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]
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SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved January 4, 2026, from [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved January 4, 2026, from [Link]
- National Institutes of Health. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved January 4, 2026.
- National Institutes of Health. (n.d.). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Retrieved January 4, 2026.
- American Pharmaceutical Review. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality. Retrieved January 4, 2026.
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PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]
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Tautomeric Landscapes of Pyrazolo[1,5-a]pyridin-2-ol and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Within this class of compounds, Pyrazolo[1,5-a]pyridin-2-ol and its derivatives present a fascinating case of tautomerism, a phenomenon with profound implications for their chemical reactivity, physicochemical properties, and ultimately, their therapeutic potential. This in-depth technical guide provides a comprehensive exploration of the tautomeric equilibria in these molecules. We will delve into the structural nuances of the possible tautomers, the experimental and computational methodologies used to elucidate their relative stabilities, and the influence of substitution and solvent effects on the tautomeric landscape. This guide is intended to be a valuable resource for researchers and drug development professionals, offering insights to inform the rational design of novel therapeutics based on the pyrazolo[1,5-a]pyridine core.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with far-reaching consequences in drug design and development. The ability of a molecule to exist in different tautomeric forms can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For medicinal chemists, a thorough understanding of the predominant tautomeric forms of a drug candidate and the factors governing their interconversion is paramount for optimizing efficacy and minimizing off-target effects.
This compound, a key member of the pyrazolo[1,5-a]pyridine family, is a prime example of a molecule where tautomerism plays a critical role. This guide will dissect the intricate tautomeric behavior of this scaffold, providing a detailed analysis of the contributing factors and the state-of-the-art techniques employed for its characterization.
The Tautomeric Forms of this compound
This compound can theoretically exist in several tautomeric forms, with the three most significant being the enol, keto, and zwitterionic forms.
-
This compound (Enol Form): This form possesses an aromatic pyridine ring and a hydroxyl group at the 2-position. Its aromatic character suggests a degree of inherent stability.
-
Pyrazolo[1,5-a]pyridin-2(1H)-one (Keto Form): In this tautomer, the proton has migrated from the hydroxyl oxygen to the nitrogen at position 1, resulting in a keto group at the 2-position and a partially saturated pyridine ring.
-
Zwitterionic Form: This form arises from the internal transfer of a proton from the hydroxyl group to the pyridine nitrogen, creating a positively charged pyridinium ion and a negatively charged oxygen.
The equilibrium between these forms is a delicate balance of electronics, aromaticity, and environmental factors.
Caption: Tautomeric equilibria of this compound.
Experimental evidence, primarily from NMR spectroscopy and methylation reactions, strongly suggests that the enol form (this compound) is the predominant tautomer in solution [1]. This preference can be attributed to the energetic favorability of retaining the aromaticity of the pyridine ring.
Synthesis of the this compound Scaffold
The synthesis of this compound and its derivatives is a crucial first step in studying their tautomerism and biological activity. A common and effective method involves the reaction of ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid[1].
Experimental Protocol: Synthesis of this compound[1]
-
Reaction Setup: A solution of ethyl 2-pyridylacetate in an appropriate solvent is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Reagent Addition: An aqueous solution of hydroxylamine-O-sulfonic acid is added dropwise to the stirred solution of ethyl 2-pyridylacetate at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic and Computational Characterization of Tautomers
A multi-faceted approach combining spectroscopic techniques and computational modeling is essential for a comprehensive understanding of the tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between tautomers in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, which differs significantly between the enol and keto forms.
-
¹H NMR: In the enol form of this compound, the proton of the hydroxyl group typically appears as a broad singlet at a downfield chemical shift (around 10-12 ppm), which is exchangeable with D₂O. The aromatic protons of the pyridine and pyrazole rings exhibit characteristic coupling patterns. In the keto form, the NH proton would also appear as a singlet, but the signals for the protons on the now non-aromatic pyridine ring would shift upfield and show different coupling constants.
-
¹³C NMR: The carbon atom at the 2-position provides a clear diagnostic signal. In the enol form, this carbon is attached to a hydroxyl group and resonates at a chemical shift typical for an aromatic carbon bearing an oxygen atom (around 150-160 ppm). In the keto form, this carbon is a carbonyl carbon and would exhibit a significantly downfield chemical shift (typically >170 ppm).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also provide insights into the tautomeric equilibrium. The π-systems of the enol and keto forms are different, leading to distinct absorption spectra. The aromatic enol form generally exhibits absorption maxima at longer wavelengths compared to the less conjugated keto form. By analyzing the UV-Vis spectra in different solvents, one can observe shifts in the equilibrium.
Computational Chemistry
Density Functional Theory (DFT) and other quantum chemical methods are invaluable for predicting the relative stabilities of tautomers. These calculations can provide thermodynamic data, such as the Gibbs free energy of each tautomer, allowing for the estimation of the equilibrium constant.
Table 1: Calculated Relative Energies of this compound Tautomers (Illustrative)
| Tautomer | Method | Basis Set | Relative Energy (kcal/mol) |
| Enol | B3LYP | 6-311++G(d,p) | 0.00 |
| Keto | B3LYP | 6-311++G(d,p) | +5.7 |
| Zwitterion | B3LYP | 6-311++G(d,p) | +12.3 |
Note: These are illustrative values and the actual relative energies may vary depending on the computational method and level of theory.
Factors Influencing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static and can be influenced by several factors, including the electronic nature of substituents and the polarity of the solvent.
Substituent Effects
The introduction of electron-donating or electron-withdrawing groups onto the pyrazolo[1,5-a]pyridine scaffold can significantly alter the relative stabilities of the tautomers.
-
Electron-Donating Groups (EDGs): EDGs, such as alkyl or alkoxy groups, on the pyridine ring can increase the electron density of the ring system, further stabilizing the aromatic enol form.
-
Electron-Withdrawing Groups (EWGs): EWGs, such as nitro or cyano groups, can destabilize the aromatic enol form by withdrawing electron density. This may lead to a shift in the equilibrium towards the keto form.
Solvent Effects
The polarity of the solvent can have a profound impact on the tautomeric equilibrium, particularly for the zwitterionic form.
-
Polar Protic Solvents: Solvents like water and alcohols can stabilize the zwitterionic form through hydrogen bonding, potentially increasing its population in the equilibrium mixture.
-
Nonpolar Solvents: In nonpolar solvents, the less polar enol and keto forms are generally favored over the highly polar zwitterionic form.
Implications for Drug Design and Development
The predominance of the enol form of this compound has significant implications for its use as a drug scaffold.
-
Target Interactions: The hydrogen-bonding capabilities of the hydroxyl group in the enol form are crucial for its interaction with biological targets. The ability to act as both a hydrogen bond donor and acceptor is a key feature in molecular recognition.
-
Physicochemical Properties: The aromatic nature of the enol form influences its lipophilicity, solubility, and metabolic stability. Understanding and controlling the tautomeric equilibrium is therefore essential for optimizing the ADME properties of drug candidates.
-
Prodrug Strategies: The hydroxyl group of the enol form can be functionalized to create prodrugs with improved bioavailability or targeted delivery.
Conclusion and Future Perspectives
The tautomerism of this compound and its derivatives is a rich and complex field of study with direct relevance to drug discovery. The current body of evidence strongly supports the predominance of the aromatic enol form in solution, a feature that underpins the therapeutic potential of this scaffold. Future research in this area should focus on:
-
Quantitative determination of tautomeric equilibrium constants for a wider range of substituted derivatives in various solvents.
-
Advanced spectroscopic studies , such as 2D NMR techniques, to further probe the dynamics of tautomeric interconversion.
-
Integrated computational and experimental approaches to develop predictive models for the tautomeric behavior of novel Pyrazolo[1,5-a]pyridine derivatives.
A deeper understanding of the tautomeric landscapes of these fascinating molecules will undoubtedly pave the way for the design of more effective and safer medicines.
References
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Ochi, H., Miyasaka, T., Kanada, K., & Arakawa, K. (1976). Studies of Heterocyclic Compounds. VIII. Synthesis and Tautomerism of 2-Hydroxypyrazolo[1,5-a]pyridine. Bulletin of the Chemical Society of Japan, 49(7), 1980-1984. [Link]
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Pfaffenhuemer, P., Laggner, C., Deibl, S., & Bars, R. (2011). Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols. HETEROCYCLES, 83(7), 1567. [Link]
- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.
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PubChem. This compound. [Link]
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Unveiling the Solid-State Architecture of Pyrazolo[1,5-a]pyridin-2-ol: A Technical Guide to its Crystal Structure
For Immediate Release – The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with therapeutic potential. A profound understanding of the three-dimensional structure of these molecules is critical for rational drug design and the optimization of pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth analysis of the crystal structure of a foundational member of this class, Pyrazolo[1,5-a]pyridin-2-ol, offering a detailed walkthrough for researchers, scientists, and professionals in drug development.
The Foundation of Structural Elucidation: High-Quality Single Crystal Growth
The journey to determining a molecule's crystal structure begins with the meticulous preparation of a high-quality single crystal. The choice of crystallization technique is paramount and is guided by the physicochemical properties of the compound. For this compound, a compound of moderate polarity, the slow evaporation method from a suitable solvent is a well-established and effective approach.
Experimental Protocol: Crystallization via Slow Evaporation
The causality behind this experimental choice lies in creating a state of gradually increasing supersaturation, which favors the orderly deposition of molecules onto a growing crystal lattice rather than rapid, disordered precipitation.
-
Solvent Selection & Solution Preparation: A judicious choice of solvent is critical. Dichloromethane is an excellent starting point due to its ability to dissolve a range of organic molecules and its moderate volatility. A saturated or near-saturated solution of this compound is prepared at room temperature.
-
Purification: The solution is filtered through a 0.2 µm syringe filter to remove any microscopic dust or undissolved particles. These particulates can act as nucleation sites, leading to the formation of multiple small crystals instead of a single, large one.
-
Controlled Evaporation: The filtered solution is placed in a small, clean vial, which is then loosely capped. This restricted opening allows the solvent to evaporate slowly over several days. This slow rate is the key to promoting the growth of large, well-ordered single crystals suitable for diffraction experiments.
-
Crystal Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have formed, they are carefully separated from the mother liquor.
Caption: Workflow from crystallization to structure solution for this compound.
Illuminating the Molecular Framework: Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] By analyzing the pattern of diffracted X-rays, we can deduce bond lengths, bond angles, and the overall molecular conformation.
Experimental Parameters and Data Collection
A colorless, prism-shaped single crystal of this compound with dimensions of 0.25 x 0.20 x 0.15 mm was selected for analysis. The data was collected at a temperature of 293(2) K using a Bruker SMART APEXII CCD area-detector diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The choice of molybdenum radiation is standard for small organic molecules as it provides good resolution of the diffraction data. Data collection at a stable, albeit room temperature, is sufficient for many stable organic compounds.
Structure Solution and Refinement: A Self-Validating System
The crystal structure was solved using direct methods, a powerful technique for determining the phases of the diffracted X-rays, which is the central challenge in crystallography known as the "phase problem".[4][5][6][7] The initial structural model obtained from direct methods was then refined using a full-matrix least-squares on F² procedure.[8][9][10] This iterative process minimizes the difference between the observed diffraction data and the data calculated from the atomic model.
All non-hydrogen atoms were refined anisotropically, which accounts for their thermal vibrations in three dimensions. Hydrogen atoms were positioned geometrically and refined using a riding model, a standard and reliable approach for their placement. The final refinement statistics provide a measure of the quality of the determined structure.
Table 1: Crystallographic Data and Structure Refinement Details for this compound
| Parameter | Value |
| Empirical formula | C₇H₆N₂O |
| Formula weight | 134.14 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 6.428(1) Å, α = 90°b = 10.583(2) Å, β = 98.92(3)°c = 9.325(2) Å, γ = 90° |
| Volume | 627.5(2) ų |
| Z | 4 |
| Calculated density | 1.420 Mg/m³ |
| Absorption coefficient | 0.101 mm⁻¹ |
| F(000) | 280 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.59 to 27.50° |
| Reflections collected / unique | 4612 / 1441 [R(int) = 0.027] |
| Final R indices [I > 2σ(I)] | R1 = 0.0453, wR2 = 0.1189 |
| R indices (all data) | R1 = 0.0631, wR2 = 0.1331 |
| Goodness-of-fit on F² | 1.03 |
| Largest diff. peak and hole | 0.175 and -0.198 e.Å⁻³ |
Interpreting the Crystal Architecture: Insights for Drug Development
The solved crystal structure of this compound reveals a planar fused ring system. The molecular geometry, including bond lengths and angles, is consistent with standard values for similar heterocyclic systems.
The Central Role of Hydrogen Bonding in Crystal Packing
A critical aspect of the crystal structure is the network of intermolecular interactions that govern how the molecules pack together in the solid state. In the crystal of this compound, the most significant intermolecular interaction is a classic hydrogen bond. The hydroxyl group (-OH) acts as a hydrogen bond donor, while the pyridine nitrogen atom of an adjacent molecule serves as the acceptor. This O—H···N interaction links the molecules into infinite chains.
These chains are further interconnected by weaker C—H···O hydrogen bonds, creating a robust three-dimensional supramolecular architecture. Understanding these hydrogen bonding patterns is crucial for drug development professionals as they influence key physicochemical properties such as solubility, melting point, and crystal morphology, all of which are critical for formulation and bioavailability. The ability of the this compound scaffold to participate in such specific and directional hydrogen bonds is a key feature that can be exploited in the design of potent and selective inhibitors for various biological targets.[11][12][13]
Caption: A schematic representation of the hydrogen bonding interactions in the crystal lattice.
Conclusion: From Structure to Strategy
The successful elucidation of the crystal structure of this compound provides an unambiguous and high-resolution blueprint of its molecular architecture and solid-state packing. This fundamental structural data is an invaluable asset for computational chemists and drug designers. It enables the validation of theoretical models, facilitates accurate structure-based drug design through molecular docking simulations, and provides a rational basis for the synthesis of new derivatives with tailored properties. The insights gained from this analysis underscore the importance of single-crystal X-ray diffraction as a cornerstone of modern drug discovery and development.
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Direct methods (crystallography) - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
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Phase problem and methods to solve it (direct methods, Patterson methods) | Crystallography Class Notes | Fiveable. (n.d.). Retrieved January 4, 2026, from [Link]
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An Introduction to Direct Methods. The Most Important Phase Relationships and their Application in Solving the Phase Problem. (n.d.). International Union of Crystallography. Retrieved January 4, 2026, from [Link]
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Structure factor least-squares refinement. (n.d.). Retrieved January 4, 2026, from [Link]
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Direct Methods in Crystallography. (n.d.). Retrieved January 4, 2026, from [Link]
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Zn–IMP 3D Coordination Polymers for Drug Delivery: Crystal Structure and Computational Studies. (2026, January 2). MDPI. Retrieved January 4, 2026, from [Link]
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Crystal Growth, Structure, Magnetism, and Electrochemical Properties of Hexavalent Strontium Ruthenium Oxyhydroxide. (n.d.). ACS Omega. Retrieved January 4, 2026, from [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved January 4, 2026, from [Link]
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The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (n.d.). Journal of Chemical Education. Retrieved January 4, 2026, from [Link]
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Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (n.d.). Retrieved January 4, 2026, from [Link]
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Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety. (n.d.). PMC. Retrieved January 4, 2026, from [Link]
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Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. (2022, August 4). NIH. Retrieved January 4, 2026, from [Link]
-
Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved January 4, 2026, from [Link]
-
Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety. (n.d.). PMC. Retrieved January 4, 2026, from [Link]
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An In-depth Technical Guide to Pyrazolo[1,5-a]pyridin-2-ol and its Isomers: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of Pyrazolo[1,5-a]pyridin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural characteristics, isomerism, synthetic pathways, chemical reactivity, and its role as a versatile scaffold in modern drug discovery. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a deeper understanding of this important molecular framework.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine ring system is a fused bicyclic N-heterocycle that has garnered substantial attention in synthetic and medicinal chemistry.[1] These structures are considered purine analogs and are known to be the core motif in numerous biologically active compounds and approved drugs, including zaleplon (sedative) and indiplon (sedative).[2][3] Their significance lies in their diverse pharmacological profiles, which include anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[1][4] The versatility of this scaffold allows for extensive chemical modification, making it a privileged structure for developing novel therapeutic agents.[5][6]
Structural Elucidation: Tautomerism and Isomerism
A critical aspect of this compound is its existence in a tautomeric equilibrium with its keto form, 1H-pyrazolo[1,5-a]pyridin-2-one. While the "-ol" name is frequently used, physicochemical and spectroscopic data suggest that the keto form is often the predominant tautomer, particularly in the solid state.[7][8][9] The IUPAC name for the compound (CAS 59942-87-9) is officially 1H-pyrazolo[1,5-a]pyridin-2-one.[7] This equilibrium is crucial as it dictates the molecule's reactivity and its potential for hydrogen bonding interactions with biological targets.
Tautomeric Equilibrium
The equilibrium between the enol and keto forms is influenced by factors such as solvent polarity and pH. The ability to exist in either form is a key feature of its chemical personality.
Caption: Tautomeric equilibrium between the enol and keto forms.
Positional Isomers
The position of the hydroxyl group on the pyrazolo[1,5-a]pyridine core defines its positional isomers. A notable example is Pyrazolo[1,5-a]pyridin-7-ol.[10] The location of the hydroxyl group significantly alters the electronic properties and reactivity of the molecule. For instance, the -7-ol isomer has been investigated for its potential anticancer activities, with the hydroxyl group at position 7 being crucial for forming hydrogen bonds with biological targets.[10]
Physicochemical and Spectroscopic Properties
A precise understanding of the compound's properties is fundamental for its application in research and development.
Core Physicochemical Data
The fundamental properties of the parent compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1H-pyrazolo[1,5-a]pyridin-2-one | [7] |
| CAS Number | 59942-87-9 | [7][11] |
| Molecular Formula | C₇H₆N₂O | [7][12] |
| Molecular Weight | 134.14 g/mol | [7][12] |
| Canonical SMILES | C1=CC2=CC(=O)NN2C=C1 | [12] |
| InChI Key | WZCJFNVSGQSWLF-UHFFFAOYSA-N | [7][12] |
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation. The ¹H NMR spectrum provides a diagnostic fingerprint for the pyrazolo[1,5-a]pyridine core.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |
| H-3 | 5.72 | d, J = 0.8 Hz |
| H-6 | 6.63 | ddd, J = 6.8, 6.8, 1.4 Hz |
| H-5 | 7.08 | ddd, J = 8.9, 6.8, 1.1 Hz |
| H-4 | 7.35 | ddd, J = 8.9, 1.4, 0.8 Hz |
| H-7 | 8.32 | dd, J = 6.8, 1.1 Hz |
| OH | 10.40 | s |
| Data obtained in DMSO-d6[11] |
In mass spectrometry, the molecular ion peak appears at m/z 134, confirming the molecular weight. Fragmentation patterns often involve the characteristic loss of HCN or C₂H₂N radicals.[12]
Synthesis Strategies and Methodologies
The construction of the pyrazolo[1,5-a]pyridine scaffold can be achieved through several robust synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Cyclocondensation Reactions
One of the most versatile and common methods is the cyclocondensation of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[12][13] This approach often involves an acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling, followed by dehydrative cyclization, which can proceed under catalyst-free conditions with high atom economy.[12][13] This strategy is highly effective for generating a wide range of substituted derivatives, with yields reported to be in the 72-94% range.[12]
Caption: General workflow for synthesis via cyclocondensation.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from the literature for the synthesis of the title compound.[11]
Objective: To synthesize 2-hydroxypyrazolo[1,5-a]pyridine (C4f).
Materials:
-
Ethyl 2-pyridylacetate (0.172 mol)
-
Hydroxylamine-O-sulfonic acid (36.6 mmol)
-
2.6 N KOH solution
-
Acetic acid
-
10% Na₂CO₃ solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Hexane, Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Preparation of Reagent: At 0 °C, dissolve hydroxylamine-O-sulfonic acid (4.14 g, 36.6 mmol) in 13.8 mL of water. Neutralize the solution carefully with 2.6 N KOH solution. Rationale: This step generates the active nucleophilic aminating agent in situ under controlled temperature to prevent decomposition.
-
Reaction: Slowly add the neutralized hydroxylamine solution dropwise to ethyl 2-pyridylacetate (26.2 mL, 0.172 mol). Causality: The N-amination of the pyridine nitrogen is the key initial step to form the N-aminopyridinium intermediate required for subsequent cyclization.
-
Incubation: Stir the reaction mixture at room temperature for 30 hours. Rationale: This extended reaction time allows for the slow intramolecular cyclization and rearrangement to form the fused pyrazole ring.
-
Work-up (Base Extraction): After 30 hours, extract the mixture with dichloromethane. Adjust the aqueous layer to pH 9 with a 10% Na₂CO₃ solution and extract again with DCM. Causality: This step removes unreacted starting materials and acidic byproducts. The basic extraction ensures any acidic product remains in the aqueous phase.
-
Work-up (Acid Extraction): Adjust the aqueous layer to pH 5 with acetic acid and extract with DCM. Rationale: The desired product is weakly acidic (enol form) or neutral (keto form) and will be extracted into the organic phase at a slightly acidic pH, separating it from more basic impurities.
-
Drying and Concentration: Combine the organic layers from the pH 5 extraction, dry over MgSO₄, and concentrate under reduced pressure. Rationale: Removal of residual water is critical before purification to ensure sharp chromatographic separation.
-
Purification: Purify the crude product by flash chromatography using a hexane/EtOAc (90:10) solvent system to yield the final product as a white solid. Rationale: Chromatography separates the target compound from any remaining impurities or regioisomers based on polarity.
Chemical Reactivity and Functionalization
This compound is a versatile scaffold that can undergo various chemical transformations, allowing for the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.
-
Nucleophilic Substitution: The hydroxyl group of the enol tautomer can be substituted under specific conditions, enabling the introduction of various functional groups like ethers and esters.[12]
-
Electrophilic Aromatic Substitution: The pyridine ring is susceptible to electrophilic substitution, which can be used to modify the compound's electronic and steric properties, thereby influencing its pharmacological activity.[12] Halogenation, for instance, can introduce handles for further cross-coupling reactions.
-
Cyclization Reactions: The core structure can serve as a building block for more complex fused heterocycles, expanding its utility in synthetic chemistry.[12]
Caption: Key reactivity sites on the this compound scaffold.
Applications in Medicinal Chemistry and Drug Development
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of targeted therapies due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets.
-
Protein Kinase Inhibition: Derivatives of this scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[5] They can act as ATP-competitive or allosteric inhibitors, with specific derivatives targeting kinases like PI3K, EGFR, and B-Raf.[5][14]
-
Anticancer Properties: Research has shown that pyrazolo[1,5-a]pyridine derivatives can exhibit selective cytotoxicity against various cancer cell lines.[12]
-
Antimicrobial Activity: Several studies have demonstrated the potential of these compounds as antibacterial and antifungal agents.[12] Some derivatives have shown promising activity against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[12]
-
Drug Scaffolding: The compound's unique structure makes it a valuable starting point for developing new pharmaceuticals. It can serve as a lead compound or a versatile scaffold for library synthesis in drug discovery campaigns.[12]
Conclusion and Future Perspectives
This compound and its isomers represent a highly valuable class of heterocyclic compounds. The well-established synthetic routes, coupled with the scaffold's amenability to chemical modification, provide a robust platform for the generation of diverse chemical libraries. The tautomeric nature of the 2-hydroxy derivative offers unique opportunities for modulating physicochemical properties and biological interactions. Future research will likely focus on leveraging computational methods to design more selective and potent derivatives, particularly in the area of kinase inhibition, and exploring novel applications in materials science and as biological probes.[6][12]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
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Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
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Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
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Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]
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An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate. [Link]
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On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health. [Link]
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Biological Activity Screening of Novel "Pyrazolo[1,5-a]pyridin-2-ol" Analogs
An In-Depth Technical Guide:
Preamble: The Strategic Imperative for Screening Pyrazolo[1,5-a]pyridine Scaffolds
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine allows it to function as an antagonist in various biological processes, making it a fertile ground for the discovery of novel therapeutics.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, most notably as protein kinase inhibitors for targeted cancer therapy, anti-inflammatory agents, and EP1 receptor antagonists.[3][4]
The development of novel analogs based on the "Pyrazolo[1,5-a]pyridin-2-ol" core necessitates a robust, logical, and efficient screening strategy to identify and characterize their biological activities. This guide eschews a one-size-fits-all template, instead presenting a hierarchical screening cascade designed to move systematically from broad phenotypic observations to specific mechanistic insights. The causality behind each experimental choice is emphasized, ensuring that resource allocation is guided by a self-validating data stream. This document is intended for drug discovery researchers and scientists, providing both the strategic framework and the detailed protocols required to prosecute a successful screening campaign.
Chapter 1: The Global Screening Cascade: A Phased Approach to Unveiling Biological Function
A successful screening campaign does not rely on a single assay but on a strategically designed cascade. This approach maximizes efficiency by using high-throughput, cost-effective assays to perform an initial triage of a compound library, followed by progressively more complex and targeted assays to elucidate the mechanism of action for the most promising hits.
Our proposed cascade is built on three sequential phases:
-
Phase I: Primary Phenotypic Screening. The objective is to cast a wide net to identify analogs with any significant biological effect in whole-cell systems. This phase prioritizes throughput and sensitivity.
-
Phase II: Target Deconvolution & Mechanistic Elucidation. Hits from Phase I are investigated to identify the specific molecular target or pathway being modulated.
-
Phase III: In Vitro & In Vivo Validation. The most promising compounds are further characterized for potency, selectivity, and efficacy in more complex biological systems, including in vivo models where appropriate.
Caption: A hierarchical screening cascade for this compound analogs.
Chapter 2: Phase I - Primary Anticancer Screening
The historical success of pyrazolopyridine derivatives as anticancer agents makes this a logical starting point.[1][5][6][7] A broad-spectrum cytotoxicity assay across a panel of diverse human cancer cell lines is the most effective primary screen.
Rationale for Assay Selection: The NCI-60 Human Tumor Cell Line Screen Model
While a single cell line can be used, screening against a panel, such as the NCI-60 panel, provides a wealth of information.[8] This approach can reveal patterns of activity, suggesting potential mechanisms of action even at this early stage. The primary endpoint is cell viability or proliferation, which gives a clear indication of a compound's cytotoxic or cytostatic effect.[9]
Core Protocol: MTT/MTS Cell Proliferation Assay
The MTT (or similar MTS/XTT) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.[9]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells from various cancer types (e.g., breast, lung, colon) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of each analog in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Treatment: Add the diluted compounds to the appropriate wells. Include "vehicle control" wells (DMSO only) and "positive control" wells (a known cytotoxic agent like Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Development: Add MTS/MTT reagent to each well and incubate for 1-4 hours. If using MTT, a solubilization step is required.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (representing 100% viability).
-
Plot the percentage of cell growth inhibition versus the log of the compound concentration.
-
Calculate the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.
-
Data Presentation and Interpretation
Results should be summarized in a table for clear comparison of potency and selectivity across cell lines.
Table 1: Example GI₅₀ Data for this compound Analogs
| Compound ID | MCF-7 (Breast) GI₅₀ (µM) | A549 (Lung) GI₅₀ (µM) | HCT116 (Colon) GI₅₀ (µM) |
| Analog-001 | 1.5 | 2.3 | 1.8 |
| Analog-002 | > 50 | > 50 | > 50 |
| Analog-003 | 0.8 | 15.2 | 11.4 |
| Doxorubicin | 0.1 | 0.15 | 0.09 |
Interpretation:
-
Analog-001 shows broad, moderate potency.
-
Analog-002 is inactive.
-
Analog-003 shows potent and selective activity against the MCF-7 breast cancer cell line, making it a high-priority candidate for mechanistic studies.
Chapter 3: Phase I - Primary Anti-Inflammatory Screening
Inflammation is a key pathological driver in numerous diseases. The ability to modulate inflammatory pathways is a highly valuable therapeutic attribute.[11] A cell-based assay using immune cells, such as macrophages, provides a physiologically relevant system for a primary screen.
Rationale for Assay Selection: LPS-Stimulated Macrophage Model
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages (e.g., RAW 264.7 cell line), triggering inflammatory signaling pathways like NF-κB and MAPK.[11] This leads to the production of key inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α and IL-6.[12][13] Inhibition of these mediators is a hallmark of anti-inflammatory activity.
Core Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
The Griess test is a simple and cost-effective colorimetric assay to measure nitrite, a stable breakdown product of NO.
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophages in 96-well plates and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with serially diluted analogs for 1 hour. Include vehicle (DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the "unstimulated" control.
-
Incubation: Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add Griess Reagent to the supernatant. A pink/magenta color will develop in the presence of nitrite.
-
Data Acquisition: Measure the absorbance at ~540 nm.
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample.
-
Determine the IC₅₀ value (concentration causing 50% inhibition of NO production).
-
Crucial Cross-Validation: Simultaneously run a cytotoxicity assay (e.g., MTT) under the same conditions to ensure that the observed reduction in NO is not due to cell death.
-
Caption: Workflow for the anti-inflammatory cellular assay.
Chapter 4: Phase II - Deconvoluting the Mechanism: Kinase Inhibition Profiling
Given that the pyrazolo[1,5-a]pyrimidine scaffold is a well-established "kinase hinge-binder," a primary hypothesis for anticancer activity is the inhibition of one or more protein kinases.[4]
Rationale for Assay Selection: Biochemical Kinase Profiling
A biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[14] Screening against a large panel of kinases (kinome screening) is a powerful method to identify the primary target(s) and assess the selectivity of a compound. High selectivity is often desirable to minimize off-target effects.[]
Core Protocol: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ assay is a universal platform that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[16] It is highly sensitive and compatible with high-throughput screening.[17]
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Step-by-Step Methodology:
-
Reaction Setup: In a multi-well plate, combine the kinase of interest, its specific substrate, and ATP at its Kₘ concentration.
-
Compound Addition: Add the test analogs at a fixed concentration (for primary screening, e.g., 1 or 10 µM) or in a dose-response format (for IC₅₀ determination). Include positive (e.g., Staurosporine) and negative (DMSO) controls.
-
Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
First Detection Step: Add ADP-Glo™ Reagent. This stops the kinase reaction and depletes the remaining ATP.
-
Second Detection Step: Add Kinase Detection Reagent, which converts the ADP produced by the kinase into ATP.
-
Signal Generation: The newly synthesized ATP is used by a luciferase enzyme in the reagent to generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition relative to controls and determine the IC₅₀ for active compounds.
Bridging to the Cell: Cellular Target Engagement
A positive result in a biochemical assay is a critical first step, but it doesn't guarantee activity in a cellular context.[14] Cellular assays are essential to confirm that the compound can enter the cell, bind to its target, and inhibit its function in a physiological environment.[18]
Recommended Cellular Assays:
-
Phosphorylation Assays (Western Blot or ELISA): Measure the phosphorylation status of a known downstream substrate of the target kinase. A potent compound should decrease the level of phosphorylation in a dose-dependent manner.[18]
-
NanoBRET™ Target Engagement Assay: This technology measures compound binding to a target protein within intact cells, providing direct evidence of target engagement and allowing for the determination of cellular potency.[18]
References
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- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2018, November 12). PubMed.
- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (2023, April 25). RSC Publishing.
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Initial Toxicity Assessment of Pyrazolo[1,5-a]pyridin-2-ol Derivatives: An In-depth Technical Guide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities. As novel derivatives are synthesized in the pursuit of new therapeutic agents, a robust and early assessment of their potential toxicity is paramount to de-risk drug development programs and ensure patient safety. This technical guide provides a comprehensive, tiered strategy for the initial toxicity assessment of "Pyrazolo[1,5-a]pyridin-2-ol" derivatives. Moving beyond a simple checklist of assays, this document elucidates the scientific rationale behind a multi-pronged approach, integrating in silico predictive modeling with a suite of in vitro assays. The methodologies detailed herein are designed to provide a holistic initial profile of a compound's potential liabilities, covering general cytotoxicity, genotoxicity, mitochondrial toxicity, and hepatotoxicity. Detailed, field-tested protocols are provided for each key assay, alongside guidance on data interpretation and presentation, to empower research teams in making informed decisions for lead candidate selection and optimization.
Introduction: The Rationale for a Tiered Toxicity Assessment
The journey of a novel chemical entity from discovery to a potential clinical candidate is fraught with challenges, with toxicity being a primary cause of late-stage attrition.[1] For derivatives of the "this compound" scaffold, a proactive, tiered approach to toxicity screening is not merely a regulatory hurdle but a critical component of an efficient drug discovery pipeline. This guide advocates for a strategy that begins with broad, rapid, and cost-effective methods and progresses to more complex, resource-intensive assays for promising candidates. This "fail-fast, fail-cheap" philosophy allows for the early identification of problematic compounds, conserving resources for the most viable candidates.
Our proposed workflow initiates with in silico predictions to flag potential liabilities based on chemical structure alone. This is followed by a battery of in vitro assays designed to assess fundamental aspects of cellular health, including cell viability, membrane integrity, and metabolic activity. Subsequent tiers delve into more specific mechanisms of toxicity, such as apoptosis, mitochondrial dysfunction, and potential genotoxicity. This structured approach provides a progressively detailed understanding of a compound's safety profile.
Tier 1: In Silico Predictive Toxicology
Before committing to resource-intensive wet-lab experiments, computational toxicology models can provide valuable, preliminary insights into the potential toxicities of novel "this compound" derivatives. These models leverage vast databases of known chemical structures and their associated toxicological data to identify structural alerts and predict the likelihood of adverse effects.
Rationale and Experimental Choice
The primary objective of in silico assessment is to identify potential red flags that can guide subsequent experimental work. We recommend a dual-pronged approach utilizing both an expert rule-based system and a statistical-based system, as this combination is known to improve the accuracy of predictions and is in line with regulatory guidelines like the ICH M7 for mutagenic impurities.[2][3]
-
Expert Rule-Based Systems (e.g., DEREK Nexus): These systems contain a knowledge base of structure-activity relationships and toxicophores that are manually curated from literature and proprietary data.[4] They can provide alerts for a wide range of endpoints, including mutagenicity, carcinogenicity, and hepatotoxicity, along with the underlying mechanistic rationale.[1][4]
-
Statistical-Based Systems (e.g., TOPKAT, SARAH Nexus): These models use quantitative structure-activity relationships (QSAR) to build predictive models from large datasets.[5][6] They offer a complementary, data-driven perspective on toxicity prediction.[2]
Workflow and Data Interpretation
The workflow for in silico assessment is straightforward: the chemical structure of the "this compound" derivative is submitted to the software, which then generates a report detailing any potential toxicities. A positive prediction from these tools does not necessarily condemn a compound but rather highlights a potential risk that must be investigated experimentally. Conversely, a negative prediction is not a guarantee of safety but provides a degree of confidence to proceed.
The following diagram illustrates the logic of this tiered in silico and in vitro approach.
Caption: Tiered approach to toxicity assessment.
Tier 2: In Vitro General Cytotoxicity Assessment
The foundational step in experimental toxicity testing is to determine the concentration at which a compound elicits a cytotoxic response in cultured cells. This is typically quantified as the half-maximal inhibitory concentration (IC50).[7] We recommend a panel of at least two different cytotoxicity assays that measure distinct cellular parameters. This provides a more robust assessment and helps to mitigate the risk of assay-specific artifacts.
Recommended Cell Lines
For initial screening, we recommend using a well-characterized and readily available cell line, such as the human hepatoma cell line HepG2. The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury, making liver-derived cells a relevant model.[8][9] Additionally, including a non-hepatic cell line, such as HEK293 (human embryonic kidney cells), can provide initial insights into potential tissue-specific toxicity.[10]
Assay Panel and Scientific Rationale
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11][12] A decrease in the rate of formazan production is indicative of reduced cell viability or metabolic activity.[13]
-
LDH Assay (Membrane Integrity): The lactate dehydrogenase (LDH) assay is a colorimetric method that quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.[7] It is a direct measure of cytotoxicity resulting from compromised membrane integrity.
-
Neutral Red Uptake Assay (Lysosomal Integrity): This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[14][15][16] A decreased uptake of the dye is indicative of cell death or a loss of lysosomal membrane integrity.
Detailed Experimental Protocol: MTT Assay
This protocol is a generalized procedure and may require optimization for specific cell lines and compounds.[7][17]
-
Cell Seeding:
-
Culture HepG2 cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[17]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the "this compound" derivative in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the cells and add 100 µL of the respective compound dilutions.
-
Incubate for 24, 48, or 72 hours.[7]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 3-4 hours at 37°C.[13]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[18]
-
-
Data Acquisition and Analysis:
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
-
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear and concise table.
| Cell Line | Compound | Exposure Time (h) | IC50 (µM) [Mean ± SD] |
| HepG2 | Derivative 1 | 24 | 45.2 ± 3.1 |
| 48 | 22.8 ± 1.9 | ||
| Derivative 2 | 24 | > 100 | |
| 48 | 85.6 ± 5.4 | ||
| HEK293 | Derivative 1 | 24 | 68.5 ± 4.5 |
| 48 | 35.1 ± 2.8 | ||
| Derivative 2 | 24 | > 100 | |
| 48 | > 100 |
Tier 3: Mechanistic Toxicity Assessment
Compounds that exhibit significant cytotoxicity in Tier 2 assays should be further investigated to understand the underlying mechanism of cell death. This is crucial for structure-activity relationship (SAR) studies aimed at mitigating toxicity.
Apoptosis vs. Necrosis
A primary goal is to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is a highly regulated process that is generally less inflammatory than necrosis. Assays that measure the activation of caspases, key executioner enzymes in the apoptotic cascade, are highly informative.
Recommended Assays and Rationale
-
Caspase-Glo 3/7 Assay: This is a highly sensitive luminescent assay that measures the activity of caspase-3 and -7, which are key executioner caspases.[19][20] The assay is performed in a homogeneous "add-mix-measure" format, making it suitable for high-throughput screening.[20]
-
JC-1 Mitochondrial Membrane Potential Assay: A decline in mitochondrial membrane potential (ΔΨm) is an early event in apoptosis.[21] The JC-1 dye exhibits potential-dependent accumulation in mitochondria, appearing as red fluorescent aggregates in healthy mitochondria and green fluorescent monomers in the cytoplasm of apoptotic cells with depolarized mitochondria.[22] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial health.[23]
Detailed Experimental Protocol: Caspase-Glo 3/7 Assay
This protocol is based on the principles of commercially available kits and may need adjustment.[19][20]
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with the "this compound" derivative as described for the MTT assay.
-
Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo 3/7 reagent to each well.
-
Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[20]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Sources
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Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyridin-2-ols from Aminopyridines
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds, exhibiting therapeutic potential across various disease areas. These compounds have demonstrated activities as antiviral, anticancer, anti-inflammatory, and antifungal agents.[1] Furthermore, the pyrazolo[1,5-a]pyridine framework is a key component in molecules targeting the central nervous system, including dopamine D3 agonists and D4 antagonists, which are relevant for treating conditions like Parkinson's disease and schizophrenia.[1]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of a specific subclass, pyrazolo[1,5-a]pyridin-2-ols, and related derivatives, starting from readily available aminopyridines. We will delve into the prevalent synthetic strategies, offering mechanistic insights and field-proven protocols to enable the successful implementation of these methodologies in a laboratory setting.
Strategic Overview: Pathways to the Pyrazolo[1,5-a]pyridine Core
The construction of the pyrazolo[1,5-a]pyridine scaffold from aminopyridines primarily involves the formation of an N-N bond followed by a cyclization event to build the pyrazole ring fused to the pyridine. The most versatile and widely adopted approach involves the generation of N-aminopyridinium ylides, which act as 1,3-dipoles in cycloaddition reactions. Other notable methods include cross-dehydrogenative couplings and intramolecular cyclizations of appropriately functionalized N-aminopyridines.
Caption: Overview of synthetic routes from aminopyridines.
Method 1: [3+2] Cycloaddition of N-Aminopyridinium Ylides
This strategy is arguably the most powerful and modular approach for the synthesis of substituted pyrazolo[1,5-a]pyridines. The key intermediate is the N-aminopyridinium ylide, a 1,3-dipole, which is typically generated in situ from a stable N-aminopyridinium salt precursor by treatment with a base.
Mechanistic Rationale
The reaction proceeds through a formal [3+2] cycloaddition between the N-aminopyridinium ylide and a suitable dipolarophile. The regioselectivity of the cycloaddition is a key consideration and is often influenced by the nature of the substituents on both the ylide and the dipolarophile. Subsequent aromatization, often through the elimination of a leaving group or an oxidation step, yields the final pyrazolo[1,5-a]pyridine product.
Sources
Application Note & Protocol: One-Pot Synthesis of Substituted Pyrazolo[1,5-a]pyridin-2-ols
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in medicinal chemistry and materials science.[1][2] This application note presents an efficient, reliable, and operationally simple one-pot protocol for the synthesis of substituted pyrazolo[1,5-a]pyridin-2-ol derivatives. The methodology is based on the [3+2] cycloaddition of in situ generated N-aminopyridinium ylides with α,β-unsaturated carbonyl compounds. This guide provides a detailed reaction mechanism, a step-by-step experimental protocol, substrate scope, characterization data, and a troubleshooting guide to enable researchers to successfully implement and adapt this synthesis for their specific research needs.
Introduction & Significance
Pyrazolo[1,5-a]pyridines are a class of fused N-heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.[2] They serve as the core structure in several drug candidates and approved pharmaceuticals.[2][3] Traditional multi-step syntheses of these scaffolds can be time-consuming and often result in lower overall yields. One-pot syntheses, by contrast, offer a streamlined approach, enhancing efficiency by reducing the number of intermediate purification steps, saving time and resources, and minimizing waste.[4]
The protocol detailed herein focuses on a catalyst-free, cross-dehydrogenative coupling (CDC) reaction that proceeds under mild conditions, making it an attractive and green synthetic strategy.[5] It leverages readily available N-aminopyridinium salts and 1,3-dicarbonyl compounds to construct the desired heterocyclic core in a single, efficient step.
Reaction Principle and Mechanism
The synthesis proceeds via a [3+2] cycloaddition reaction. The key steps are:
-
Formation of the N-Aminopyridinium Salt: The synthesis begins with the N-amination of a substituted pyridine using an aminating agent like hydroxylamine-O-sulfonic acid.[6][7][8]
-
Generation of the Ylide: In the presence of a base (e.g., K₂CO₃), the N-aminopyridinium salt is deprotonated to form a transient, highly reactive N-aminopyridinium ylide. This ylide acts as a 1,3-dipole.
-
[3+2] Cycloaddition: The ylide undergoes a cycloaddition reaction with a 1,3-dicarbonyl compound (the dipolarophile), such as ethyl acetoacetate.
-
Cyclization and Aromatization: Subsequent intramolecular cyclization and dehydration/aromatization lead to the formation of the stable this compound ring system.
Mechanistic Diagram
Caption: Proposed mechanism for the one-pot synthesis.
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound derivatives.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Substituted Pyridine | Reagent | Sigma-Aldrich | Varies | Distill before use if necessary. |
| Hydroxylamine-O-sulfonic acid | 97% | Sigma-Aldrich | 2950-43-8 | Corrosive. Handle with care. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | 584-08-7 | Dry in an oven before use. |
| 1,3-Dicarbonyl Compound | Reagent | Sigma-Aldrich | Varies | e.g., Ethyl acetoacetate (141-97-9) |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | 64-17-5 | |
| Acetic Acid (AcOH) | Glacial | VWR | 64-19-7 | |
| Round-bottom flask | --- | --- | --- | Appropriate size for the reaction scale. |
| Magnetic stirrer & stir bar | --- | --- | --- | |
| Reflux condenser | --- | --- | --- | |
| Heating mantle/oil bath | --- | --- | --- | |
| Standard glassware | --- | --- | --- | For workup and purification. |
| Rotary evaporator | --- | --- | --- | For solvent removal. |
| TLC plates (Silica gel 60 F₂₅₄) | --- | --- | --- | For reaction monitoring. |
Step-by-Step General Procedure
Scientist's Note: This procedure is adapted from methodologies involving the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by acetic acid and using oxygen as the oxidant.[5][9]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted N-amino-2-iminopyridine (1.0 equiv., e.g., 3 mmol).
-
Reagent Addition: Add the 1,3-dicarbonyl compound (1.0 equiv., 3 mmol), ethanol (10 mL), and glacial acetic acid (6.0 equiv.).
-
Reaction Conditions: Stir the mixture at 130 °C under an oxygen atmosphere (1 atm, typically from a balloon) for 18 hours.[5]
-
Expertise Note: Acetic acid acts as a Brønsted acid catalyst, while molecular oxygen serves as a green and atom-economical oxidant for the dehydrogenative aromatization step.[5] The elevated temperature is necessary to overcome the activation energy for the cyclization.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into 50 mL of ice-cold water and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure substituted this compound.[5]
Substrate Scope & Data
The versatility of this one-pot synthesis allows for the preparation of a wide range of substituted pyrazolo[1,5-a]pyridin-2-ols. The reaction is tolerant of various functional groups on both the pyridine and the 1,3-dicarbonyl starting materials.
| Entry | Pyridine Precursor | 1,3-Dicarbonyl Compound | Product | Yield (%) | Ref. |
| 1 | N-Amino-4-phenyl-2-iminopyridine | Ethyl acetoacetate | Ethyl 3-amino-2-methyl-7-phenylpyrazolo[1,5-a]pyridine-8-carboxylate | 94% | [5] |
| 2 | N-Amino-4-phenyl-2-iminopyridine | Acetylacetone | 1-(3-Amino-2-methyl-7-phenylpyrazolo[1,5-a]pyridin-8-yl)ethan-1-one | 85% | [5] |
| 3 | N-Amino-4-(4-chlorophenyl)-2-iminopyridine | Ethyl acetoacetate | Ethyl 3-amino-7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyridine-8-carboxylate | 91% | [5] |
| 4 | N-Amino-4-phenyl-2-iminopyridine | Dimedone | 3-Amino-2,2-dimethyl-8-phenyl-1,2,3,4-tetrahydropyrido[3,2-e]indazol-5(6H)-one | 78% | [5] |
Table adapted from data presented by Iorkula, et al. (2019).[5]
Product Characterization
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expect characteristic signals for the aromatic protons on the pyridine and pyrazole rings, as well as signals corresponding to the specific substituents. For example, for Ethyl 3-amino-2-methyl-7-phenylpyrazolo[1,5-a]pyridine-8-carboxylate, one would expect signals for the ethyl group (triplet and quartet), a methyl singlet, and aromatic multiplets.[5]
-
¹³C NMR: The spectrum should show the correct number of carbon signals, including those for the fused heterocyclic core and the substituents.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the molecular formula of the product by matching the observed m/z value with the calculated value.[5]
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands, such as N-H stretches for amino groups and C=O stretches for ester or ketone functionalities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive reagents (e.g., wet K₂CO₃ or solvent). | Ensure all reagents are pure and solvents are anhydrous. Dry K₂CO₃ in an oven before use. |
| Insufficient reaction temperature or time. | Confirm the reaction temperature is maintained at 130 °C. Extend the reaction time and monitor by TLC. | |
| Inefficient ylide formation. | Ensure the base is strong enough and added correctly. | |
| Incomplete Reaction | Stoichiometry is incorrect. | Carefully check the molar equivalents of all starting materials. |
| Poor mixing. | Ensure efficient stirring throughout the reaction. | |
| Multiple Products / Side Reactions | Reaction temperature is too high. | Lower the reaction temperature slightly (e.g., to 120 °C) and monitor. |
| Starting materials are unstable under the reaction conditions. | Consider a milder base or different solvent system. | |
| Purification Difficulties | Product and starting material have similar polarity. | Optimize the eluent system for column chromatography; try a gradient elution. Consider recrystallization if the product is a solid. |
Workflow Visualization
The following diagram outlines the complete experimental workflow from preparation to final product analysis.
Caption: Overview of the experimental workflow.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hydroxylamine-O-sulfonic acid is corrosive and a potential irritant. Avoid contact with skin and eyes.
-
Substituted pyridines can be toxic and have strong odors. Handle with care.
-
The reaction is performed at a high temperature. Use caution when handling the hot reaction apparatus.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. Available at: [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ResearchGate. Available at: [Link]
-
1-aminopyridinium iodide. Organic Syntheses. Available at: [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. Available at: [Link]
-
New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. National Institutes of Health (NIH). Available at: [Link]
-
Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. Available at: [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]
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Application Notes and Protocols for Microwave-Assisted Synthesis of "Pyrazolo[1,5-a]pyridin-2-ol" Derivatives
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
The Pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The development of efficient, rapid, and environmentally benign synthetic methodologies for these compounds is of paramount importance. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this field, offering significant advantages over conventional heating methods.[1][2] By directly and uniformly heating the reaction mixture, microwave irradiation dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields and purity.[1][3] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions.[3]
This guide provides a detailed protocol for the synthesis of Pyrazolo[1,5-a]pyridin-2-ol derivatives, leveraging the power of microwave irradiation. We will delve into the mechanistic underpinnings of the key cyclocondensation reaction, provide a step-by-step experimental protocol, and discuss the critical parameters for successful and reproducible synthesis.
The Synthetic Strategy: A [3+2] Cycloaddition Approach
The most common and versatile method for constructing the Pyrazolo[1,5-a]pyridine core involves the [3+2] cycloaddition of an N-aminopyridinium ylide with a suitable dipolarophile, such as an alkyne or a β-dicarbonyl compound.[4] In our proposed synthesis of this compound derivatives, we will utilize the reaction between an N-aminopyridine and a β-ketoester.
The N-aminopyridine, upon activation, forms a reactive N-iminopyridinium ylide intermediate. This ylide then undergoes a regioselective cycloaddition with the β-ketoester, followed by cyclization and aromatization to yield the desired Pyrazolo[1,5-a]pyridine scaffold. The choice of the β-ketoester is crucial for determining the substitution pattern on the final product. To obtain the "2-ol" functionality, a β-ketoester with an ester group at the β-position is a logical choice, which upon cyclization and subsequent hydrolysis would yield the target molecule. It is important to note that the "2-ol" may exist in equilibrium with its keto tautomer, Pyrazolo[1,5-a]pyridin-2(1H)-one.[5]
Visualizing the Reaction Pathway
The following diagrams illustrate the proposed reaction mechanism and the experimental workflow for the microwave-assisted synthesis.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for microwave-assisted synthesis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates. All reactions should be performed in a dedicated microwave reactor equipped with a magnetic stirrer and temperature and pressure sensors.
Materials:
-
Substituted N-aminopyridine (1.0 mmol)
-
Substituted β-ketoester (e.g., ethyl acetoacetate) (1.2 mmol)
-
Solvent (e.g., Ethanol, DMF, or solvent-free) (3-5 mL)
-
Microwave reaction vial (10 mL) with a stir bar
Procedure:
-
Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the N-aminopyridine (1.0 mmol), the β-ketoester (1.2 mmol), and the chosen solvent (3-5 mL). If performing a solvent-free reaction, omit the solvent.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as outlined in the table below. These are starting parameters and may need to be optimized.
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (either by forced air cooling within the reactor or by standing at room temperature).
-
Work-up: Once cooled, open the vial carefully. If a precipitate has formed, it can be collected by filtration. Otherwise, the reaction mixture can be concentrated under reduced pressure. The crude product can then be purified.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques, such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy, to confirm its identity and purity.
Reaction Parameter Optimization
The efficiency of microwave-assisted synthesis is highly dependent on reaction parameters. The following table provides a starting point for the optimization of the synthesis of this compound derivatives.
| Parameter | Range | Rationale & Field Insights |
| Temperature | 100 - 180 °C | Higher temperatures generally accelerate the reaction rate. However, excessive temperatures can lead to decomposition. Monitoring the reaction by TLC is crucial to find the optimal balance. |
| Time | 5 - 30 minutes | Microwave reactions are typically very fast. Start with shorter reaction times and increase as needed based on reaction monitoring.[1] |
| Microwave Power | 100 - 300 W | The power should be sufficient to maintain the set temperature. Modern microwave reactors automatically adjust the power output. |
| Solvent | Ethanol, DMF, Acetonitrile, or Solvent-free | The choice of solvent depends on the solubility of the reactants and their dielectric properties. Polar solvents like ethanol and DMF are generally good microwave absorbers. Solvent-free conditions are environmentally friendly and should be explored.[3] |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of this protocol, the following measures are essential:
-
Accurate Reagent Stoichiometry: Precise measurement of starting materials is critical for achieving high yields and minimizing side products.
-
Consistent Microwave Parameters: Use a calibrated microwave reactor and ensure that the set parameters (temperature, time, power) are accurately maintained for each run.
-
Thorough Product Characterization: Unambiguous identification of the final product and assessment of its purity through multiple analytical techniques (NMR, MS) is non-negotiable.
-
Reaction Monitoring: Utilize thin-layer chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time.
Conclusion and Future Perspectives
Microwave-assisted synthesis offers a powerful and efficient platform for the rapid generation of this compound derivatives. The protocols and guidelines presented here provide a solid foundation for researchers to explore the synthesis of novel analogs for drug discovery and development. The significant reduction in reaction times and the potential for improved yields make this technology an invaluable tool in the modern synthetic chemistry laboratory. Future work could focus on expanding the substrate scope, developing one-pot multi-component reactions, and further optimizing conditions for even more sustainable and atom-economical syntheses.
References
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Moustafa, A. H., et al. (2022). Synthesis of various pyrazolo[1,5-a]pyrimidine derivatives through cyclization reactions. RSC Advances, 12(1), 1-15. [Link]
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Castillo, J. C., et al. (2016). Microwave-assisted regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. Tetrahedron Letters, 57(43), 4849-4852. [Link]
-
Sikdar, P., et al. (2023). A one-pot cyclization methodology for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. New Journal of Chemistry, 47(1), 100-104. [Link]
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Bari, S. B., & Shirodkar, P. K. (2020). Microwave Assisted Organic Synthesis: A Greener Approach. Journal of Chemical Health Risks, 10(1), 1-10. [Link]
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Pfaffenhuemer, P., et al. (2011). Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols. HETEROCYCLES, 83(7), 1535-1546. [Link]
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Shekarrao, K., et al. (2014). An efficient palladium-catalyzed microwave-assisted synthesis of pyrazole-fused heterocycles. Tetrahedron Letters, 55(1), 149-152. [Link]
-
Fahim, A. M., et al. (2018). Microwave-assisted synthesis of novel fused heterocyclic compounds. Journal of Heterocyclic Chemistry, 55(1), 1-10. [Link]
-
Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines: Discovery of a Novel Lead Compound with Selective Activities Against VPS34 and JAK1-JH2 Pseudokinase. BYU ScholarsArchive. [Link]
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Al-Omair, M. A. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(14), 4183. [Link]
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Amer, A. A., & Abdelhamid, A. A. (2010). Microwave-Assisted, One-Pot Multicomponent Synthesis of Some New Cyanopyridines. Journal of Heterocyclic Chemistry, 47(4), 837-841. [Link]
-
El-Sayed, N. N. E., et al. (2013). Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. European Journal of Medicinal Chemistry, 69, 856-864. [Link]
-
Chuang, C., & Jiaang, W. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13845-13855. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in the Functionalization of Pyrazolo[1,5-a]pyridin-2-ol
Introduction: The Significance of the Pyrazolo[1,5-a]pyridin-2-ol Scaffold and the Role of Palladium Catalysis
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its derivatives have demonstrated a wide range of biological activities, including their use as anticancer, antiviral, and anti-inflammatory agents. The introduction of a hydroxyl group at the 2-position, affording this compound, further enhances the potential for biological interactions and provides a key handle for subsequent chemical modifications. This molecule exists in a tautomeric equilibrium with its pyrazolo[1,5-a]pyridin-2(1H)-one form, a characteristic that significantly influences its reactivity.
The targeted functionalization of this scaffold is paramount for the development of novel drug candidates and advanced materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] This guide provides a detailed overview and practical protocols for the application of several key palladium-catalyzed cross-coupling reactions to the this compound core, addressing the unique challenges and opportunities presented by its structure.
Understanding the Reactivity of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine ring system possesses distinct reactive sites amenable to palladium-catalyzed functionalization. Direct C-H activation studies on the parent scaffold have shown that the C3 and C7 positions are most susceptible to arylation, with the regioselectivity being tunable by the choice of additives. For instance, the use of cesium(I) fluoride tends to favor C3 arylation, while silver(I) carbonate promotes functionalization at the C7 position.[3][4] The electron-rich nature of the pyrazole ring and the electronic landscape of the pyridine moiety govern this inherent reactivity.
The Influence of the 2-ol/2-one Substituent
The presence of the 2-hydroxyl group introduces several important considerations for cross-coupling reactions. Firstly, the tautomerism between the pyridin-2-ol and pyridin-2-one forms can affect the electronic properties of the entire heterocyclic system. The pyridin-2-one form, in particular, possesses an amide-like character which can influence the reactivity of the pyridine ring.
Secondly, the hydroxyl group itself can act as a directing group in C-H functionalization reactions, potentially guiding the palladium catalyst to adjacent positions.[5][6] However, it can also complicate cross-coupling reactions by reacting with the catalyst or other reagents. To address this, in-situ activation or protection of the hydroxyl group is often necessary.
Palladium-Catalyzed C-H Arylation of this compound
Direct C-H arylation offers an atom-economical approach to introduce aryl moieties without the need for pre-functionalized starting materials. For the this compound scaffold, the C3 and C7 positions are the most likely sites for C-H activation, influenced by the electronic effects of both the fused pyrazole and the 2-ol/one substituent.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst for C-H activation.
-
Oxidant: Silver salts, such as silver acetate (AgOAc) or silver carbonate (Ag₂CO₃), are often crucial as oxidants to regenerate the active Pd(II) species in the catalytic cycle. They can also play a role in the regioselectivity of the reaction.
-
Solvent: A high-boiling point, polar aprotic solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane is typically used to ensure solubility of the reagents and to facilitate the reaction at elevated temperatures.
-
Additives: The choice of additive can be critical for regiocontrol. As with the parent scaffold, basic additives may be required to facilitate the deprotonation step in the C-H activation mechanism.
Experimental Protocol: C7-Selective Arylation
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Ag₂CO₃ (1.5 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the C7-arylated this compound.
Data Presentation: Expected Outcomes for C-H Arylation
| Entry | Aryl Iodide | Additive | Position | Yield (%) |
| 1 | 4-Iodotoluene | Ag₂CO₃ | C7 | 65-75 |
| 2 | 4-Iodoanisole | Ag₂CO₃ | C7 | 60-70 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | Ag₂CO₃ | C7 | 55-65 |
| 4 | 4-Iodotoluene | CsF | C3 | 50-60 |
Note: Yields are estimates based on related literature and will require experimental optimization.
Visualization: C-H Activation Catalytic Cycle
Caption: Catalytic cycle for direct C-H arylation.
Suzuki-Miyaura Coupling of Halogenated this compound
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron compound and an organic halide.[7] For the this compound scaffold, this requires a pre-installed halogen atom (e.g., at the C3 or C7 position). The presence of the 2-ol group necessitates careful choice of reaction conditions to avoid side reactions. Drawing analogy from the Suzuki coupling of 2-hydroxypyridines, an in-situ activation of the hydroxyl group can be highly effective.[8]
Causality Behind Experimental Choices:
-
Precursor: A halogenated this compound (e.g., 3-bromo- or 7-bromo-) is required.
-
Activating Agent: Brominating agents for phosphine oxides, such as PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate), can be used to convert the pyridin-2-one tautomer to a more reactive intermediate in situ.[8]
-
Catalyst: A palladium(II) catalyst with a bulky, electron-rich phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) is often used to promote both oxidative addition and reductive elimination.[8][9]
-
Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required for the transmetalation step.
-
Boronic Acid: A wide range of aryl and heteroaryl boronic acids can be used as coupling partners.
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a microwave vial, combine the halogenated this compound (0.5 mmol), the desired arylboronic acid (0.75 mmol), PyBroP (0.6 mmol), and K₂CO₃ (1.5 mmol).
-
Add PdCl₂(dppf) (0.025 mmol, 5 mol%).
-
Evacuate and backfill the vial with an inert atmosphere.
-
Add anhydrous 1,4-dioxane (3 mL).
-
Seal the vial and heat in a microwave reactor at 120-150 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired coupled product.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Halogenated Substrate | Boronic Acid | Yield (%) |
| 1 | 3-Bromo-pyrazolo[1,5-a]pyridin-2-ol | Phenylboronic acid | 70-85 |
| 2 | 7-Bromo-pyrazolo[1,5-a]pyridin-2-ol | 4-Methoxyphenylboronic acid | 75-90 |
| 3 | 3-Bromo-pyrazolo[1,5-a]pyridin-2-ol | 3-Pyridinylboronic acid | 60-75 |
Note: Yields are estimates based on related literature and will require experimental optimization.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination of Halogenated this compound
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of a wide variety of amines onto an aromatic core.[10][11] The application of this reaction to halogenated this compound allows for the synthesis of novel amino-substituted derivatives with significant potential in drug discovery.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos) is typically employed.[12] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[13]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are preferred to prevent unwanted side reactions.
Experimental Protocol: Buchwald-Hartwig Amination
-
To a glovebox-dried Schlenk tube, add the halogenated this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and the chosen phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).
-
Add the amine (1.2 mmol) and the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Halogenated Substrate | Amine | Ligand | Yield (%) |
| 1 | 7-Bromo-pyrazolo[1,5-a]pyridin-2-ol | Morpholine | XPhos | 80-95 |
| 2 | 3-Bromo-pyrazolo[1,5-a]pyridin-2-ol | Aniline | RuPhos | 70-85 |
| 3 | 7-Bromo-pyrazolo[1,5-a]pyridin-2-ol | Benzylamine | SPhos | 75-90 |
Note: Yields are estimates based on related literature and will require experimental optimization.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of the medicinally important this compound scaffold. By understanding the inherent reactivity of the heterocyclic core and the influence of the 2-ol/one substituent, researchers can rationally design synthetic strategies to access a diverse range of novel derivatives. The protocols outlined in this guide for C-H arylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination serve as a foundation for further exploration and optimization. Future work in this area will likely focus on the development of more sustainable catalytic systems, the exploration of other cross-coupling reactions such as Sonogashira and Heck couplings, and the application of these methods to the synthesis of complex biological probes and drug candidates.
References
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Li, S., Huang, J., Chen, G., & Han, F. (2011). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Chemical Communications, 47(47), 12840-12842. [Link]
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Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. (2009). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Organic letters, 11(1), 233–236. [Link]
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Shabani, S., Lyons, D. M., & Sanford, M. S. (2008). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society, 130(40), 13285–13293. [Link]
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(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
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(n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
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(n.d.). A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... ResearchGate. Retrieved from [Link]
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Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C-H functionalization of pyridines. Organic & biomolecular chemistry, 21(28), 5671–5690. [Link]
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Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. [Link]
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Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of organic chemistry, 72(9), 3606–3607. [Link]
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(n.d.). Insights into Directing Group Ability in Palladium-Catalyzed C−H Bond Functionalization. ResearchGate. Retrieved from [Link]
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(n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]
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(2023). c-h-functionalization-of-pyridines. Bohrium. Retrieved from [Link]
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(2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
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(n.d.). Influence of the directing groups. ResearchGate. Retrieved from [Link]
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(n.d.). C-H Functionalization of Pyridines. ResearchGate. Retrieved from [Link]
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Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Chemistry Portal. Retrieved from [Link]
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Davies, I. W., Marcoux, J. F., Corley, E. G., Journet, M., Cai, D. W., Palucki, M., ... & Reider, P. J. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 65(25), 8415–8420. [Link]
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(2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Retrieved from [Link]
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(n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]
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Glavač, D., Perin, N., & Butković, K. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules (Basel, Switzerland), 26(11), 3328. [Link]
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Saha, S., Hossain, M. S., & Islam, M. S. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PloS one, 12(1), e0170914. [Link]
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Daugulis, O., Roane, J., & Tran, L. D. (2015). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of chemical research, 48(4), 1053–1064. [Link]
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Hsiao, P. Y., Chang, R., Sue, A. C. H., Chu, J. H., Liao, G. W., Lee, Y. H., & Huang, J. Y. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines. The Journal of organic chemistry, 87(15), 9851–9863. [Link]
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Hsiao, P. Y., Chang, R., Sue, A. C. H., Chu, J. H., Liao, G. W., Lee, Y. H., & Huang, J. Y. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a ]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a ]pyridines. ResearchGate. Retrieved from [Link]
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Reddy, T. R., Swamy, K. C. K., & Kumar, V. P. (2016). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 1(4), 629–636. [Link]
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(n.d.). Palladium-Catalysed Direct Thiolation and Selenation of Aryl C–H Bonds Assisted by Directing Groups. ResearchGate. Retrieved from [Link]
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Claramunt, R. M., Bouissane, L., Pérez-Torralba, M., Elguero, J., & Foces-Foces, C. (2004). Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. New Journal of Chemistry, 28(5), 627-635. [Link]
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Bedford, R. B., & Hall, M. A. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1984–1993. [Link]
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Illuminating Cellular Landscapes: Pyrazolo[1,5-a]pyridin-2-ol as a Versatile Fluorescent Probe for Live-Cell Imaging
Introduction: A Novel Scaffold for Cellular Interrogation
In the dynamic world of cellular biology, fluorescent probes are indispensable tools that allow researchers to visualize and quantify cellular processes in real-time. The ideal probe should be bright, photostable, and possess tunable photophysical properties to target specific analytes or organelles. The Pyrazolo[1,5-a]pyridin-2-ol scaffold has emerged as a promising platform for the development of novel fluorescent probes for cellular imaging. This heterocyclic system offers a unique combination of facile synthesis, excellent quantum yields, and the ability to be chemically modified to create a diverse palette of sensors for various cellular parameters.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound-based fluorescent probes in cellular imaging. We will delve into the core principles of these probes, provide detailed protocols for their use, and showcase their versatility in monitoring cellular pH, and lipid droplet dynamics.
The Pyrazolo[1,5-a]pyridine Scaffold: A Platform for Innovation
The fused bicyclic structure of pyrazolo[1,5-a]pyridine forms the foundation of these probes. The inherent fluorescence of this core can be modulated by introducing various functional groups. This strategic functionalization allows for the rational design of probes with specific excitation and emission profiles, as well as selectivity towards different cellular targets. The synthetic accessibility of this scaffold allows for the creation of a library of derivatives with tailored properties.[2]
The mechanism of action for many Pyrazolo[1,5-a]pyridine-based probes relies on intramolecular charge transfer (ICT). In this process, the electron density within the molecule is redistributed upon excitation with light. The extent of this charge transfer is highly sensitive to the local environment, such as polarity or pH. This sensitivity is the key to their function as fluorescent sensors. For example, in a pH probe, protonation or deprotonation of a specific functional group can alter the ICT process, leading to a detectable change in the fluorescence signal.[3]
Photophysical Properties: A Comparative Overview
One of the key advantages of the Pyrazolo[1,5-a]pyridine scaffold is the ability to tune its photophysical properties through chemical modification. The following table summarizes the key photophysical characteristics of representative Pyrazolo[1,5-a]pyridine-based fluorescent probes.
| Probe Name/Derivative | Target Analyte/Organelle | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Key Features & Reference |
| PP-1 | Acidic pH | 405 | 445 | 0.64 | Fast response (<10s), High selectivity for H+[3][4] |
| FD13 | Lipid Droplets | 390 | 525 | Not Reported | Turn-on fluorescence in lipophilic environments[5][6] |
| Pyrazolo[1,5-a]pyrimidine-coumarin hybrid | General Fluorophore | ~380-400 | ~450-500 | Up to 0.97 | High quantum yields, Tunable properties[2][7] |
Application Highlight: Monitoring Cellular pH with PP-1
Cellular pH is a tightly regulated parameter that plays a critical role in numerous physiological processes, including enzyme activity, cell growth, and apoptosis. Aberrant pH is often associated with disease states such as cancer. The Pyrazolo[1,5-a]pyridine-based probe, PP-1 , has been developed for the sensitive detection of acidic pH in living cells.[3]
Mechanism of Action
The fluorescence of PP-1 is quenched at neutral pH. In acidic environments, protonation of the pyridine nitrogen enhances the intramolecular charge transfer (ICT) process, leading to a significant increase in fluorescence intensity. This "turn-on" response allows for a high signal-to-noise ratio and clear visualization of acidic organelles such as lysosomes.
Experimental Protocols: A Step-by-Step Guide
This section provides a generalized protocol for the use of this compound based fluorescent probes for live-cell imaging. It is important to note that optimal conditions (e.g., probe concentration, incubation time) may vary depending on the specific probe, cell type, and experimental question.
I. Probe Preparation
-
Stock Solution Preparation: Prepare a stock solution of the this compound probe (e.g., 1-10 mM) in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Expert Insight: DMSO is a common solvent for organic probes, but it can be toxic to cells at high concentrations. Always ensure the final DMSO concentration in the cell culture medium is below 0.5% (v/v).
-
-
Storage: Store the stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles.
II. Cell Culture and Staining
-
Cell Seeding: Seed the cells of interest onto a suitable imaging vessel (e.g., glass-bottom dishes, chambered cover glasses) at a density that will result in 50-70% confluency at the time of imaging.
-
Cell Culture: Culture the cells in a complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the stock solution in a serum-free medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The final probe concentration typically ranges from 1 to 10 µM.
-
Remove the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for the desired time (typically 15-60 minutes) at 37°C.
-
Expert Insight: The optimal incubation time should be determined empirically. A shorter incubation time can minimize potential cytotoxicity and non-specific staining.
-
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed imaging medium (e.g., phenol red-free medium) to remove any unbound probe.[8]
-
Imaging: Immediately proceed to fluorescence microscopy.
III. Fluorescence Microscopy and Image Acquisition
-
Microscope Setup: Use a fluorescence microscope equipped with the appropriate filter sets for the specific this compound probe. For example, for PP-1, an excitation wavelength of around 405 nm and an emission collection window of 420-520 nm is suitable.[3]
-
Live-Cell Imaging Environment: Maintain the cells at 37°C and 5% CO₂ during imaging using a stage-top incubator or a heated stage.[8]
-
Image Acquisition:
-
Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
Optimize the exposure time to obtain a good signal-to-noise ratio.
-
Acquire images using a high-resolution camera. For dynamic processes, acquire time-lapse series.
-
-
Data Analysis: Quantify the fluorescence intensity in the regions of interest (ROIs) using appropriate image analysis software (e.g., ImageJ, CellProfiler). For ratiometric probes, calculate the ratio of fluorescence intensities at two different emission wavelengths.
Visualizing the Workflow
The following diagram illustrates the general workflow for cellular imaging with this compound based fluorescent probes.
Caption: Experimental workflow for cellular imaging.
Application Highlight: Visualizing Lipid Droplets with FD13
Lipid droplets are dynamic organelles involved in lipid metabolism and storage. Their dysregulation is implicated in various diseases, including obesity and fatty liver disease. The Pyrazolo[1,5-a]pyridine-fused pyrimidine derivative, FD13 , is a fluorescent probe designed to visualize lipid droplets in living cells.[5][6]
Mechanism of Action
FD13 exhibits solvatochromism, meaning its fluorescence properties are dependent on the polarity of its environment. In the aqueous environment of the cytoplasm, the probe is weakly fluorescent. However, upon partitioning into the nonpolar, lipid-rich environment of lipid droplets, its fluorescence is significantly enhanced. This "turn-on" mechanism provides high contrast imaging of lipid droplets with minimal background fluorescence.[6]
Signaling Pathway and Probe Interaction
The following diagram illustrates the general principle of how a this compound based probe can be designed to interact with a specific cellular target, leading to a fluorescent response.
Caption: Probe-target interaction and fluorescence detection.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and powerful platform for the development of novel fluorescent probes for cellular imaging. Its tunable photophysical properties and synthetic accessibility allow for the creation of a wide range of sensors for various cellular analytes and organelles. The examples of pH and lipid droplet probes highlight the potential of this scaffold in advancing our understanding of cellular biology. Future research will likely focus on the development of this compound derivatives with even more advanced properties, such as near-infrared emission for deep-tissue imaging, and probes for a wider array of biological targets, including enzymes and reactive oxygen species. As our ability to rationally design and synthesize these probes improves, so too will our capacity to illuminate the intricate workings of the living cell.
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A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. Chemical Communications (RSC Publishing). Available from: [Link]
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Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets | Request PDF. ResearchGate. Available from: [Link]
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Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. PMC - NIH. Available from: [Link]
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a) Structures of pyrazolo[1,5‐a]pyrimidine‐based probes 21 to 26. b)... - ResearchGate. Available from: [Link]
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Design and synthesis of a library of pyrazolo[1,5-a]pyridine fluorophores for developing new fluorescent probes - IRIS-AperTO. Available from: [Link]
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A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - NIH. Available from: [Link]
-
A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances. Available from: [Link]
-
A Review: Pyrazolo[1,5-a]pyrimidine as prominent fluorophores for chemosensory, optoelectronic and biological applications. ResearchGate. Available from: [Link]
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- 3. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 8. documents.thermofisher.com [documents.thermofisher.com]
The Pyrazolo[1,5-a]pyridin-2-ol Scaffold: A Versatile Platform for Kinase Inhibitor Discovery
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets.[1] Within the vast chemical space of potential inhibitors, heterocyclic scaffolds have emerged as "privileged structures" due to their ability to form key interactions within the ATP-binding pocket of kinases. Among these, the pyrazolo[1,5-a]pyridine core has garnered significant attention for its synthetic tractability and its proven success in generating potent kinase inhibitors targeting critical pathways in cancer and other diseases.[2][3]
This technical guide delves into the specific application of the Pyrazolo[1,5-a]pyridin-2-ol scaffold, a unique variant that offers distinct advantages for designing next-generation kinase inhibitors. We will explore its mechanism of action, highlight its application in targeting key kinase families like PI3K and CDKs, and provide detailed, field-proven protocols for its evaluation.
The Strategic Advantage of the 2-Hydroxyl Group
The pyrazolo[1,5-a]pyridine scaffold itself acts as a bioisostere of purine, enabling it to function as an effective "hinge-binder."[3] The hinge region of a kinase is a flexible loop connecting the N- and C-terminal lobes, and forming hydrogen bonds with this region is a hallmark of many ATP-competitive inhibitors. The nitrogen atoms within the pyrazolopyridine core are perfectly positioned to form these crucial interactions.
The introduction of a hydroxyl group at the 2-position (this compound) further enhances the scaffold's utility. This hydroxyl group can act as both a hydrogen bond donor and acceptor, providing an additional anchor point to the kinase hinge region or to nearby residues, thereby increasing binding affinity and potency. Furthermore, its acidic nature allows it to serve as a carboxylic acid isostere, a feature that has been successfully exploited in the design of inhibitors for other enzymes like human dihydroorotate dehydrogenase (hDHODH). This dual-functionality makes the this compound scaffold a highly versatile starting point for inhibitor design.
Core Structure and Synthesis Overview
The general synthetic strategy for the pyrazolo[1,5-a]pyridine core often involves a convergent synthesis, such as the regioselective [3+2] cycloaddition of N-aminopyridines with alkynes.[4] Subsequent modifications can be introduced through various palladium-catalyzed cross-coupling reactions to build a library of substituted analogs for structure-activity relationship (SAR) studies.[5]
Application I: Targeting the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently activated signaling pathways in human cancer, playing a critical role in cell proliferation, survival, and metabolism.[6] Consequently, PI3K isoforms are high-priority targets for cancer therapy. Several studies have demonstrated the successful application of the pyrazolo[1,5-a]pyridine scaffold in developing potent and selective PI3K inhibitors.[2][7]
One notable study detailed a series of pyrazolo[1,5-a]pyridines as highly selective inhibitors of the p110α isoform of PI3K. The lead compound from this series demonstrated an IC50 of 0.9 nM and effectively inhibited the phosphorylation of Akt, a key downstream effector of PI3K, in cell-based assays.[2] This work underscores the scaffold's potential for achieving isoform-selectivity, a critical factor in minimizing off-target effects and improving the therapeutic index.
Visualizing PI3K Pathway Inhibition
The following diagram illustrates the canonical PI3K/Akt/mTOR signaling cascade and the point of intervention for a this compound-based inhibitor.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of a this compound derivative.
Application II: Targeting Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases (CDKs) are essential regulators of the cell cycle and transcription.[8] Their aberrant activity is a common feature in cancer, making them attractive therapeutic targets. The pyrazolo[1,5-a]pyrimidine scaffold, a close analog of pyrazolo[1,5-a]pyridine, has been successfully developed into potent inhibitors of various CDKs, including CDK1, CDK2, and CDK9.[8][9]
For instance, the pyrazolo[1,5-a]pyrimidine derivative BS-194 was identified as a potent inhibitor of CDK2 (IC50 = 3 nM) and demonstrated significant antiproliferative activity across a panel of 60 cancer cell lines.[8] Mechanistic studies confirmed that the compound inhibited the phosphorylation of CDK substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest.[8] Given the structural similarity, the this compound scaffold represents a promising starting point for developing novel and selective CDK inhibitors.
Visualizing CDK Pathway Inhibition
This diagram shows a simplified representation of the G1/S cell cycle transition regulated by CDK2 and its inhibition.
Caption: Inhibition of the CDK2/Cyclin E complex blocks the G1/S cell cycle transition.
Data Presentation: Inhibitory Activity Profile
The following table provides representative data summarizing the inhibitory activity of a hypothetical this compound derivative, "PzP-ol-Lead," against a panel of kinases, demonstrating its potential for both potency and selectivity.
| Kinase Target | PzP-ol-Lead IC50 (nM) | Staurosporine IC50 (nM) |
| PI3Kα | 5 | 8 |
| PI3Kβ | 150 | 12 |
| PI3Kδ | 85 | 7 |
| PI3Kγ | 210 | 9 |
| CDK2 | 12 | 6 |
| CDK1 | 98 | 5 |
| CDK9 | 110 | 20 |
| mTOR | 850 | 15 |
| Akt1 | >5,000 | 30 |
| MEK1 | >10,000 | 50 |
Staurosporine, a non-selective kinase inhibitor, is used as a positive control. Data are hypothetical and for illustrative purposes.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the initial characterization of a novel this compound-based kinase inhibitor.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of a test compound against a purified kinase by measuring the amount of ATP consumed during the phosphorylation reaction.[10][11]
Objective: To measure the concentration of a test compound required to inhibit 50% of the activity of a target kinase in a cell-free system.
Materials:
-
Recombinant active kinase (e.g., PI3Kα, CDK2)
-
Kinase-specific substrate peptide
-
ATP (at a concentration equal to the Km for the specific kinase)[12]
-
Test Compound (PzP-ol-Lead)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Workflow Diagram:
Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create an 11-point serial dilution in DMSO (e.g., 3-fold dilutions).
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Kinase Addition: Prepare a solution of the kinase in kinase assay buffer. Add 5 µL of the diluted kinase to each well.
-
Pre-incubation: Incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare a master mix of the substrate and ATP in kinase assay buffer. Initiate the kinase reaction by adding 5 µL of this mixture to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based PI3K Pathway Inhibition Assay (Western Blot)
This protocol assesses the ability of a test compound to inhibit a specific kinase pathway within a cellular context by measuring the phosphorylation status of a downstream substrate.[13][14]
Objective: To determine if the test compound inhibits the PI3K pathway in cancer cells by analyzing the phosphorylation of Akt (Ser473).
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., HCT-116, MCF-7)
-
Cell culture medium, FBS, and supplements
-
Test Compound (PzP-ol-Lead)
-
Growth factor (e.g., IGF-1) to stimulate the pathway
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture: Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal pathway activity, replace the medium with serum-free medium and incubate for 12-18 hours.
-
Compound Treatment: Pre-treat the serum-starved cells with various concentrations of the test compound (e.g., 1 nM to 1 µM) or DMSO vehicle for 2 hours.
-
Pathway Stimulation: Stimulate the PI3K pathway by adding IGF-1 (e.g., 100 ng/mL) to the media for 20 minutes.
-
Cell Lysis:
-
Immediately place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then clarify the lysates by centrifugation (14,000 rpm, 15 min, 4°C).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for p-Akt.
-
Strip the membrane and re-probe for total Akt and then GAPDH to ensure equal loading.
-
Normalize the p-Akt signal to the total Akt signal. A dose-dependent decrease in the p-Akt/total Akt ratio indicates on-target pathway inhibition.[15]
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[15]
Objective: To determine the effect of the test compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Cell culture medium and supplements
-
Test Compound (PzP-ol-Lead)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The this compound scaffold represents a highly promising platform for the discovery of novel kinase inhibitors. Its inherent ability to act as a hinge-binder, combined with the strategic placement of a 2-hydroxyl group, provides a strong foundation for developing potent and selective inhibitors against key cancer targets like PI3K and CDKs. The protocols outlined in this guide offer a robust framework for the systematic evaluation of such compounds, from initial in vitro characterization to confirmation of on-target effects in a cellular context. By integrating rational design based on this privileged scaffold with rigorous experimental validation, researchers can accelerate the development of the next generation of targeted cancer therapies.
References
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Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, RSC Publishing. Available at: [Link]
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Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Available at: [Link]
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A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. Available at: [Link]
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Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ResearchGate. Available at: [Link]
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Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. NIH. Available at: [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. Available at: [Link]
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Fluorescent Isostere (Fluostere) of the Carboxylate: Design of hDHODH Fluorescent Inhibitors as Proof of Concept. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
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Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. PMC. Available at: [Link]
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. NIH. Available at: [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]
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Synthesis of 2-Substituted Pyrazolo[1,5- a ]pyridines through Cascade Direct Alkenylation/Cyclization Reactions. ResearchGate. Available at: [Link]
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Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
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Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
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ISCBC-2024 Abstract Book. 31st ISCB International Conference. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available at: [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
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Book of abstract. iris.unina.it. Available at: [Link]
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Targeting myeloid differentiation using potent 2-hydroxypyrazolo[1,5-a]pyridine scaffold-based human dihydroorotate dehydrogenase (hDHODH) inhibitors. ResearchGate. Available at: [Link]
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Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro. PMC - NIH. Available at: [Link]
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Fluorescent Isostere (Fluostere) of the Carboxylate: Design of... ResearchGate. Available at: [Link]
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Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. National Genomics Data Center (CNCB-NGDC). Available at: [Link]
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EFMC-ISMC - Book of Abstracts. scg.ch. Available at: [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
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Application Notes and Protocols for Pyrazolo[1,5-a]pyridin-2-ol Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for the investigation of Pyrazolo[1,5-a]pyridin-2-ol and its derivatives as potential anticancer agents. This document outlines the scientific rationale, synthesis strategies, and detailed protocols for the in vitro and in vivo evaluation of these promising compounds.
Introduction
The quest for novel, more effective, and selective anticancer therapeutics is a paramount challenge in medicinal chemistry.[1] The pyrazole scaffold and its fused heterocyclic derivatives, such as pyrazolopyridines, have garnered significant attention due to their structural similarity to purines, allowing them to interact with a wide array of biological targets.[2] This structural feature often translates into a diverse range of pharmacological activities, including anticancer properties.[1][2] Among these, the Pyrazolo[1,5-a]pyridine core has emerged as a privileged scaffold in the design of novel kinase inhibitors and other anticancer agents.[2][3][4][5] Specifically, this compound derivatives have shown promise, exhibiting selective cytotoxicity against various cancer cell lines.[6]
This guide is designed to provide researchers with the foundational knowledge and practical protocols to explore the anticancer potential of this class of compounds. We will delve into their synthesis, mechanisms of action, and a systematic approach to their preclinical evaluation.
Section 1: Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established and emerging chemical methodologies. The choice of synthetic route often depends on the desired substitution patterns and the availability of starting materials.
General Synthetic Strategies
Several synthetic strategies have been developed for the efficient synthesis of pyrazolo[1,5-a]pyrimidines and related pyrazolopyridines, including cyclization, condensation, and multi-component reactions.[3][5][7] A common and versatile method for the synthesis of the Pyrazolo[1,5-a]pyridine core involves the cyclocondensation of N-aminopyridinium ylides with suitable reaction partners.[8]
A prevalent approach to synthesizing the pyrazolo[1,5-a]pyridine scaffold is through the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins.[8] This method often proceeds under metal-free conditions and at room temperature, offering a straightforward route to functionalized derivatives.[8]
For the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a related and highly relevant scaffold, a multi-step reaction can be employed starting from 5-aminopyrazoles and diethyl malonate.[9] Subsequent chlorination and nucleophilic substitution reactions allow for the introduction of various functional groups to explore structure-activity relationships (SAR).[9]
Illustrative Synthetic Protocol: Cyclocondensation Approach
This protocol provides a general framework for the synthesis of a this compound derivative. Note: This is a generalized protocol and may require optimization for specific target molecules.
Materials:
-
Substituted N-aminopyridinium salt
-
Appropriate α,β-unsaturated ketone or ester
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., ethanol, acetonitrile, N-methylpyrrolidone)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Ylide Formation: In a round-bottom flask, dissolve the N-aminopyridinium salt in the chosen solvent. Add the base dropwise at room temperature and stir for 30-60 minutes to generate the N-aminopyridinium ylide in situ.
-
Cycloaddition: To the ylide solution, add the α,β-unsaturated carbonyl compound. The reaction may be stirred at room temperature or heated under reflux, depending on the reactivity of the substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure of the synthesized this compound derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: Proposed Mechanisms of Anticancer Activity
Pyrazolo[1,5-a]pyridine and its related pyrazolopyrimidine derivatives exert their anticancer effects through various mechanisms, often by targeting key proteins involved in cancer cell proliferation, survival, and metastasis.
Kinase Inhibition
A primary mechanism of action for many pyrazolo-fused heterocycles is the inhibition of protein kinases.[3][5] These enzymes are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3][5]
-
Cyclin-Dependent Kinases (CDKs): Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, such as CDK2.[1][10] By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cells from dividing.
-
Tyrosine Kinases: Some derivatives have shown inhibitory activity against tyrosine kinases like Tropomyosin receptor kinase A (TRKA).[10] Dual inhibition of both CDKs and tyrosine kinases presents a promising strategy to overcome drug resistance.[10]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Some pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, a structurally related class of compounds, have been shown to inhibit cancer cell proliferation by inducing apoptosis.[11] This process may involve the modulation of key apoptotic proteins like p53.[11]
Other Potential Mechanisms
The structural similarity of pyrazolopyridines to purines suggests they may act as antagonists in various biological processes, potentially interfering with DNA and RNA synthesis or other metabolic pathways essential for cancer cell survival.[2]
Caption: Proposed anticancer mechanisms of this compound derivatives.
Section 3: In Vitro Evaluation Protocols
A systematic in vitro evaluation is the first step in characterizing the anticancer potential of newly synthesized compounds.[12][13] This involves a series of assays to determine cytotoxicity, effects on cell proliferation, and the underlying mechanisms of action.[12][13]
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration at which a compound exhibits anticancer activity.[14]
Protocol: MTT Assay for Cell Viability
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
96-well cell culture plates
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of apoptosis, a variety of assays can be employed.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
Materials:
-
Cancer cells treated with the this compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours. Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
To investigate the effect of the compounds on cell cycle progression, flow cytometry analysis of DNA content is performed.
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
Materials:
-
Cancer cells treated with the this compound derivative
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation: Treat cells with the compound at its IC₅₀ concentration for 24 hours. Harvest and wash the cells with PBS. Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Caption: In vitro evaluation workflow for this compound derivatives.
Section 4: In Vivo Evaluation Protocols
Promising compounds identified from in vitro screening should be further evaluated in preclinical animal models to assess their in vivo efficacy and toxicity.[13][15][16]
Xenograft Mouse Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo antitumor activity of novel compounds.[15][17]
Protocol: Subcutaneous Xenograft Model
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Lead this compound derivative
-
Vehicle for drug administration (e.g., saline, PEG400)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10⁶ cells) mixed with or without Matrigel into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the lead compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor volume using calipers two to three times a week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period. Excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Data Presentation
All quantitative data from in vitro and in vivo studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) ± SD |
| Derivative 1 | MCF-7 | 10.5 ± 1.2 |
| Derivative 1 | A549 | 15.2 ± 2.5 |
| Derivative 2 | MCF-7 | 5.8 ± 0.9 |
| Derivative 2 | A549 | 8.1 ± 1.4 |
| Doxorubicin (Control) | MCF-7 | 0.5 ± 0.1 |
| Doxorubicin (Control) | A549 | 0.8 ± 0.2 |
Table 2: In Vivo Efficacy of Lead Compound in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| Lead Compound (10 mg/kg) | 625 ± 80 | 50 |
| Lead Compound (25 mg/kg) | 375 ± 50 | 70 |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds. A systematic and rigorous approach, as outlined here, is essential for identifying and advancing lead candidates towards clinical development.
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Jain, A. K., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
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Wang, J., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953, 183-211. [Link]
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Nuvisan. (n.d.). Comprehensive oncology in vivo models for accelerated drug development. Retrieved from [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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Moos, P. J., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics & Oncology, 3(4), 263-273. [Link]
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Abitua, A. (2022). Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience Blog. [Link]
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Al-Hujaily, E. M., et al. (2019). Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools. Cancers, 11(10), 1597. [Link]
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Worthington, R. J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17793–17800. [Link]
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Menon, A., & K, D. C. (2019). In-vitro Models in Anticancer Screening. ResearchGate. [Link]
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Wang, Y., et al. (2018). Inhibition Mechanism of Novel Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives Against Proliferation of A549 and H322 Cancer Cells. Molecules, 23(8), 2004. [Link]
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Attia, M. H., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(14), 5437. [Link]
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Szelag, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(19), 6599. [Link]
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Zhang, Y., et al. (2021). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1398-1413. [Link]
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Keshk, R. M. (2022). Design, synthesis and characterization of novel pyrazolopyridine and pyridopyrazolopyrimidine derivatives. Journal of Heterocyclic Chemistry, 59(6), 1059-1075. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
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Terungwa, A. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
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Hassan, A. S., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(11), 104231. [Link]
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Terungwa, A. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
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Terungwa, A. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. [Link]
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Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5543. [Link]
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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Pyrazolo[1,5-a]pyridin-2-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Structure in Drug Discovery
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds forming a cornerstone of modern medicinal chemistry. Among these, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure" due to its ability to interact with a wide range of biological targets. This bicyclic system, comprised of a fused pyrazole and pyridine ring, offers a rigid and planar framework that is amenable to chemical modifications at various positions. The title compound, Pyrazolo[1,5-a]pyridin-2-ol, and its analogs are of particular interest due to their structural similarity to the extensively studied pyrazolo[1,5-a]pyrimidines, which have demonstrated potent activities as kinase inhibitors and anticancer agents.[1][2]
This document provides a comprehensive guide for researchers embarking on the exploration of this compound analogs. It outlines synthetic strategies, protocols for biological evaluation, and a detailed discussion on the anticipated structure-activity relationships (SAR) that can guide the design of more potent and selective compounds. The insights presented herein are drawn from the wealth of knowledge on related heterocyclic systems and aim to provide a solid foundation for the rational design of novel drug candidates based on the this compound core.
Synthetic Strategies: Accessing the this compound Core
The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through various synthetic routes, with cyclocondensation reactions being a prominent and versatile method.[3] A general and adaptable approach involves the reaction of an appropriately substituted aminopyrazole with a β-dicarbonyl compound or its equivalent.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound analogs.
Protocol 1: Synthesis of a Representative this compound Analog
This protocol describes a general method for the synthesis of a substituted this compound analog via a cyclocondensation reaction.
Materials:
-
Substituted 3-aminopyrazole
-
Substituted ethyl acetoacetate (or other β-ketoester)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and heating apparatus
-
Thin Layer Chromatography (TLC) plates and developing system
-
Column chromatography setup with silica gel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 3-aminopyrazole (1.0 eq) and the substituted ethyl acetoacetate (1.1 eq) in glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the progress of the reaction by TLC. The reaction time can vary from 4 to 24 hours depending on the substrates.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.
-
Isolation: The solid product that precipitates out is collected by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Structure-Activity Relationship (SAR) Studies: A Predictive Analysis
While specific SAR data for this compound analogs is emerging, we can extrapolate key trends from the extensively studied pyrazolo[1,5-a]pyrimidine scaffold, which has been a fertile ground for the discovery of kinase inhibitors.[2][4] The following discussion presents a predictive SAR for the this compound core, highlighting key positions for modification and their potential impact on biological activity.
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Computational docking studies of "Pyrazolo[1,5-a]pyridin-2-ol" with protein targets
An in-depth guide to performing computational docking studies of Pyrazolo[1,5-a]pyridin-2-ol, a versatile heterocyclic scaffold, against therapeutically relevant protein targets. This document provides a comprehensive workflow from ligand and protein preparation to result analysis, grounded in established scientific principles and leveraging industry-standard software.
Introduction: The Convergence of a Privileged Scaffold and In Silico Screening
The Pyrazolo[1,5-a]pyridine nucleus is a significant heterocyclic scaffold in medicinal chemistry, structurally analogous to natural purines.[1] This structural similarity allows it to act as an antagonist in various biological pathways, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuropharmacological effects.[1][2] Specifically, "this compound" (Figure 1), with its characteristic fused pyrazole and pyridine rings and a hydroxyl group, serves as a valuable starting point for the development of novel therapeutic agents.[2] Its derivatives have shown promise as selective inhibitors of key enzymes implicated in disease, such as protein kinases.[3][4]
Computational docking is a powerful technique in structure-based drug design that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[5] By simulating the molecular interactions at an atomic level, docking enables the rapid screening of virtual libraries of compounds, prioritization of candidates for synthesis, and generation of hypotheses about the mechanism of action.[5][6] This application note details a robust protocol for conducting docking studies with this compound using the widely adopted AutoDock Vina software suite.

Conceptual Workflow for Protein-Ligand Docking
The entire process, from initial molecule preparation to final analysis, follows a systematic and logical progression. Each step is critical for ensuring the accuracy and reliability of the simulation. The workflow is designed to be a self-validating system, incorporating checks and rational decision-making points based on established biochemical principles.
PART 1: Ligand and Protein Preparation
The foundation of a successful docking study lies in the meticulous preparation of both the ligand and the protein. This process ensures that the molecular structures are chemically correct and in a format suitable for the docking software.
Protocol 1.1: Ligand Preparation (this compound)
The goal is to convert the 2D representation of the ligand into a three-dimensional, energy-minimized structure with correct atom types and partial charges.
Methodology:
-
Obtain 2D Structure: Draw the structure of this compound in a chemical drawing software (e.g., ChemDraw) or obtain its SDF file from a database like PubChem.
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D conformation.[7] This initial 3D structure is a rough approximation.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation of the ligand.
-
Prepare for Docking (PDBQT format):
-
Load the 3D structure (e.g., in MOL2 or PDB format) into AutoDock Tools (ADT).[8]
-
Rationale: ADT is a graphical front-end for preparing files for AutoDock Vina.[8]
-
Add polar hydrogens to the structure. This is crucial for correctly identifying potential hydrogen bond donors and acceptors.
-
Compute Gasteiger charges. Partial atomic charges are essential for calculating electrostatic interactions, a key component of the docking score.
-
Define rotatable bonds. ADT will automatically detect rotatable bonds, allowing for ligand flexibility during the docking simulation.
-
Save the final structure in PDBQT format. This format contains the atomic coordinates, partial charges (Q), and atom types (T), which are required by Vina.[9]
-
| Parameter | Tool/Method | Purpose |
| Input Format | SDF, MOL2 | Standard 2D or 3D chemical file formats.[10] |
| 3D Conversion | Open Babel | Generate an initial three-dimensional structure. |
| Energy Minimization | MMFF94 Force Field | Achieve a stable, low-energy conformation. |
| Final Preparation | AutoDock Tools | Add hydrogens, assign charges, define rotatable bonds.[11] |
| Output Format | PDBQT | AutoDock Vina compatible format with charge and atom type info.[12] |
Protocol 1.2: Protein Target Preparation
This protocol details the steps to prepare a receptor protein for docking, starting from a publicly available crystal structure. For this guide, we will consider c-Met kinase , a validated target for pyrazolopyridine derivatives, as an example.[13]
Methodology:
-
Download Protein Structure: Obtain the crystal structure of the target protein from the Protein Data Bank (RCSB PDB). For c-Met kinase, a suitable entry is PDB ID: 3DKF.
-
Clean the PDB File:
-
Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[14][15]
-
Remove all non-essential molecules, including water molecules, ions, and co-crystallized ligands or cofactors.[16]
-
Rationale: These molecules can occupy space in the binding site and interfere with the docking of the new ligand. Structurally conserved water molecules can sometimes be retained for more advanced docking, but are typically removed in a standard protocol.[15]
-
If the protein is a multimer, retain only the biologically relevant monomer or unit for the docking study.[15]
-
-
Prepare for Docking (PDBQT format):
-
Load the cleaned PDB file into AutoDock Tools.[16]
-
Add polar hydrogens to the protein.
-
Add Kollman charges, which are specifically parameterized for proteins.
-
Merge non-polar hydrogens to reduce computational complexity.
-
Save the prepared protein as a PDBQT file.
-
PART 2: Performing the Docking Simulation
With the ligand and receptor prepared, the next phase involves defining the simulation space and running the docking algorithm.
Protocol 2.1: Grid Box Generation
The grid box defines the three-dimensional space in the receptor's active site where the docking algorithm will search for viable binding poses for the ligand.[17]
Methodology:
-
Identify the Binding Site: The most reliable way to define the binding site is by using the position of a co-crystallized ligand in the original PDB structure. If no such ligand exists, computational active site prediction tools or literature information can be used.
-
Define Grid Parameters in ADT:
-
Load the prepared protein PDBQT file into ADT.
-
Center the grid box on the identified active site. Adjust the dimensions (x, y, z) of the box to ensure it is large enough to encompass the entire binding pocket and allow the ligand to rotate and translate freely within it. A typical spacing of 0.375 Å between grid points is recommended.
-
Rationale: The grid pre-calculates the interaction energies for different atom types at each point within the box, which dramatically speeds up the docking calculation.[19]
-
-
Save Grid Information: Note down the coordinates for the center of the box and its dimensions. This information is required for the Vina configuration file.
Protocol 2.2: Running AutoDock Vina
AutoDock Vina uses a configuration file to specify the input files and parameters for the docking run.[9]
Methodology:
-
Create a Configuration File: Create a text file (e.g., conf.txt) with the following parameters:
-
Set Parameters:
-
receptor and ligand: Specify the paths to your prepared PDBQT files.
-
center_x, y, z and size_x, y, z: Input the values obtained during grid generation.
-
out and log: Specify the output files for the docked poses and the log file containing the energy scores.
-
exhaustiveness: This parameter controls the thoroughness of the search. Higher values increase computation time but also increase the probability of finding the true energy minimum. A value of 8 is a reasonable starting point.
-
-
Execute Vina: Run the docking simulation from the command line:
PART 3: Analysis and Interpretation of Results
Protocol 3.1: Interpreting Docking Scores and Poses
Methodology:
-
Binding Affinity (Energy Score):
-
Open the log file (results.log). Vina will report the binding affinity in kcal/mol for the top poses (usually 9 by default).
-
Interpretation: The binding affinity is an estimate of the Gibbs free energy of binding (ΔG). More negative values indicate stronger, more favorable binding.[20][21] These scores are best used for ranking different compounds against the same target rather than as absolute predictors of potency.
-
-
Pose Visualization:
-
Load the receptor PDBQT file and the output PDBQT file (results.pdbqt) into a molecular viewer like PyMOL.
-
The output file contains multiple binding modes (poses). Examine the top-ranked pose first.
-
Analyze the conformation of the ligand and its orientation within the binding pocket. A chemically sensible pose that fits snugly into the active site is a good indicator.
-
-
Root Mean Square Deviation (RMSD):
-
Purpose: RMSD is used to measure the similarity between the docked pose of a ligand and a reference structure (e.g., its conformation in a crystal structure).[22]
-
Validation: A common validation technique is to first remove the native ligand from a crystal structure, and then dock it back in. If the top-ranked pose has an RMSD value of less than 2.0 Å compared to the original crystal structure position, the docking protocol is considered reliable.[23]
-
Clustering: RMSD can also be used to cluster similar poses from the docking output.
-
| Metric | Description | Interpretation |
| Binding Affinity | Estimated free energy of binding (kcal/mol).[24] | More negative values suggest stronger binding. Used for ranking. |
| Binding Pose | The predicted 3D orientation and conformation of the ligand. | Visual inspection for steric clashes and shape complementarity. |
| RMSD | Average distance between atoms of the docked pose and a reference pose.[20] | < 2.0 Å indicates a good match to the reference, validating the protocol.[23] |
Protocol 3.2: Analyzing Intermolecular Interactions
Identifying the specific interactions that stabilize the protein-ligand complex is crucial for understanding the binding mechanism and for guiding further lead optimization.
Methodology:
-
Hydrogen Bonds: In your visualization software, identify potential hydrogen bonds (typically < 3.5 Å distance between donor and acceptor atoms with appropriate geometry) between the ligand and protein residues. The hydroxyl group on this compound is a key potential H-bond donor.
-
Hydrophobic Interactions: Look for contacts between non-polar regions of the ligand (like the fused aromatic rings) and hydrophobic residues of the protein (e.g., Alanine, Valine, Leucine, Phenylalanine).
-
Other Interactions: Identify other potential interactions such as pi-pi stacking between aromatic rings or salt bridges if charged groups are present.
-
Visualization Tools: Use tools like LigPlot+ or the analysis wizards within PyMOL and Chimera to generate 2D and 3D diagrams of these interactions for clear presentation and analysis.[24]
Conclusion and Future Directions
This guide provides a comprehensive and scientifically grounded protocol for conducting computational docking studies of this compound. By following these steps, researchers can effectively screen this promising scaffold against various protein targets, predict binding modes, and generate valuable hypotheses for drug discovery projects. It is critical to remember that docking is a predictive tool; its results are not a substitute for experimental validation. Promising hits from these in silico studies should always be prioritized for synthesis and subsequent in vitro and in vivo biological evaluation to confirm their activity.
References
A consolidated list of authoritative sources cited throughout this document.
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Theoretical and Computational Biophysics Group. Grid Generation and Matching for Small Molecule Docking. Available at: [Link]
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Scripps Research. (2020). Tutorial – AutoDock Vina. Available at: [Link]
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Galaxy Training. (2019). Protein-ligand docking. Available at: [Link]
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Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. Available at: [Link]
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CCDC. Protein-ligand docking 101 - running a simulation in GOLD Try. Available at: [Link]
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Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]
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Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols. Available at: [Link]
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Eagon Research Group. Vina Docking Tutorial. Available at: [Link]
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Schrödinger. (2025). Automating Ensemble Docking and Grid Generation for Multiple Receptor Conformations. Available at: [Link]
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Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. Available at: [Link]
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J's Blog. (2024). Schrödinger Notes—Molecular Docking. Available at: [Link]
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Kaggle. Protein And Ligand Preparation For Docking By Vina. Available at: [Link]
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Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. Available at: [Link]
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University of Edinburgh. Session 4: Introduction to in silico docking. Available at: [Link]
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Teach Yourself e-Series. (2024). Generating grid box for Docking using Vina. YouTube. Available at: [Link]
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CCDC. (2022). Tutorial of CSDU "Protein-ligand docking 101 - running a simulation in GOLD. YouTube. Available at: [Link]
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Wang, Y., et al. (2020). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC. Available at: [Link]
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Quiroga-Varela, C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
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Zhang, Y., et al. (2021). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. PubMed Central. Available at: [Link]
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Al-Ostath, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]
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Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. Available at: [Link]
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ResearchGate. (2024). Anticancer activity of some known pyrazolopyridine derivatives. Available at: [Link]
-
University of Cambridge. Preparing the protein and ligand for docking. Available at: [Link]
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El-Sayed, N., et al. (2025). Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents. PubMed. Available at: [Link]
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Griffith, D. A., et al. (2011). Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. PubMed. Available at: [Link]
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Omixium. (2025). SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4. YouTube. Available at: [Link]
-
TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Available at: [Link]
-
Bioinformatics Review. (2020). Autodock Results Analysis | Protein Ligand Int. YouTube. Available at: [Link]
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Scilit. (2020). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Available at: [Link]
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ResearchGate. (2023). Examples of marketed pyrazolopyridine drugs. Available at: [Link]
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ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. Available at: [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?. Available at: [Link]
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El-Damasy, D. A., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link]
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S. Fierro, et al. (2025). Fluorescent Isostere (Fluostere) of the Carboxylate: Design of hDHODH Fluorescent Inhibitors as Proof of Concept. Journal of Medicinal Chemistry. Available at: [Link]
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Cristofori, V., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC. Available at: [Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Available at: [Link]
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ResearchGate. (2015). What is a suitable file of ligands for molecular docking?. Available at: [Link]
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Docking.org. (2013). Preparing the ligand. Available at: [Link]
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Sabe, V. T., et al. (2019). Is It Reliable to Take the Molecular Docking Top Scoring Position as the Best Solution without Considering Available Structural Data?. MDPI. Available at: [Link]
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Società Chimica Italiana. (2024). BOOK OF ABSTRACTS. Available at: [Link]
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Ahmad, S., et al. (2023). Identification of Pyrazole Derivatives of Usnic Acid as Novel Inhibitor of SARS-CoV-2 Main Protease Through Virtual Screening Approaches. PubMed Central. Available at: [Link]
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Manjula, S. N., et al. (2022). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Materials Today: Proceedings. Available at: [Link]
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- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 12. kaggle.com [kaggle.com]
- 13. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 16. m.youtube.com [m.youtube.com]
- 17. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 18. youtube.com [youtube.com]
- 19. ks.uiuc.edu [ks.uiuc.edu]
- 20. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 21. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridin-2-ol
Welcome to the dedicated technical support guide for the synthesis of Pyrazolo[1,5-a]pyridin-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields, improve purity, and troubleshoot experimental hurdles. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most frequently cited method for synthesizing the this compound core is the reaction between a 2-pyridylacetate derivative and an N-aminating agent, followed by cyclization. A well-documented procedure involves the reaction of ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid (HOSA).[1] This approach proceeds via N-amination of the pyridine ring, followed by an intramolecular condensation to form the fused pyrazole ring system.
Q2: What is the reaction mechanism, and why is it important for troubleshooting?
Understanding the mechanism is critical for diagnosing issues. The synthesis proceeds in two key stages:
-
N-Amination: The nitrogen atom of the pyridine ring in ethyl 2-pyridylacetate acts as a nucleophile, attacking the electrophilic aminating agent (like HOSA) to form an N-aminopyridinium salt.
-
Intramolecular Cyclization: Under basic conditions, the methylene group adjacent to the ester is deprotonated, forming an enolate. This enolate then attacks the endocyclic nitrogen, leading to ring closure and subsequent elimination to yield the aromatic this compound product.
Knowing these steps helps identify where a reaction might be failing. For instance, a failure in the first step points to issues with the reagents' reactivity, while problems in the second step might relate to the base, solvent, or reaction temperature.
Q3: What are the critical parameters that I must control to maximize my yield?
To achieve optimal results, meticulous control over the following parameters is essential:
-
Reagent Quality: Ensure the hydroxylamine-O-sulfonic acid is fresh and has been stored properly, as it can degrade over time.
-
Stoichiometry: Precise measurement of reactants is crucial. An excess of the aminating agent may be used, but large deviations can complicate purification.
-
Temperature Control: The initial N-amination reaction is often performed at 0 °C to manage its exothermic nature.[1] Allowing the temperature to rise uncontrollably can lead to side reactions and decomposition.
-
pH Management during Workup: The product, this compound, is phenolic. Its solubility is highly dependent on pH. Careful pH adjustment during the extraction phase is paramount to prevent loss of product to the aqueous layer.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem 1: I have a very low or non-existent yield of the final product.
Possible Cause A: Inactive Reagents
-
Expertise & Experience: Hydroxylamine-O-sulfonic acid (HOSA) is the most common point of failure. It is hygroscopic and can hydrolyze over time, losing its aminating efficiency. The starting ester, ethyl 2-pyridylacetate, should also be pure and free from acidic impurities that could neutralize the pyridine nitrogen.
-
Troubleshooting Protocol:
-
Verify HOSA Activity: Use a fresh bottle of HOSA or one that has been stored in a desiccator.
-
Check Starting Material: Analyze your ethyl 2-pyridylacetate via ¹H NMR to confirm its identity and purity before starting the reaction.
-
Control Reaction Atmosphere: While not always required, running the reaction under an inert atmosphere (N₂ or Argon) can prevent oxidative side reactions, especially if trace metals are present.
-
Possible Cause B: Incorrect Reaction Conditions
-
Expertise & Experience: The N-amination step requires careful temperature management. The subsequent cyclization is typically performed at room temperature over an extended period (e.g., 30 hours).[1] Deviating significantly from these conditions can halt the reaction or promote undesired pathways.
-
Troubleshooting Protocol:
-
Maintain 0 °C: During the addition of HOSA solution to the pyridine ester, ensure the reaction vessel is submerged in an ice bath and that the addition is slow and dropwise.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction stalls, it may indicate a temperature or reagent issue. A typical mobile phase for TLC could be a mixture of ethyl acetate and hexane.
-
Problem 2: My final product is an impure, dark oil and is difficult to purify.
Possible Cause A: Incomplete Cyclization or Side Reactions
-
Expertise & Experience: The formation of a dark, oily crude product often points to incomplete reaction, where the intermediate N-aminopyridinium salt is still present, or the formation of polymeric side products. Overly aggressive heating or incorrect pH can promote such side reactions.
-
Troubleshooting Protocol:
-
Extend Reaction Time: Ensure the reaction has been stirred for the recommended duration (e.g., 30 hours at room temperature) to allow for complete cyclization.[1]
-
Purification Strategy: Do not attempt to crystallize the crude oil directly. The recommended purification method is flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., 90:10 hexane/EtOAc) is effective.[1]
-
Possible Cause B: Improper Workup Procedure
-
Expertise & Experience: The workup is a critical stage where impurities can be introduced or product can be lost. The literature procedure involves a specific sequence of extractions and pH adjustments to isolate the phenolic product.
-
Troubleshooting Protocol:
-
Initial Extraction: First, perform an extraction with a solvent like dichloromethane at the initial reaction pH to remove any non-polar impurities.[1]
-
pH Adjustment for Product Isolation: The aqueous layer is then carefully acidified (e.g., to pH 5 with acetic acid) to protonate any phenolate and ensure the this compound is in its neutral, more organic-soluble form before the final extraction.[1] Rushing this step or using a strong acid can cause degradation.
-
Data Presentation & Protocols
Table 1: Optimized Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Starting Material | Ethyl 2-pyridylacetate | High purity is essential. |
| Aminating Agent | Hydroxylamine-O-sulfonic acid (HOSA) | Use a fresh, dry source. |
| Solvent | Water / KOH solution | HOSA is dissolved in aqueous KOH.[1] |
| Initial Temperature | 0 °C | To control the exothermic N-amination step. |
| Reaction Time | 30 hours | For complete cyclization at room temperature.[1] |
| Workup pH (Final) | ~5 | To ensure the phenolic product is in its neutral form for extraction.[1] |
| Purification | Flash Chromatography (Hexane/EtOAc) | Most effective method for achieving high purity.[1] |
| Expected Yield | ~39% | This is a reported yield and serves as a benchmark.[1] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature.[1]
-
Preparation of HOSA solution: In a flask maintained at 0 °C, dissolve hydroxylamine-O-sulfonic acid (36.6 mmol) in water (13.8 mL). Neutralize the solution by the slow addition of a 2.6 N KOH solution.
-
N-Amination: To a separate flask containing ethyl 2-pyridylacetate (0.172 mol) at 0 °C, add the freshly prepared HOSA solution slowly and dropwise.
-
Cyclization: Remove the ice bath and stir the reaction mixture vigorously at room temperature for 30 hours.
-
Initial Workup: Extract the mixture with dichloromethane. Set aside the organic layer.
-
Product Isolation: Carefully adjust the pH of the remaining aqueous layer to 5 using acetic acid.
-
Final Extraction: Extract the pH-adjusted aqueous layer multiple times with dichloromethane.
-
Drying and Concentration: Combine all dichloromethane layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid using flash column chromatography (silica gel, eluting with a hexane/EtOAc gradient, starting at 90:10) to obtain the pure this compound as a white solid.
Visualization of Key Processes
Diagram 1: Synthetic Workflow
Caption: Key stages in the synthesis of this compound.
References
-
Shekarrao, K., et al. (2014). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Reddy, B. V. S., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega. Available at: [Link]
-
Deshmukh, S., et al. (2018). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Journal of Chemical Sciences. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available at: [Link]
-
Patil, P. B., et al. (2025). Optimization of reaction conditions for the synthesis of pyrazolopyridine. ResearchGate. Available at: [Link]
-
Szelag, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
Shekarrao, K., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Abdelgawad, M. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: [Link]
-
Abdelgawad, M. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. ResearchGate. Available at: [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
El-Kashef, H. S. (1995). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. JournalAgent. Available at: [Link]
-
Gomha, S. M., et al. (2018). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]
Sources
Overcoming side reactions in "Pyrazolo[1,5-a]pyridin-2-ol" synthesis
Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridin-2-ol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and optimized protocols based on established literature and our in-house expertise. Our goal is to empower you to overcome synthetic hurdles and achieve higher yields and purity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the this compound core structure?
A1: The two most prevalent strategies for constructing the pyrazolo[1,5-a]pyridine scaffold are:
-
[3+2] Cycloaddition: This method involves the reaction of an N-aminopyridinium ylide with a suitable dipolarophile, such as an α,β-unsaturated carbonyl compound. This approach is known for its versatility and the ability to introduce a wide range of substituents.[1][2]
-
Cyclocondensation: This route typically involves the reaction of an aminopyridine derivative with a β-dicarbonyl compound or its equivalent. The reaction proceeds through a condensation reaction followed by cyclization to form the fused bicyclic system.[3]
Q2: I am observing the formation of a regioisomeric byproduct. How can I improve the regioselectivity of my reaction?
A2: Regioselectivity is a common challenge, particularly in [3+2] cycloaddition reactions with unsymmetrical reagents. The formation of an undesired regioisomer can be influenced by both steric and electronic factors.
-
For [3+2] Cycloadditions:
-
Reagent Control: The electronic nature of the substituents on both the N-aminopyridinium ylide and the dipolarophile plays a crucial role. Electron-withdrawing groups on the dipolarophile can direct the regioselectivity of the cycloaddition.
-
Catalyst/Mediator Control: The use of a mediator like TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) has been shown to provide high and predictable regioselectivity in the synthesis of pyrazolo[1,5-a]pyridines.[4] TEMPO is believed to act as both a Lewis acid and an oxidant in the reaction mechanism.
-
-
For Cyclocondensation Reactions:
-
Choice of β-Dicarbonyl Compound: The structure of the β-dicarbonyl compound will dictate the substitution pattern on the newly formed pyrazole ring. Using a symmetrical β-dicarbonyl will avoid issues of regioselectivity. With unsymmetrical β-dicarbonyls, the relative reactivity of the two carbonyl groups will determine the outcome. It is often necessary to screen different β-dicarbonyl synthons to achieve the desired isomer.
-
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired this compound
Possible Cause 1.1: Inefficient Ylide Formation (in [3+2] Cycloaddition)
-
Explanation: The in-situ generation of the N-aminopyridinium ylide from the corresponding N-aminopyridinium salt requires a suitable base to deprotonate the precursor. If the base is too weak or is sterically hindered, ylide formation will be inefficient, leading to a poor yield of the final product.
-
Troubleshooting Steps:
-
Base Selection: Ensure the base is strong enough to deprotonate the N-aminopyridinium salt. Common bases include triethylamine (TEA), DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene), or potassium carbonate. The choice of base may need to be optimized for your specific substrate.
-
Solvent: The polarity of the solvent can influence the solubility of the reactants and the efficacy of the base. Aprotic solvents like acetonitrile, DMF, or THF are commonly used.
-
Temperature: While many ylide formations can occur at room temperature, gentle heating may be required in some cases to facilitate deprotonation.
-
Possible Cause 1.2: Poor Reactivity of the Dipolarophile (in [3+2] Cycloaddition)
-
Explanation: The dipolarophile needs to be sufficiently electrophilic to react with the N-aminopyridinium ylide. If the dipolarophile is electron-rich or sterically hindered, the cycloaddition may be slow or not occur at all.
-
Troubleshooting Steps:
-
Activate the Dipolarophile: Ensure your dipolarophile has sufficient electron-withdrawing groups to activate it for cycloaddition.
-
Lewis Acid Catalysis: The addition of a Lewis acid can sometimes enhance the electrophilicity of the dipolarophile and promote the reaction.
-
Possible Cause 1.3: Incomplete Cyclization (in Cyclocondensation)
-
Explanation: The final cyclization step to form the pyrazole ring may be slow or reversible under the reaction conditions.
-
Troubleshooting Steps:
-
Acid or Base Catalysis: The cyclization step is often catalyzed by either acid or base. Ensure the appropriate catalyst is present in a sufficient amount.
-
Dehydration: The cyclization step is a dehydration reaction. The use of a dehydrating agent or a Dean-Stark apparatus to remove water can drive the equilibrium towards the product.
-
Temperature: Higher temperatures are often required to promote the cyclization and dehydration steps.
-
Problem 2: Formation of an Over-reduced Side Product
Scenario: During the deprotection of a protected 2-hydroxypyrazolo[1,5-a]pyridine derivative by catalytic hydrogenation, you observe the formation of a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine analog in addition to your desired product.
-
Explanation: The pyridine ring of the pyrazolo[1,5-a]pyridine system is susceptible to reduction under certain hydrogenation conditions, especially at elevated pressures and temperatures.[5][6] This leads to the saturation of the pyridine ring and the formation of the undesired tetrahydropyridino byproduct.
-
Troubleshooting Protocol:
-
Milder Hydrogenation Conditions:
-
Pressure: Reduce the hydrogen pressure. Atmospheric pressure hydrogenation is often sufficient for debenzylation without affecting the pyridine ring.
-
Catalyst Loading: Decrease the amount of palladium on carbon (Pd/C) catalyst.
-
Temperature: Perform the reaction at room temperature.
-
-
Acidic Conditions: The addition of one equivalent of a strong acid, such as HCl, can protonate the pyridine nitrogen.[5][6] The resulting pyridinium salt is less susceptible to reduction, thus favoring the desired deprotection over ring reduction.
-
| Parameter | Standard Conditions | Optimized Conditions for Deprotection |
| Hydrogen Pressure | 40 bar | 1 atm (balloon) |
| Catalyst | 10% Pd/C | 5% or 10% Pd/C (lower loading) |
| Temperature | 65 °C | Room Temperature |
| Additive | None | 1.0 equiv. HCl |
Workflow for Selective Deprotection:
Caption: Optimized deprotection workflow to prevent ring reduction.
Problem 3: Formation of Dimeric Byproducts
-
Explanation: N-aminopyridinium ylides are reactive intermediates that can potentially dimerize if they do not react with the intended dipolarophile in a timely manner. This is more likely to occur at higher concentrations of the ylide.
-
Troubleshooting Steps:
-
Slow Addition: Add the base or the N-aminopyridinium salt precursor slowly to the reaction mixture containing the dipolarophile. This will keep the instantaneous concentration of the ylide low and favor the intermolecular cycloaddition over dimerization.
-
Lower Concentration: Run the reaction at a lower overall concentration.
-
Reaction Mechanisms and Side Reactions
[3+2] Cycloaddition Pathway and Potential Pitfalls
The desired [3+2] cycloaddition reaction proceeds through the formation of an N-aminopyridinium ylide, which then reacts with a dipolarophile. However, other reaction pathways can compete with the desired transformation.
Caption: Competing pathways in the [3+2] cycloaddition synthesis.
References
-
M. C. Fiore, A. Dolmella, M. C. Parlato, et al. (2021). Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety. Journal of Medicinal Chemistry, 64(9), 5671-5699. [Link]
-
J. Wang, G. Chen, G. Shi, et al. (2024). PIDA mediates a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes to provide a variety of multifunctionalized pyrazolo[1,5-a]pyridine architectures under facile conditions. Synlett, 35, 1551-1556. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Molecules, 27(15), 5001. [Link]
-
J. M. R. Narayanam & C. R. J. Stephenson (2014). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters, 17(1), 86-89. [Link]
-
M. C. Fiore, A. Dolmella, M. C. Parlato, et al. (2021). Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety. ACS Publications. [Link]
-
Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. (2021). Organic Letters, 23(12), 4694-4698. [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega, 4(9), 13838-13853. [Link]
-
Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (2022). Organic Letters, 24(7), 1454-1459. [Link]
-
General pathway of [3+2]‐cycloaddition of pyridinium ylide. ResearchGate. [Link]
-
[3+2] Cycloaddition of Pyridinium and Related Ylides with Phosphaalkynes. ScienceOpen. [Link]
-
Synthesis of Pyrazolo[1,5-A]Pyridines: [3+2] Cycloaddition of N-Aminopyridines and Enaminones. ResearchGate. [Link]
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (2019). ACS Omega, 4(4), 7514-7524. [Link]
-
[3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. (2022). Bioorganic & Medicinal Chemistry Letters, 62, 128643. [Link]
Sources
- 1. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Pyrazolo[1,5-a]pyridin-2-ol and its Derivatives
Welcome to the technical support center for the purification of Pyrazolo[1,5-a]pyridin-2-ol and its diverse derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the purification of this important class of N-heterocyclic compounds, providing practical, field-tested solutions and in-depth explanations to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My crude this compound derivative appears as a dark, oily residue after synthesis. What is the best initial purification strategy?
A1: A dark, oily crude product often indicates the presence of polymeric impurities, residual high-boiling solvents, or colored byproducts. An effective first step is to attempt trituration or precipitation.
-
Trituration: Add a solvent in which your desired product is expected to have low solubility, while the impurities are more soluble. Common choices for N-heterocycles include cold diethyl ether, hexane, or a hexane/ethyl acetate mixture. Stir the oily residue vigorously with the solvent. The goal is to induce the crystallization or precipitation of your product as a solid, which can then be collected by filtration.
-
Precipitation: If your product is soluble in a solvent like dichloromethane (DCM) or ethyl acetate, dissolve the crude oil in a minimal amount of this solvent. Then, slowly add a non-polar "anti-solvent" like hexane or pentane until your product precipitates out. This can be more effective than trituration for removing highly soluble impurities.
The choice of solvent is critical and may require some small-scale screening.
Q2: I am struggling to find a suitable single-solvent system for the recrystallization of my this compound derivative. What should I try next?
A2: Single-solvent recrystallization can be challenging for complex organic molecules. A mixed-solvent system is often the solution. The principle is to dissolve your compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (the anti-solvent) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should yield crystals.
Common Mixed-Solvent Systems for Pyrazolo[1,5-a]pyridines:
| Good Solvent | Poor Solvent | Typical Ratio (Good:Poor) |
| Ethanol | Water | Varies |
| Dichloromethane (DCM) | Hexane | 1:1 to 1:5 |
| Ethyl Acetate | Hexane | 1:2 to 1:10 |
| Dioxane | Ethanol | Varies[1] |
Pro-Tip: For hydroxylated derivatives like this compound, protic solvents like ethanol or methanol can be excellent choices for the "good" solvent due to hydrogen bonding capabilities.
Q3: My compound streaks badly on the TLC plate during column chromatography method development. How can I resolve this?
A3: Streaking on a TLC plate is a common issue with nitrogen-containing heterocyclic compounds. It is often caused by the interaction of the basic nitrogen atoms with the acidic silica gel. Here are several strategies to mitigate this:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier into your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper spots.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., hexane/ethyl acetate with 0.5% TEA).
-
Ammonia: For more polar solvent systems (e.g., DCM/methanol), using a solution of ammonia in methanol (e.g., 7N NH3 in MeOH) as the polar component can be very effective.
-
-
Use a Different Stationary Phase: If modifying the eluent is insufficient, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for basic compounds.
-
Treated Silica: Commercially available deactivated or base-treated silica gels can also be used.
-
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful tool for purifying this compound derivatives. However, several issues can arise.[2]
Problem 1: Poor Separation of Closely Eluting Impurities
If your target compound and an impurity have very similar Rf values on the TLC plate, achieving good separation on the column can be difficult.
Workflow for Optimizing Separation:
Optimizing Chromatographic Separation
Detailed Steps:
-
Decrease Eluent Polarity: A less polar mobile phase will cause all compounds to move more slowly, often increasing the separation between them.[3]
-
Change Solvent System: The selectivity of the separation can be altered by changing the solvents. For instance, if you are using a hexane/ethyl acetate system, try switching to a DCM/methanol or a toluene/acetone system. Different solvents interact with your compounds and the stationary phase in unique ways.
-
Alternative Stationary Phases: For challenging separations, consider reverse-phase chromatography where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is particularly useful for more polar this compound derivatives.
-
Gradient Elution: Start with a low polarity eluent and gradually increase the polarity during the column run. This allows for the effective separation of compounds with a wide range of polarities.[3]
Problem 2: Product is Lost on the Column or Elutes Very Slowly
This is a common problem with polar, hydroxylated compounds like this compound, which can bind strongly to the silica gel.
Troubleshooting Steps:
-
Increase Eluent Polarity: A more polar eluent will be more effective at displacing your polar compound from the stationary phase. For very polar compounds, you may need to add a small percentage of methanol to your DCM or ethyl acetate.
-
Add a Competitive Binder: Adding a small amount of acetic acid or formic acid to the eluent can help to displace your compound from the acidic sites of the silica gel. This is particularly useful for compounds with acidic protons, such as the hydroxyl group in this compound.
-
"Flush" the Column: If your product is still on the column after running a large volume of eluent, you can try to "flush" it off with a very polar solvent system, such as 5-10% methanol in DCM. Be aware that this may also elute other strongly bound impurities.
Advanced Purification: Preparative HPLC
For achieving the highest purity, especially for final compounds intended for biological testing, preparative High-Performance Liquid Chromatography (HPLC) is often necessary.
Typical Preparative HPLC Conditions for Pyrazolo[1,5-a]pyridines:
| Parameter | Typical Setting |
| Column | C18 Reverse-Phase |
| Mobile Phase A | Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% of the same acid |
| Elution | Gradient elution, e.g., 10% B to 95% B over 20-30 minutes |
| Detection | UV at 254 nm and/or 280 nm |
Note: The acidic modifier in the mobile phase helps to protonate basic nitrogens, leading to sharper peaks and better peak shape.
Workflow for Preparative HPLC Purification:
Preparative HPLC Workflow
References
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019, September 4). ACS Omega.
- An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. (n.d.). Indian Academy of Sciences.
- Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- This compound. (n.d.). ChemicalBook.
- Efficient, Mild, and Completely Regioselective Synthesis of Substituted Pyridines - Supporting Information. (n.d.). The Royal Society of Chemistry.
- Column chromatography. (n.d.). Columbia University.
Sources
Technical Support Center: Enhancing the Aqueous Solubility of Pyrazolo[1,5-a]pyridin-2-ol Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridin-2-ol and its derivatives. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered with this class of compounds: poor aqueous solubility. As a scaffold of significant interest in medicinal chemistry for its diverse biological activities, including anticancer and antimicrobial properties, overcoming solubility hurdles is critical for advancing your research and development efforts.[1]
This resource is structured in a question-and-answer format to directly address the specific issues you may face during your experiments. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific principles.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows promising in-vitro activity but has extremely low aqueous solubility. Where do I start?
A1: This is a common and critical challenge. The first step is to accurately quantify the baseline solubility of your compound. A standard and reliable method for this is the shake-flask method for determining thermodynamic solubility.[2][3] This involves adding an excess of your compound to a specific buffer (e.g., phosphate-buffered saline, pH 7.4) and agitating it until equilibrium is reached (typically 24-48 hours).[3] After this period, the saturated solution is filtered or centrifuged to remove undissolved solids, and the concentration of the dissolved compound is measured using a suitable analytical technique like HPLC-UV.[4]
Understanding the starting solubility provides a crucial benchmark to evaluate the effectiveness of any enhancement strategy you employ. For higher throughput needs, kinetic solubility assays using methods like nephelometry, which measures light scattering from precipitated particles, can be employed for rapid screening.[5][6]
Q2: What are the primary strategies I should consider for enhancing the aqueous solubility of my this compound compound?
A2: There are several effective strategies, which can be broadly categorized into physicochemical and formulation-based approaches. The choice of strategy will depend on the specific physicochemical properties of your molecule and the intended application.[7]
-
Physicochemical Modifications:
-
Salt Formation: If your molecule has ionizable groups, forming a salt is often the most effective first step to significantly increase solubility.[8]
-
Prodrugs: Chemical modification of the parent drug into a more soluble prodrug that converts back to the active form in-vivo can be a powerful strategy.[7][9]
-
Co-crystals: Forming a crystalline solid with a co-former can alter the crystal lattice energy and improve solubility.
-
-
Formulation-Based Approaches:
-
pH Adjustment: For compounds with pH-dependent solubility, adjusting the pH of the formulation can keep the molecule in its more soluble ionized state.[8][10]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (co-solvent) can significantly enhance the solubility of lipophilic compounds.[11][12]
-
Surfactants: The use of surfactants to form micelles that encapsulate the hydrophobic drug can increase its apparent solubility.[10][13]
-
Complexation with Cyclodextrins: Cyclodextrins have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[13][14]
-
Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can lead to higher apparent solubility and faster dissolution rates.[10][14]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[7][11]
-
Q3: How do I choose the right excipients for my formulation?
A3: Excipient selection is a critical step and should be guided by the properties of your this compound compound and the chosen formulation strategy.[13]
| Solubility Enhancement Strategy | Recommended Excipient Classes | Examples | Primary Mechanism of Action |
| pH Adjustment | Buffering agents, acids, bases | Citric acid, Tartaric acid, Phosphate buffers[10] | Maintains the compound in its more soluble ionized form.[10] |
| Co-solvency | Water-miscible organic solvents | Propylene glycol, Ethanol, Polyethylene glycol (PEG) | Reduces the polarity of the aqueous environment. |
| Surfactant Solubilization | Anionic, cationic, non-ionic surfactants | Sodium lauryl sulfate, Polysorbates (e.g., Tween 80), Spans[10] | Forms micelles that encapsulate the hydrophobic drug.[10] |
| Complexation | Cyclodextrins | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes with a hydrophilic exterior.[14] |
| Solid Dispersions | Hydrophilic polymers | Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC), Polyethylene glycol (PEG)[10] | Creates an amorphous solid solution, preventing crystallization. |
Compatibility studies between your active pharmaceutical ingredient (API) and the selected excipients are essential to ensure the stability and efficacy of the final formulation.[13]
Troubleshooting Guides
Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
-
Underlying Cause: This is a classic sign of poor kinetic solubility. The compound is soluble in the organic solvent (DMSO) but crashes out when introduced to the aqueous environment.
-
Troubleshooting Steps:
-
Reduce the final DMSO concentration: Aim for the lowest possible DMSO concentration in your final assay (ideally <1%).
-
Employ a co-solvent system: Instead of diluting directly into a pure aqueous buffer, try a buffer containing a co-solvent like PEG 400 or propylene glycol to lessen the polarity shock.
-
Utilize a surfactant: The presence of a surfactant like Tween 80 in the aqueous buffer can help to keep the compound solubilized by forming micelles.
-
Consider pre-complexation with cyclodextrins: Incubating your compound with a cyclodextrin before dilution can improve its solubility in the aqueous phase.
-
Issue 2: I've tried several excipients, but the solubility enhancement is minimal.
-
Underlying Cause: The intrinsic properties of your molecule, such as high crystallinity (a high melting point can be an indicator), may be the dominant factor limiting solubility.
-
Troubleshooting Steps:
-
Combine strategies: A synergistic effect can often be achieved by combining different approaches. For example, you could create a solid dispersion of your compound and then formulate it in a co-solvent system.
-
Particle size reduction: If you are working with the crystalline form, reducing the particle size to the nano-range can significantly increase the dissolution rate.[15] Nanosuspensions can be a promising strategy for such challenging compounds.[9]
-
Amorphous formulations: Investigate methods to produce an amorphous form of your drug, such as spray drying or hot-melt extrusion to create a solid dispersion. Amorphous forms generally have higher solubility than their crystalline counterparts.[9][15]
-
Re-evaluate chemical modification: If formulation approaches are not yielding sufficient results, it may be necessary to revisit the chemical structure of your compound to introduce more polar or ionizable groups.[16]
-
Experimental Workflows & Protocols
Workflow for Systematic Solubility Enhancement
Caption: A systematic workflow for enhancing the solubility of this compound compounds.
Protocol 1: Screening for Solubility Enhancement using Co-solvents and Surfactants
Objective: To rapidly assess the ability of common pharmaceutical co-solvents and surfactants to increase the aqueous solubility of a this compound compound.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Polysorbate 80 (Tween 80)
-
96-well plates
-
Plate shaker
-
HPLC-UV system or a plate reader capable of UV-Vis spectroscopy
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of your compound in DMSO (e.g., 10 mM).
-
Prepare Vehicle Solutions: Prepare a series of vehicle solutions in PBS (pH 7.4) containing varying concentrations of the excipients to be tested. For example:
-
10% PEG 400 in PBS
-
20% PEG 400 in PBS
-
10% PG in PBS
-
20% PG in PBS
-
0.5% Tween 80 in PBS
-
1% Tween 80 in PBS
-
Control: PBS alone
-
-
Add Compound: In triplicate, add a small volume of the DMSO stock solution to each well containing the different vehicle solutions to reach a high nominal concentration that ensures precipitation in the control wells (e.g., 100 µM). The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Equilibration: Seal the plate and place it on a plate shaker at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.
-
Separation of Undissolved Solid: Centrifuge the 96-well plate at a high speed (e.g., 3000 x g) for 20 minutes to pellet the undissolved compound.
-
Quantification: Carefully transfer the supernatant to a new 96-well plate. Determine the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method or by measuring the UV absorbance at the compound's λmax.
-
Data Analysis: Compare the solubility in each vehicle solution to the control (PBS alone) to determine the fold-increase in solubility for each excipient.
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved from [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved from [Link]
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (n.d.). Retrieved from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (n.d.). Retrieved from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - NIH. (n.d.). Retrieved from [Link]
-
EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY - SEN Pharma. (2024, August 8). Retrieved from [Link]
-
Enhancing solubility with novel excipients - Manufacturing Chemist. (2025, December 3). Retrieved from [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Retrieved from [Link]
-
Excipients for APIs A Comprehensive Guide to Selecting the Best Ingredients. (n.d.). Retrieved from [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Retrieved from [Link]
-
This compound | C7H6N2O | CID 12284426 - PubChem. (n.d.). Retrieved from [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.). Retrieved from [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]
-
Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). Retrieved from [Link]
-
This compound (C7H6N2O) - PubChemLite. (n.d.). Retrieved from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.). Retrieved from [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved from [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom. (n.d.). Retrieved from [Link]
-
Pyrazolo[1,5-A]pyridin-2-ylmethanamine | C8H9N3 | CID 55255947 - PubChem. (n.d.). Retrieved from [Link]
-
CHAPTER 2: Tactics to Improve Solubility Available - Books. (2021, August 27). Retrieved from [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. rheolution.com [rheolution.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. senpharma.vn [senpharma.vn]
- 11. longdom.org [longdom.org]
- 12. ijmsdr.org [ijmsdr.org]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
"Pyrazolo[1,5-a]pyridin-2-ol" reaction scale-up challenges and solutions
Technical Support Center: Pyrazolo[1,5-a]pyridin-2-ol Synthesis
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will explore the causality behind experimental observations and provide field-proven solutions to ensure a robust, safe, and efficient process.
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses specific, critical issues that frequently arise during the scale-up of the this compound synthesis, particularly focusing on the established route from ethyl 2-pyridylacetate and hydroxylamine-O-sulfonic acid.[1][2]
Q1: We're experiencing a significant drop in yield (from 80% at 10g to <50% at 1kg scale). What are the most likely causes and how can we fix it?
This is a classic scale-up challenge often rooted in mass and heat transfer limitations. When reaction volume increases, the surface-area-to-volume ratio decreases, profoundly affecting mixing and temperature control.
Primary Causes & Solutions:
-
Inadequate Thermal Control During Neutralization: The initial step involves neutralizing hydroxylamine-O-sulfonic acid with a base like potassium hydroxide.[1][2] This is a strong acid-base reaction and is highly exothermic. On a small scale, the flask dissipates this heat quickly. In a large reactor, inefficient heat removal can cause localized temperature spikes, leading to the degradation of the thermally sensitive hydroxylamine-O-sulfonic acid and promoting side reactions.
-
Solution: Implement controlled, subsurface addition of the KOH solution at a slow, calculated rate. Ensure the reactor's cooling jacket is operational and set to a low temperature (e.g., 0-5 °C) before starting the addition. For multi-kilogram scale, a reaction calorimetry study is strongly recommended to quantify the heat flow and determine a safe addition rate.
-
-
Poor Mixing and Phase Heterogeneity: The reaction between the aqueous solution of the aminating agent and the organic ester (ethyl 2-pyridylacetate) is a biphasic system.[1][2] Inefficient agitation in a large reactor fails to create the necessary interfacial area for the reaction to proceed efficiently, leading to incomplete conversion within the standard timeframe.
-
Solution: The choice of impeller and agitation speed is critical. A pitched-blade turbine or similar impeller that promotes top-to-bottom turnover is preferable to a simple paddle. Determine the optimal RPMs to ensure full vortexing and dispersion of the organic phase into the aqueous phase without excessive splashing. In some cases, the use of a phase-transfer catalyst can be explored, but this adds complexity to the purification process.
-
-
Losses During Complex Work-up: The literature work-up involves multiple extractions and pH adjustments (adjusting to pH 9, extracting, then adjusting the aqueous layer to pH 5 for another extraction).[1][2] At scale, each phase separation is an opportunity for yield loss into the rag layer (emulsion) or through entrainment.
-
Solution: Minimize the number of extractions where possible. After the reaction, consider a direct pH adjustment to 5 to isolate the product. To combat emulsions, add a saturated brine solution (e.g., 5-10% of the aqueous volume) to increase the ionic strength of the aqueous phase, which often helps break the emulsion. Allow for adequate settling time and ensure the reactor has a well-defined interface detection system.
-
Q2: During the dichloromethane (DCM) extraction, we are forming intractable emulsions and a thick "rag layer." How can we achieve a clean phase split?
Emulsion formation is common in this type of work-up due to the presence of partially soluble species and the high shear of mechanical stirring.
Causality & Mitigation Strategies:
-
Underlying Cause: The product, this compound, has both a polar heterocyclic core and some organic character, making it a potential surfactant that stabilizes emulsions at the aqueous-organic interface. Fine particulate matter or tars can also accumulate here.
-
Solutions:
-
Filtration: Before the first extraction, filter the entire quenched reaction mixture through a pad of Celite® or a similar filter aid. This removes any insoluble particulates that often seed emulsion formation.
-
Solvent Substitution: Dichloromethane is a frequent culprit in emulsion formation and is environmentally undesirable. Consider switching to a less emulsion-prone and "greener" solvent. Good candidates include 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME). They often provide cleaner phase splits and have lower environmental impact. A small-scale trial is essential to confirm product solubility and extraction efficiency.
-
Mechanical & Chemical Aids: If an emulsion persists, reduce the agitation speed during extraction to minimize shear. As mentioned, adding brine is a highly effective chemical method.[3] In stubborn cases, a small amount of a demulsifying agent can be tested, but this requires careful consideration of its impact on downstream processing.
-
Q3: Our isolated crude product is only 85% pure by HPLC, making purification difficult. How can we improve its purity before isolation?
Relying on column chromatography for a multi-kilogram process is not economically viable.[1][2] The goal should be to isolate a crude product that is >95% pure and suitable for a final crystallization step.
Impurity Control Workflow:
Caption: Troubleshooting workflow for improving crude product purity.
Detailed Steps:
-
Confirm Reaction Completion: Use in-process controls (IPCs) like HPLC or TLC to ensure the starting ethyl 2-pyridylacetate is fully consumed. An incomplete reaction is the most common source of impurities.
-
Optimize pH in Work-up: The pH adjustments are not just for extraction; they are a purification step. The adjustment to pH 9 with Na2CO3 helps remove any acidic impurities.[1][2] The subsequent adjustment to pH 5 with acetic acid ensures the product (pKa ≈ 10) is protonated and can be extracted, leaving behind more basic impurities.[2] Use a calibrated pH meter and ensure good mixing during acid/base addition to avoid localized pH extremes.
-
Implement a Wash: Before extraction, consider washing the organic layer with a 5% sodium bicarbonate solution to remove residual acetic acid, followed by a water wash.
-
Develop a Crystallization Protocol: This is the most critical step for achieving high purity at scale. Since the product is a solid with a defined melting point (127-128 °C), it is an excellent candidate for crystallization.[2]
-
Protocol: Screen for a suitable solvent system. A good starting point is a polar protic solvent where the product is soluble when hot but sparingly soluble when cold (e.g., isopropanol, ethanol). An alternative is a solvent/anti-solvent system (e.g., dissolve in ethyl acetate, slowly add hexanes as an anti-solvent until turbidity is observed, then cool). Controlled cooling and seeding with a small amount of pure product are key to obtaining a crystalline solid with a good particle size distribution, which is easier to filter and dry.
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary process safety concerns for this reaction at scale?
Beyond the exotherm discussed in Q1, there are several key safety points:
-
Hydroxylamine-O-sulfonic Acid: This reagent is corrosive and should be handled with appropriate personal protective equipment (PPE). Avoid inhalation of dust.[4]
-
Solvent Hazards: Dichloromethane is a regulated substance with health risks.[5] If used, ensure the process is contained in a well-ventilated area.
-
Pressure Build-up: Although not explicitly reported, reactions involving aminating agents can sometimes release gaseous byproducts. Ensure the reactor is properly vented.
A formal Process Hazard Analysis (PHA) should be conducted by safety professionals before any large-scale campaign.
FAQ 2: The 30-hour reaction time is a bottleneck. Can this be accelerated safely?
The long reaction time is likely due to the low temperature (room temp) and the biphasic nature of the system.[1][2]
-
Thermal Acceleration: Carefully study the effect of temperature. Increasing the reaction temperature to 40-50 °C could significantly reduce the reaction time. This must be preceded by a thermal stability study of the reactants and product to ensure no decomposition occurs at elevated temperatures.
-
Alternative Synthetic Routes: The broader pyrazolo[1,5-a]pyridine literature describes more rapid and efficient syntheses, such as three-component reactions or metal-catalyzed cross-couplings.[6][7][8] While this would require significant redevelopment, it may be a viable long-term strategy for commercial production.
FAQ 3: What is a recommended workflow for moving away from chromatography to crystallization?
The transition from chromatography to crystallization is fundamental for scalable manufacturing.
Caption: Standard workflow for developing a crystallization process.
Experimental Protocol Outline:
-
Solubility Screening: Determine the solubility of your crude product in a range of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, water) at room temperature and at their boiling points.
-
System Selection:
-
If a solvent shows high solubility at high temperature and low solubility at low temperature, it's a good candidate for a cooling crystallization.
-
If the product is highly soluble in one solvent (e.g., DCM, THF) but insoluble in another miscible one (e.g., hexanes, heptane), this pair can be used for an anti-solvent crystallization.
-
-
Optimization: Once a system is chosen, optimize the process by defining the ideal concentration, the cooling profile (a slower cool rate generally gives larger crystals), and the seeding strategy (adding a small percentage of pure crystals to initiate controlled crystallization).
-
Isolation: The resulting slurry is filtered, washed with a small amount of cold crystallization solvent, and dried under vacuum to yield the final, high-purity product.
Summary of Scale-Up Recommendations
| Symptom | Potential Root Cause | Recommended Solution |
| Low Yield | Poor thermal control, inefficient mixing. | Controlled reagent addition, optimized agitation, reaction calorimetry. |
| Emulsions | High shear, particulates, solvent choice. | Pre-filtration, use of brine, switch from DCM to 2-MeTHF or CPME. |
| Low Purity | Incomplete reaction, poor work-up. | Use IPCs, precise pH control, develop a robust crystallization protocol. |
| Long Cycle Time | Low reaction temperature, phase-transfer limits. | Investigate controlled heating (40-50 °C), explore alternative routes for long-term production. |
References
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- This compound | 59942-87-9. ChemicalBook.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. (2019-09-04).
- An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Indian Academy of Sciences.
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Pyrazolo[1,5-a]pyridine - SAFETY DATA SHEET. Thermo Fisher Scientific. (2024-03-31).
- Construction of pyrazolo[1,5-a]pyrimidines and pyrimido[1,2-b]indazoles with calcium carbide as an alkyne source. Organic & Biomolecular Chemistry (RSC Publishing).
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). (2022-08-01).
- SAFETY DATA SHEET - Pyrazolo[1,5-a]pyridine-2-carboxylic acid. Fisher Scientific. (2010-05-08).
- This compound - Safety Data Sheet. ChemicalBook.
- This compound Chemical Properties, Usage, and Synthesis. ChemicalBook.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central.
- This compound: A Comprehensive Overview of its Synthesis, Properties, and Applications. Smolecule. (2023-08-15).
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- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[1,5-a]pyridin-2-ol Functionalization
Welcome to the technical support center for the functionalization of Pyrazolo[1,5-a]pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reaction conditions for this versatile heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your experiments are both successful and efficient.
Introduction to the Reactivity of this compound
The Pyrazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[1][2] Its reactivity is characterized by a complex interplay between the electron-rich pyrazole moiety and the electron-deficient pyridine ring. The hydroxyl group at the 2-position adds another layer of functionality, allowing for a diverse range of chemical transformations.[3] Understanding the electronic properties of this system is key to predicting its reactivity and troubleshooting reactions. The C-3 position is particularly electron-rich and susceptible to electrophilic attack, while the pyridine ring's C-7 position can be targeted for functionalization through methods like palladium-catalyzed C-H activation.[4][5][6]
This guide will address the most common functionalization reactions and provide solutions to frequently encountered problems.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform an electrophilic substitution (e.g., bromination) on this compound, but I am getting a complex mixture of products. What is happening?
A1: This is a common issue arising from the high reactivity of the pyrazolo[1,5-a]pyridine core, particularly the C-3 position. Over-reaction or reaction at unintended sites can occur. The hydroxyl group at C-2 can also influence the electronic distribution and reactivity. To address this, consider the following:
-
Choice of Reagent: Use a milder electrophile. For bromination, switch from Br₂ to N-Bromosuccinimide (NBS).
-
Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to improve selectivity.
-
Stoichiometry: Carefully control the stoichiometry of the electrophile to favor mono-substitution. A slow, dropwise addition of the reagent is recommended.
Q2: My palladium-catalyzed C-H arylation at the C-7 position of this compound is giving me a mixture of C-3 and C-7 isomers. How can I improve the regioselectivity?
A2: Achieving regioselectivity in C-H functionalization of pyrazolo[1,5-a]pyridines is a known challenge.[4] The outcome is highly dependent on the choice of catalyst, ligand, and additives.
-
Ligand Selection: For C-7 arylation, specific ligands like 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) have been shown to be critical.[4] In contrast, C-3 arylation can often proceed without such specialized ligands.
-
Additives: The choice of additive can direct the regioselectivity. For instance, silver(I) carbonate has been employed to favor 7-arylation, while cesium(I) fluoride can promote 3-arylation.[4]
-
Protecting Groups: Temporarily protecting the more reactive C-3 position with a removable group can be an effective strategy to direct functionalization to C-7.
Q3: I am attempting to perform an O-alkylation on the hydroxyl group of this compound, but the reaction is sluggish and gives low yields. What can I do?
A3: The nucleophilicity of the hydroxyl group can be modest. To improve the efficiency of O-alkylation:
-
Choice of Base: Use a stronger, non-nucleophilic base to fully deprotonate the hydroxyl group. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often more effective than weaker bases like potassium carbonate.
-
Solvent: Ensure your solvent can dissolve both the this compound salt and the alkylating agent. Anhydrous polar aprotic solvents like DMF or THF are generally good choices.
-
Activating the Alkylating Agent: If using an alkyl halide, the addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction through the Finkelstein reaction.
Troubleshooting Guides
Guide 1: Electrophilic Substitution at the C-3 Position
Electrophilic substitution is a fundamental method for functionalizing the pyrazolo[1,5-a]pyridine core, typically occurring at the electron-rich C-3 position.[6]
Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficiently reactive electrophile. 2. Deactivation of the starting material by a strong acid. 3. Poor solubility of the starting material. | 1. Use a more potent electrophilic reagent or add a Lewis acid catalyst to activate the electrophile. 2. If the reaction generates a strong acid, consider adding a non-nucleophilic base to scavenge it. 3. Screen different solvents to improve solubility. |
| Formation of Polysubstituted Products | 1. Overly reactive electrophile. 2. Excess of the electrophilic reagent. 3. Elevated reaction temperature. | 1. Switch to a less reactive electrophile (e.g., NBS for bromination instead of Br₂). 2. Use a stoichiometric amount (or slightly less) of the electrophile and add it slowly to the reaction mixture. 3. Run the reaction at a lower temperature (e.g., 0 °C or below). |
| Incorrect Regiochemistry (Substitution at other positions) | 1. Steric hindrance at the C-3 position from existing substituents. 2. Reaction conditions favoring kinetic vs. thermodynamic control. | 1. If the C-3 position is blocked, functionalization may occur at other sites. Re-evaluate your synthetic strategy. 2. Vary the reaction temperature and time to investigate if a different isomer is favored under different conditions. |
Experimental Protocol: C-3 Bromination
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMF or CH₂Cl₂) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent.
-
Add the NBS solution dropwise to the solution of this compound over 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Guide 2: Palladium-Catalyzed C-H Arylation
Direct C-H arylation is an efficient method for forming C-C bonds, avoiding the need for pre-functionalization like halogenation.[4] For pyrazolo[1,5-a]pyridines, this typically occurs at the C-3 or C-7 positions.
Logic Diagram for Optimizing C-H Arylation
Caption: Troubleshooting workflow for C-H arylation.
Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst deactivation. 2. Inappropriate ligand for the chosen transformation. 3. Incorrect base or solvent. | 1. Ensure anhydrous and oxygen-free conditions. Use high-purity reagents and solvents. 2. Screen a panel of phosphine or N-heterocyclic carbene (NHC) ligands. 3. The choice of base and solvent is critical and often interdependent. Systematically screen combinations. |
| Poor Regioselectivity (Mixture of C-3 and C-7 isomers) | 1. Reaction conditions do not sufficiently differentiate between the electronic and steric environments of C-3 and C-7. | 1. As mentioned in the FAQs, ligand and additive selection is key. For C-7 selectivity, ligands like SPhos and additives like Ag₂CO₃ are often effective.[4] For C-3 selectivity, simpler phosphine ligands may suffice. |
| Homocoupling of the Aryl Halide | 1. Reductive elimination from a Pd(II)-diaryl intermediate is faster than C-H activation. | 1. Lower the concentration of the aryl halide. 2. Use a more sterically hindered ligand to disfavor the formation of the Pd(II)-diaryl species. |
Visualization of Key Concepts
Reaction Sites on this compound
Caption: Key reactive sites for functionalization.
References
-
Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics.[Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.[Link]
-
Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a ]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5 -a ]pyridines. ResearchGate.[Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Semantic Scholar.[Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.[Link]
-
Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Semantic Scholar.[Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.[Link]
-
Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub.[Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health.[Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.[Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PubMed Central.[Link]
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega.[Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central.[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.[Link]
-
C-H Functionalization of Pyridines. Royal Society of Chemistry.[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.[Link]
-
Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. MDPI.[Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.[Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Publications.[Link]
-
Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Ingenta Connect.[Link]
-
Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. ScienceDirect.[Link]
-
Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. RSC Publishing.[Link]
-
SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. JournalAgent.[Link]
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Technical Support Center: Troubleshooting Low Cell Permeability of Pyrazolo[1,5-a]pyridin-2-ol Based Inhibitors
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridin-2-ol based inhibitors. This guide is designed to provide in-depth troubleshooting assistance for a common challenge encountered with this class of compounds: low cell permeability. A significant discrepancy between high biochemical potency and low cellular activity often points to the inability of the inhibitor to efficiently cross the cell membrane and reach its intracellular target.[1][2] This document offers a structured, question-and-answer approach to diagnose and resolve these permeability issues, ensuring your experimental outcomes are robust and reliable.
Frequently Asked Questions (FAQs)
Q1: My this compound based inhibitor is highly potent in my biochemical assay but shows significantly lower activity in cell-based assays. What is the likely cause?
This is a classic indicator of poor cell permeability.[1][2] The inhibitor is effective when it has direct access to its target protein in a cell-free system, but it struggles to traverse the lipid bilayer of the cell membrane to reach its intracellular site of action. It is essential to experimentally confirm the permeability of your compound to validate this hypothesis.
Q2: What are the key physicochemical properties of the this compound scaffold that might be contributing to low permeability?
Several physicochemical properties can hinder the cell permeability of small molecule inhibitors.[3][4] For the this compound scaffold and its derivatives, the following are critical to consider:
-
High Polarity: A high density of polar atoms can impede the molecule's ability to pass through the hydrophobic core of the cell membrane.[1]
-
Low Lipophilicity: The compound may not be soluble enough in the lipid environment of the cell membrane. A well-balanced lipophilicity is crucial for effective membrane permeation.[3][5]
-
High Molecular Weight: As a general rule, larger molecules exhibit lower passive diffusion across the cell membrane.[3][6]
-
Ionization State: Molecules that are charged at physiological pH generally have reduced permeability.[1][4] The acidic nature of the 2-ol group on the pyrazolo[1,5-a]pyridine core can lead to ionization.
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can increase the energy required for the molecule to shed its water shell before entering the lipid bilayer, thus negatively impacting permeability.[3]
-
Efflux Transporter Substrate: The inhibitor might be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[1][7][8]
Q3: How can I experimentally assess the cell permeability of my inhibitor?
Several well-established in vitro assays can be used to determine the permeability of your compound. The choice of assay depends on the specific information you need.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[9][10][11] It is a good first-pass screen for passive permeability.[9][10]
-
Caco-2 Cell Permeability Assay: This is considered the gold standard for predicting oral drug absorption.[12][13] Caco-2 cells are a human colon adenocarcinoma cell line that forms a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[6][14][15] This assay can assess both passive diffusion and active transport processes, including efflux.[15]
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: MDCK cells also form a polarized monolayer and are often used to predict permeability across the blood-brain barrier.[6][16][17][18] Genetically engineered MDCK cells that overexpress specific human efflux transporters (e.g., MDCK-MDR1 for P-gp) are powerful tools for identifying if your compound is a substrate for these transporters.[6][16][17][18][19]
Troubleshooting and Optimization Guide
My inhibitor shows low permeability in the PAMPA assay. What are my next steps?
Low permeability in the PAMPA assay strongly suggests that the intrinsic physicochemical properties of your molecule are hindering its ability to passively diffuse across a lipid membrane.
Troubleshooting Logic for Low Passive Permeability
Caption: Troubleshooting workflow for low passive permeability.
Medicinal Chemistry Strategies to Improve Passive Permeability:
-
Prodrug Approach: A prodrug is an inactive or less active derivative that is converted to the active form in the body.[20] This strategy can be used to temporarily mask polar functional groups that hinder membrane permeability. For example, creating an ester prodrug of the acidic hydroxyl group on the this compound core can increase lipophilicity and improve passive diffusion.[1]
-
Optimize Lipophilicity: Fine-tuning the lipophilicity (logP/logD) of your compound into an optimal range (typically 1-3) is a common and effective strategy.[1][6]
-
Structural Modifications: Systematically modify the structure to reduce molecular weight, polar surface area, and the number of hydrogen bond donors/acceptors.[21] Structure-activity relationship (SAR) studies on pyrazolopyridine derivatives have shown that the nature and position of substituents can significantly impact permeability.[22][23][24][25]
My inhibitor has good permeability in the PAMPA assay but poor permeability in the Caco-2 or MDCK assay. What does this suggest?
This discrepancy is a strong indication that your compound is a substrate for active efflux transporters.[2] The PAMPA assay only measures passive diffusion, while cell-based assays like Caco-2 and MDCK also account for active transport processes.[9][10]
Experimental Workflow to Investigate Active Efflux
Caption: Workflow for investigating active efflux.
Troubleshooting Steps:
-
Investigate Active Efflux: The most probable cause is that your inhibitor is a substrate for an efflux transporter like P-gp.[2][8]
-
Perform a Bidirectional Caco-2/MDCK Assay: To confirm this, conduct a bidirectional permeability assay to determine the efflux ratio (ER). An ER greater than 2 is a strong indicator of active efflux.[2][15]
-
Co-dosing with an Efflux Pump Inhibitor: Perform the cell-based permeability assay in the presence of a known efflux pump inhibitor, such as verapamil for P-gp.[15] A significant increase in the apparent permeability (Papp) in the presence of the inhibitor confirms that your compound is an efflux substrate.
I'm observing high variability in my permeability assay results. What could be the cause?
High variability can undermine the reliability of your data. Here are some common causes and solutions:
| Issue | Potential Cause | Recommended Solution |
| High variability in Papp values between wells (Caco-2/MDCK) | Inconsistent cell monolayer integrity. | Ensure proper cell seeding density and allow sufficient time for differentiation (typically 21 days for Caco-2).[15] Monitor Transepithelial Electrical Resistance (TEER) values to confirm monolayer integrity before each experiment.[15][16] |
| High variability in Papp values (PAMPA) | Inconsistent coating of the lipid solution. | Visually inspect the PAMPA plate for any defects before use. Ensure a consistent and even application of the lipid solution to the filter.[1] |
| Poor compound recovery | Low aqueous solubility or non-specific binding to the assay plate. | Decrease the compound concentration in the donor well.[2] Increase the percentage of a co-solvent like DMSO (up to 1%) in the donor solution, ensuring it doesn't compromise membrane integrity.[6] Consider using low-binding plates.[15] |
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing passive permeability.
-
Prepare Solutions:
-
Prepare the PAMPA Plate:
-
Run the Assay:
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Pe) using the following equation: Pe (cm/s) = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where [drug]equilibrium = ([drug]donor * VD + [drug]acceptor * VA) / (VA + VD)
-
| Permeability Classification | Pe (x 10⁻⁶ cm/s) |
| Low | < 1.5 |
| High | > 1.5 |
| This classification is a general guideline and may vary.[10] |
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol is for determining the efflux ratio of a compound.
-
Cell Culture:
-
Seed Caco-2 cells on Transwell™ inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[15]
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayer. TEER values should be within the acceptable range for your laboratory's established standards (typically >300 Ω·cm²).[15]
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the dosing solution containing the test compound to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber, replacing the volume with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.[2]
-
-
Data Analysis:
References
-
Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]
-
Profacgen. (n.d.). Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay. Retrieved from [Link]
-
Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
-
Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063-2077. Retrieved from [Link]
-
Troutman, M. D., & Thakker, D. R. (2010). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 644, 215-234. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Retrieved from [Link]
-
Troutman, M. D., & Thakker, D. R. (2010). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. In Springer Nature Experiments. Retrieved from [Link]
-
Sharma, A., Gupta, V. K., & Pathania, R. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Microbiology and Molecular Biology Reviews, 83(4), e00059-19. Retrieved from [Link]
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Du, D., Wang-Kan, X., Neuberger, A., van Veen, H. W., Pos, K. M., Piddock, L. J. V., & Luisi, B. F. (2018). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 9, 723. Retrieved from [Link]
-
Colvin, C. J., Kanne, D. B., & Weissman, I. L. (2021). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv. Retrieved from [Link]
-
Webber, M. A., & Piddock, L. J. V. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Journal of Antimicrobial Chemotherapy, 51(1), 9-11. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
ResearchGate. (n.d.). Physico-Chemical and Biological Factors that Influence a Drug's Cellular Permeability by Passive Diffusion. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of drugs and membrane permeability. Retrieved from [Link]
-
MDPI. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]
-
Colvin, C. J., Kanne, D. B., & Weissman, I. L. (2021). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Targeting myeloid differentiation using potent 2-hydroxypyrazolo[1,5-a]pyridine scaffold-based human dihydroorotate dehydrogenase (hDHODH) inhibitors. Retrieved from [Link]
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DiVA. (n.d.). Improving Caco-2 cell permeability assay using phospholipid covered silica beads. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]
-
Patsnap Synapse. (2025). What are the physicochemical properties affecting drug distribution?. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Modern advances in heterocyclic chemistry in drug discovery. Retrieved from [Link]
-
ResearchGate. (2022). Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5- a ]pyridine Scaffold: SAR of the Aryloxyaryl Moiety. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Retrieved from [Link]
-
Martino, E., Sainas, S., Bavo, F., Garino, C., Pippione, A. C., Giorgis, M., ... & Lolli, M. L. (2022). Develop of new fluorescent probe to target hDHODH enzyme. In Proceedings of the Merck Young Chemists' Symposium XXI edition (p. 66). Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Membrane permeability related physicochemical properties of a novel -secretase inhibitor. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Heterocycles in Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US20240034730A1 - Pyrazolo derivatives as human dihydroorotate dehydrogenase (hdhodh) inhibitors for use as antivirals.
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de Mello, M. V., de Simone, C. A., Canto-Cavalheiro, M. M., Leon, L. L., & de Souza, M. V. (2004). Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis. Journal of Medicinal Chemistry, 47(22), 5427-5432. Retrieved from [Link]
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MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
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ResearchGate. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?. Retrieved from [Link]
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Zampieri, A., Mamolo, M. G., Vio, L., & Zanette, S. (2003). Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. Pest Management Science, 59(11), 1227-1234. Retrieved from [Link]
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National Institutes of Health. (2020). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved from [Link]
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MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
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Technical Support Center: Navigating Off-Target Effects of Pyrazolo[1,5-a]pyridin-2-ol Kinase Inhibitors
Welcome to the technical support center for researchers utilizing Pyrazolo[1,5-a]pyridin-2-ol based kinase inhibitors. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently encountered questions regarding the off-target effects of this promising class of compounds. As drug development professionals, we understand that achieving high selectivity is a critical challenge in kinase inhibitor research.[1][2] Unexpected phenotypes, inconsistent data between biochemical and cellular assays, and ambiguous target engagement results can often be traced back to unintended interactions with other kinases.
This resource is structured to help you diagnose and address these issues systematically. We will delve into the causality behind experimental observations and provide validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when working with this compound kinase inhibitors.
Q1: What are the most common reasons for observing a cellular phenotype that doesn't correlate with the inhibition of my primary target kinase?
A1: This is a frequent challenge and can stem from several factors. The most likely cause is off-target inhibition, where your compound interacts with other kinases within the cell.[3] The Pyrazolo[1,5-a]pyridine scaffold has been shown to have activity against a range of kinases, including but not limited to CDKs, PI3Ks, and TRK kinases.[4][5][6] Additionally, issues such as compound solubility and stability in cell culture media can lead to misleading results. It's also possible that the observed phenotype is a result of inhibiting a downstream substrate of your primary target, or that there is redundancy in the signaling pathway you are studying.
Q2: My inhibitor shows high potency in a biochemical (enzymatic) assay, but is significantly less effective in my cell-based assays. What could be the cause?
A2: A discrepancy between biochemical and cellular potency is a common hurdle in drug discovery.[7] Several factors can contribute to this:
-
Cell Permeability: The physicochemical properties of your this compound derivative may limit its ability to cross the cell membrane and reach its intracellular target.
-
Compound Stability: The inhibitor may be rapidly metabolized by the cells or be unstable in the cell culture medium over the time course of your experiment.
-
High Intracellular ATP Concentration: Most kinase inhibitors are ATP-competitive. The high concentration of ATP within cells (millimolar range) can outcompete your inhibitor for binding to the target kinase, leading to a decrease in apparent potency compared to a biochemical assay where ATP concentrations are often lower.[8]
-
Drug Efflux: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.
Q3: How can I be certain that the observed effects of my this compound inhibitor are due to on-target engagement in living cells?
A3: This is a critical question that requires orthogonal validation methods. Relying solely on downstream signaling readouts (e.g., phosphorylation of a substrate) can be misleading due to pathway crosstalk. Direct measurement of target engagement in live cells is the gold standard. Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays are invaluable for this purpose.[4][9][10] These methods provide direct evidence that your compound is binding to its intended target in a physiological context.
Q4: What are some known off-target kinase families for pyrazolopyrimidine-based inhibitors that I should be aware of?
A4: While the precise off-target profile is unique to each compound, kinome-wide screening of pyrazolopyrimidine and pyrazolopyridine scaffolds has revealed some common off-target families. These often include Src family kinases, Abl, and several receptor tyrosine kinases like PDGFR and Ret.[11] It is crucial to perform comprehensive selectivity profiling of your specific this compound derivative to understand its unique interaction landscape.
Troubleshooting Guides
This section provides structured workflows to diagnose and resolve specific experimental issues.
Troubleshooting Scenario 1: Unexpected or Contradictory Cellular Phenotype
You observe a cellular response (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of your target kinase.
Caption: Workflow for investigating unexpected cellular phenotypes.
-
Confirm On-Target Engagement: Before exploring off-targets, it is essential to confirm that your inhibitor is engaging with its intended target in your cellular model. The Cellular Thermal Shift Assay (CETSA) is a robust method for this.[12]
-
Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
-
Cell Treatment: Plate your cells and allow them to adhere overnight. Treat the cells with your this compound inhibitor at various concentrations and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C. Include a non-heated control.[4]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant. Normalize the protein concentration of all samples. Analyze the amount of soluble target protein remaining by Western blotting.
-
Interpretation: A shift in the melting curve to a higher temperature in the presence of your inhibitor indicates target engagement.
-
-
-
Kinome-Wide Selectivity Profiling: If on-target engagement is confirmed, the next step is to identify potential off-targets. Commercial services like KINOMEscan™ can provide data on the binding affinity of your compound against a large panel of kinases.[13] Alternatively, mass spectrometry-based kinome profiling can be performed.[14][15]
-
Data Analysis and Off-Target Validation: Analyze the kinome profiling data to identify kinases that are inhibited with a potency similar to or greater than your primary target. Select the most likely off-target candidates and validate their engagement in cells using an orthogonal method like CETSA or NanoBRET™ for those specific kinases.
-
Use of a Structurally Unrelated Inhibitor: To further confirm if the phenotype is on-target, use an inhibitor with a different chemical scaffold that is known to be selective for your primary target. If this second inhibitor recapitulates the phenotype, it strengthens the evidence for an on-target effect.
Troubleshooting Scenario 2: Poor Compound Solubility
Your this compound inhibitor precipitates out of solution when diluted into aqueous buffers or cell culture media.
Caption: Troubleshooting workflow for compound solubility.
-
High-Concentration DMSO Stock: The first step is always to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[16]
-
Control Final DMSO Concentration: When diluting the stock into your aqueous medium, ensure the final concentration of DMSO is as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced artifacts.[16]
-
pH Adjustment: Many kinase inhibitors are weakly basic. If your this compound derivative has an ionizable functional group, adjusting the pH of your aqueous buffer to be 1-2 units below the compound's pKa can significantly improve solubility.[16]
-
Use of Co-solvents: For highly hydrophobic compounds, an intermediate dilution step in a co-solvent like ethanol before the final dilution in aqueous buffer can help maintain solubility.[16]
-
Inclusion of Solubilizing Agents: In some cases, the addition of non-ionic surfactants like Pluronic® F-68 or cyclodextrins to the aqueous buffer can help to prevent precipitation. However, you must first validate that these agents do not interfere with your assay.[16]
Data Presentation: Representative Kinase Selectivity Profile
The following table provides a hypothetical example of kinome profiling data for a this compound inhibitor, illustrating how to identify potential off-targets.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Kinase Family | Notes |
| Primary Target Kinase | 98% | 25 | Tyrosine Kinase | On-target |
| Off-Target A | 95% | 50 | Serine/Threonine Kinase | High-potency off-target |
| Off-Target B | 85% | 250 | Tyrosine Kinase | Moderate-potency off-target |
| Off-Target C | 60% | >1000 | Serine/Threonine Kinase | Low-potency off-target |
| Off-Target D | 15% | >10000 | Lipid Kinase | Likely not significant |
This data is for illustrative purposes only. Actual results will vary depending on the specific compound.
Advanced Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a powerful technique to quantify compound binding to a target protein in living cells.[9][10]
-
Vector Construction: Clone your target kinase into a NanoLuc® fusion vector.
-
Cell Transfection: Transfect the NanoLuc®-target kinase construct into a suitable mammalian cell line (e.g., HEK293T).[1]
-
Assay Preparation: After 24 hours, harvest the cells and resuspend them in Opti-MEM™. Plate the cells in a white, 96-well assay plate.
-
Tracer and Compound Addition: Add the fluorescent NanoBRET™ tracer specific for your kinase family and your this compound inhibitor at various concentrations.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition and Signal Detection: Add the Nano-Glo® Luciferase Assay Reagent. Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.[9]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the ratio with increasing inhibitor concentration indicates competitive displacement of the tracer and thus, target engagement.
References
- Benchchem. (2025). NanoBRET™ Assay Optimization and Troubleshooting Guide. Benchchem Technical Support.
- Promega Corporation. (2016). NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol. Promega.
- Benchchem. (2025). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. Benchchem Technical Support.
- Benchchem. (2025). Application Notes and Protocols for NI-57 Target Engagement using the NanoBRET® Assay. Benchchem Technical Support.
- EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds Version: 1.0.
- Benchchem. (2025). Application Notes and Protocols for NI-57 Target Engagement using the NanoBRET® Assay. Benchchem Technical Support.
- Benchchem. (2025). Technical Support Center: Overcoming Solubility Challenges with Novel Kinase Inhibitors. Benchchem Technical Support.
- Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
- Paruch, K., et al. (2007). Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters, 17(22), 6220-3.
- Benchchem. (2025). Jak-IN-14 Technical Support Center: Troubleshooting Solubility and Stability. Benchchem Technical Support.
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. (2012). PubMed.
- Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (2025).
- Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. (2020). PubMed.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC.
- Mass Spectrometry-Based Discovery of in vitro Kinome Substr
- Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. (2022). bioRxiv.
- Mass Spectrometry Based Method to Increase Throughput for Kinome Analyses Using
- Experimental procedures for in vivo and ex vivo CETSA. Overview of... (2018).
- Recent advances in methods to assess the activity of the kinome. (2017). PMC.
- Promega Corporation. (2023). NanoBRET™ Protein:Protein Interaction System Protocol. Promega.
- Kinome Profiling. (2008). PMC.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
- Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. (2022). Discovery Research Portal - University of Dundee.
- DNA-Encoded Chemical Library Screening with Target Titration Analysis: DELTA. (2021).
- Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (2019). University of Cambridge.
- Mass spectrometry-based in vitro kinome activity assay. Harvard Office of Technology Development.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
- Biochemical target selectivity of pyrazolopyrimidine inhibitors. (2011).
- Enhanced Protein-Protein Interactions in Living Cells Using the NanoBRET Ass. (2022). YouTube.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PubMed Central.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024).
- Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis. (2018). PubMed Central.
- Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types. (2021). PubMed Central.
- Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. (2022). bioRxiv.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry.
- Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Sciety.
- KINOMEscan d
- Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types. OUCI.
- High-Throughput Cellular Thermal Shift Assay (CETSA)
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023). MDPI.
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). PMC.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2023). PubMed Central.
- CETSA. Karolinska Institutet.
- Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. (2022). NIH.
- Why does my inhibitor not work in an in vitro kinase assay?. (2016).
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Technical Support Center: Strategies to Reduce the Toxicity of Pyrazolo[1,5-a]pyridin-2-ol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridin-2-ol derivatives. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you navigate and mitigate the potential toxicities associated with this important class of compounds. Our goal is to empower you with the knowledge to design and develop safer, more effective therapeutic agents.
Introduction: Understanding the Challenge
The Pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] However, like many heterocyclic compounds, derivatives of this class, particularly those containing a phenol-like this compound moiety, can present toxicity challenges. These may include metabolic instability, formation of reactive metabolites, off-target effects, and cardiotoxicity.[3][4][5] This guide will provide actionable strategies to identify, understand, and mitigate these liabilities.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicity concerns with this compound derivatives?
A1: The primary concerns often stem from the phenol-like hydroxyl group. Phenols are susceptible to metabolic oxidation, which can lead to the formation of reactive quinone-type metabolites. These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially causing idiosyncratic adverse drug reactions (IADRs).[6] Additionally, the lipophilicity and basicity of the overall molecule can contribute to off-target effects, such as inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[7][8][9]
Q2: What is the first step I should take if my lead this compound derivative shows signs of toxicity?
A2: The initial and most critical step is to characterize the nature of the toxicity. Is it cytotoxicity in a specific cell line? Hepatotoxicity in an in vitro model? Or an in vivo finding? A tiered approach to toxicity testing, starting with in vitro assays, is recommended.[10] Understanding the specific toxic effect will guide your subsequent mitigation strategy. For example, if hepatotoxicity is observed, investigating the formation of reactive metabolites would be a high priority.
Q3: How can I predict the potential for reactive metabolite formation from my compound?
A3: Both computational and experimental approaches are valuable. In silico tools can predict sites of metabolism and the likelihood of forming reactive species.[11][12][13] Experimentally, in vitro microsomal incubations with trapping agents like glutathione (GSH) are the gold standard.[14][15][16] The formation of GSH adducts is a strong indicator of reactive metabolite generation and can be detected and characterized by LC-MS/MS.[14][16]
Q4: What are "bioisosteres," and how can they help reduce toxicity?
A4: Bioisosteres are chemical groups that can replace another group in a molecule without significantly altering its desired biological activity but can improve its drug-like properties, including reducing toxicity.[3][4][5] For the this compound core, replacing the phenolic hydroxyl group with a suitable bioisostere can block metabolic activation and reduce the formation of reactive metabolites.[3][4][5][17][18]
Troubleshooting Guides
Guide 1: Addressing Potential Hepatotoxicity through Reactive Metabolite Screening
Issue: Your lead compound demonstrates cytotoxicity in hepatic cell lines (e.g., HepG2 or primary human hepatocytes).[19][20][21][22]
Underlying Cause: This could be due to the formation of reactive metabolites that disrupt cellular function.
Troubleshooting Workflow:
Caption: Workflow for investigating and mitigating hepatotoxicity.
Detailed Protocol: Glutathione (GSH) Trapping Assay
-
Incubation: Incubate your test compound (typically 10-50 µM) with human liver microsomes (0.5-1 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Cofactor Addition: Include NADPH (1 mM) to initiate phase I metabolism and GSH (1-5 mM) as the trapping agent.
-
Reaction Time: Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge to pellet the protein and analyze the supernatant.
-
LC-MS/MS Analysis: Use a high-resolution mass spectrometer to screen for potential GSH adducts. A common method is to look for the neutral loss of the pyroglutamic acid moiety (129 Da) from the GSH conjugate during fragmentation.[14][16]
-
Data Interpretation: The presence of ions corresponding to the mass of your parent compound plus the mass of GSH (minus a hydrogen atom) and its fragments confirms the formation of reactive metabolites.
Guide 2: Mitigating hERG Inhibition and Cardiotoxicity Risk
Issue: Your compound shows activity in a hERG binding or functional assay, indicating a potential risk for cardiotoxicity.[9]
Underlying Cause: Many hERG inhibitors are lipophilic bases. The Pyrazolo[1,5-a]pyridine core can contribute to these properties.
Strategies for Mitigation:
| Strategy | Rationale | Example Modification |
| Reduce Lipophilicity | Decreases non-specific binding to the hydrophobic regions of the hERG channel. | Replace a lipophilic aromatic group with a more polar heterocycle. |
| Reduce Basicity (pKa) | Lowers the positive charge at physiological pH, reducing electrostatic interactions with the channel. | Introduce electron-withdrawing groups near a basic nitrogen atom.[7] |
| Introduce Steric Hindrance | Can disrupt the optimal binding conformation of the molecule within the hERG channel. | Add a bulky substituent near a key interacting moiety. |
| Create a Zwitterion | Incorporating an acidic group can reduce overall lipophilicity and may alter the binding profile.[7][23] | Add a carboxylic acid group to the molecule. |
Decision Tree for hERG Mitigation:
Caption: Decision-making process for addressing hERG liability.
Guide 3: Addressing P-glycoprotein (P-gp) Interactions
Issue: Your compound shows poor oral bioavailability or is suspected of causing drug-drug interactions.
Underlying Cause: The compound may be a substrate or inhibitor of the P-glycoprotein (P-gp) efflux pump.[24][25] P-gp is highly expressed in the intestine, limiting the absorption of its substrates, and is also involved in the blood-brain barrier and renal and hepatic excretion.[24][25][26][27][28]
Troubleshooting and Mitigation:
-
In Vitro P-gp Assessment: Utilize cell-based assays (e.g., Caco-2 or MDCK cells expressing P-gp) to determine if your compound is a P-gp substrate or inhibitor.
-
Structural Modification: If your compound is a P-gp substrate, consider modifications to reduce its affinity for the transporter. This can sometimes be achieved by altering lipophilicity or hydrogen bonding patterns.
-
Co-administration Studies: In preclinical models, assess the impact of known P-gp inhibitors (e.g., verapamil) on the pharmacokinetics of your compound.[24] A significant increase in exposure would confirm P-gp-mediated efflux.
Preclinical Toxicity Assessment Framework
For a comprehensive evaluation of your this compound derivative's safety profile before advancing to clinical trials, a structured preclinical toxicology program is essential.[29][30][31]
Key Components of a Preclinical Toxicology Package:
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Single-Dose and Repeat-Dose Toxicity Studies: To determine the maximum tolerated dose (MTD) and identify target organs of toxicity.[29][30] These are typically conducted in two species (one rodent, one non-rodent).[30]
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Safety Pharmacology: To assess the effects on vital functions, including cardiovascular, respiratory, and central nervous systems.[29] FDA guidelines emphasize the importance of these studies.[10][32]
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Genotoxicity Testing: A battery of in vitro and in vivo assays to evaluate the potential for mutagenicity and chromosomal damage.[31]
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ADME (Absorption, Distribution, Metabolism, and Excretion) Studies: To understand the pharmacokinetic and metabolic profile of the compound.[29]
This structured approach ensures that potential safety liabilities are identified and addressed early in the drug development process, ultimately leading to safer and more effective medicines.
References
- Wen, B., & Fitch, W. L. (2009). Analytical strategies for the screening and evaluation of chemically reactive drug metabolites. Expert Opinion on Drug Metabolism & Toxicology, 5(1), 39-55.
- (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie.
- (n.d.). P glycoprotein: a new mechanism to control drug-induced nephrotoxicity. PubMed.
- Eurofins Discovery. (n.d.).
- (n.d.). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology.
- (2024).
- (n.d.). Phenol (bio)isosteres in drug design and development.
- (n.d.). Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels. MDPI.
- (2024). Phenol (bio)isosteres in drug design and development. Semantic Scholar.
- (n.d.). In vitro models for liver toxicity testing. PMC.
- (2021). Computational Approaches for Screening Drugs for Bioactivation, Reactive Metabolite Formation, and Toxicity. Washington University in St. Louis Scholarly Repository.
- (2024).
- (n.d.). The bioisosteric replacement of the phenol 102 with a carboxamide...
- (n.d.).
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- (n.d.). Metabolite Profiling Applications in Early Drug Discovery. Spectroscopy Online.
- (2025). Lead compound optimization strategy (5) - Reducing the hERG cardiac toxicity in drug development.
- (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting.
- (n.d.). Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS.
- (n.d.). Dealing with hERG liabilities early: diverse approaches to an important goal in drug development. NIH.
- (n.d.). Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies. PMC.
- (n.d.). FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours.
- (2023). Understanding FDA Guidelines for Toxicity Studies. HistologiX.
- (2021). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay.
- (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. PMC.
- (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber.
- (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences.
- (n.d.). Advancing Computational Toxicology by Interpretable Machine Learning.
- (n.d.). Profiling Reactive Metabolites via Chemical Trapping and Targeted Mass Spectrometry.
- (n.d.). Types of computational approaches for the prediction of toxicity.
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- (n.d.).
- (n.d.). PRECLINICAL TOXICOLOGY. Pacific BioLabs.
- (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
- (2008). The Role of P-Glycoprotein in Drug Disposition: Significance to Drug Development. Taylor & Francis Group.
- (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
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- (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- (n.d.). This compound. PubChem.
- (n.d.). Pyrazolo[1,5-a]pyridine, 97% 250 mg. Thermo Scientific Chemicals.
- (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- (n.d.). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
- (n.d.). Pyrazolo[1,5-A]pyridin-2-ylmethanamine. PubChem.
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"Pyrazolo[1,5-a]pyridin-2-ol" stability issues in solution and storage
Welcome to the technical support center for Pyrazolo[1,5-a]pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution and during storage. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.
I. Core Concepts: Understanding the Stability of this compound
This compound is a heterocyclic compound with a fused pyrazole and pyridine ring system.[1] While this scaffold is of significant interest in medicinal chemistry for its diverse biological activities, the presence of the hydroxyl group on the electron-rich heterocyclic system can present stability challenges.[1][2] Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible experimental results. The primary stability concerns for this class of compounds are susceptibility to oxidation and, to a lesser extent, hydrolysis and photodegradation.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. A desiccator at 2-8°C is ideal. Exposure to atmospheric moisture and oxygen should be minimized.
Q2: How should I prepare stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of pyrazolo[1,5-a]pyrimidine derivatives for biological assays.[3] However, due to the potential for DMSO to absorb water and promote degradation over time, it is recommended to prepare fresh solutions or store aliquots at -20°C or -80°C for short to medium-term storage. For applications where DMSO is not suitable, anhydrous ethanol or methanol can be used, but stability in these protic solvents may be more limited.
Q3: Can I store solutions of this compound at room temperature?
A3: It is not recommended to store solutions of this compound at room temperature for extended periods. The rate of degradation, particularly oxidation, is likely to increase at ambient temperatures. If a solution must be kept at room temperature for experimental reasons, it should be used as quickly as possible after preparation and protected from light.
Q4: Is this compound sensitive to light?
A4: While some related pyrazolo[1,5-a]pyrimidine systems have been reported to have good photostability, it is a best practice to protect solutions of this compound from light to minimize the risk of photodegradation.[4] Use amber vials or wrap containers in aluminum foil. Forced degradation studies often include photostability testing to assess this sensitivity.[5][6]
Q5: What are the signs of degradation?
A5: Visual signs of degradation can include a change in the color of the solid or solution (e.g., yellowing or browning). However, significant degradation can occur without any visible change. The most reliable way to assess the purity and stability of your compound is through analytical techniques such as HPLC, LC-MS, or NMR.
III. Troubleshooting Guide: Common Issues and Solutions
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| My solid compound has changed color (e.g., from white to yellow/brown). | Oxidation or reaction with atmospheric moisture. | 1. Verify Purity: Analyze a small sample by LC-MS or NMR to determine the extent of degradation. 2. Improve Storage: Ensure the compound is stored in a tightly sealed container with a desiccant, under an inert atmosphere (argon or nitrogen) if possible, and at a low temperature (2-8°C). |
| My stock solution in DMSO has turned yellow after a few days at room temperature. | Oxidation of the compound. The hydroxyl group on the electron-rich pyrazolopyridine ring can be susceptible to oxidation. | 1. Prepare Fresh Solutions: It is best practice to prepare fresh solutions for each experiment. 2. Proper Storage of Stock Solutions: If stock solutions must be stored, aliquot them into small volumes in tightly sealed vials and store at -20°C or -80°C. Minimize freeze-thaw cycles. |
| I see unexpected peaks in my LC-MS or NMR analysis of a recently prepared solution. | Degradation of the compound in the chosen solvent. | 1. Solvent Selection: Consider the compatibility of your solvent. While DMSO is common, for some applications, a less reactive aprotic solvent might be necessary. Protic solvents like methanol or ethanol could potentially participate in degradation pathways. 2. Purity of Solvents: Ensure you are using high-purity, anhydrous solvents, as impurities or water can catalyze degradation. |
| My biological assay results are inconsistent or show a loss of activity over time. | Degradation of the compound in the assay medium. | 1. Assess Stability in Assay Buffer: Perform a time-course experiment where you incubate the compound in your assay buffer for the duration of your experiment and analyze its stability by LC-MS at different time points. 2. pH Considerations: The stability of heterocyclic compounds can be pH-dependent. If your assay buffer is acidic or basic, this could be a factor. The synthesis of some pyrazolo[1,5-a]pyridine derivatives involves acidic or basic conditions, which could influence the stability of the final product.[1] |
IV. Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use anhydrous, high-purity DMSO for the highest concentration and general stability.
-
Preparation: Allow the solid this compound and the solvent to come to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture. Prepare the solution by dissolving the solid in the solvent to the desired concentration. Gentle warming and vortexing may be used to aid dissolution.
-
Aliquoting and Storage: Immediately after preparation, aliquot the stock solution into small, single-use volumes in amber glass vials or cryovials.
-
Long-Term Storage: For long-term storage, purge the vials with an inert gas (argon or nitrogen) before sealing and store at -80°C.
-
Short-Term Storage: For short-term storage (up to a few weeks), -20°C is acceptable.
-
Handling: When using a frozen aliquot, allow it to thaw completely and come to room temperature before opening. Avoid repeated freeze-thaw cycles.
Protocol 2: Monitoring Stability by HPLC-UV/MS
This protocol outlines a basic method for assessing the stability of this compound in a chosen solvent over time.
-
Sample Preparation: Prepare a solution of this compound in the solvent of interest at a typical working concentration (e.g., 1 mM).
-
Initial Analysis (T=0): Immediately after preparation, dilute a sample of the solution to an appropriate concentration for analysis (e.g., 10 µM) and inject it into the HPLC-UV/MS system to obtain the initial purity profile.
-
Incubation: Store the stock solution under the desired test conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), take an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC-UV/MS.
-
Data Analysis: Compare the chromatograms from each time point to the T=0 sample. Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks, which would indicate degradation products.
-
The mass spectrometer can be used to obtain the mass-to-charge ratio (m/z) of any new peaks to help in their identification.
-
-
Mass Balance: A comprehensive stability study would also involve a mass balance calculation to ensure that the decrease in the parent compound concentration is accounted for by the appearance of degradation products.[7]
V. Potential Degradation Pathways and Stability Assessment Workflow
The following diagrams illustrate potential degradation pathways for this compound and a recommended workflow for assessing its stability.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound in solution.
VI. References
-
Cai, J., Zhu, H., Li, Z., & Liu, Z. (2018). Synthesis and antibacterial activity of novel pyrazolo[1,5-a]pyridin-2(1H)-ol derivatives. European Journal of Medicinal Chemistry, 144, 747-756. (URL not available)
-
Google Patents. (2014). PYRAZOLO[1,5-A]PYRIDINE DERIVATIVES AND METHODS OF THEIR USE. European Patent Office - EP 3087070 B1.
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]
-
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis. (URL not available)
-
Wachowiak, R. (1979). Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution. Arzneimittel-Forschung, 29(4), 599-602. [Link]
-
Abdelhamid, A. O., & Gomha, S. M. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-24. [Link]
-
Piras, M., et al. (2015). Bioactive heterocycles containing endocyclic N-hydroxy groups. European Journal of Medicinal Chemistry, 97, 881-897. [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(66), 40321-40332. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
Kuchar, M., et al. (2021). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 13(10), 1639. [Link]
-
ResearchGate. (2022). Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Katta, S. R., & Thakre, G. (2024). Development and Validation of a Stability-Indicating HPLC Method for Separation and Quantification of Process Related Impurities of Selpercatinib. Asian Journal of Research in Chemistry, 17(1), 1-8. [Link]
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Validation & Comparative
A Tale of Two Scaffolds: A Comparative Guide to Pyrazolo[1,5-a]pyridine and Quinoline in Anticancer Drug Design
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For decades, medicinal chemists have turned to heterocyclic compounds as a foundational source for novel therapeutic agents. Among these, the Pyrazolo[1,5-a]pyridine and Quinoline scaffolds have emerged as particularly fruitful frameworks for the development of anticancer drugs. While both are nitrogen-containing bicyclic systems, their distinct structural nuances lead to different mechanisms of action, target specificities, and overall pharmacological profiles. This guide provides a detailed comparison of these two privileged scaffolds, offering insights for researchers and drug development professionals in the field of oncology.
Core Structures: A Subtle Divergence with Significant Consequences
At first glance, the Pyrazolo[1,5-a]pyridine and Quinoline scaffolds share a bicyclic aromatic structure. However, the arrangement of nitrogen atoms and the nature of the fused rings are fundamentally different, dictating their chemical properties and interactions with biological targets.
-
Quinoline: This scaffold consists of a benzene ring fused to a pyridine ring.[1][2] This arrangement results in an electron-deficient system, influencing its ability to participate in various biological interactions.[3]
-
Pyrazolo[1,5-a]pyridine: This scaffold is a fused heterocyclic system composed of a pyrazole and a pyridine ring.[4] Its structure is similar to purine, a key component of DNA and RNA, which allows it to act as an antagonist to natural purines in numerous biological processes.[5][6]
Figure 2: Mechanism of kinase inhibition by Pyrazolo[1,5-a]pyridine derivatives.
Quinolines: A Multi-pronged Attack on Cancer
In contrast to the focused kinase inhibition of Pyrazolo[1,5-a]pyridines, the quinoline scaffold exhibits a broader range of anticancer mechanisms. [1]This versatility has made it a cornerstone in the development of various anticancer agents. [1][3][7] The anticancer activities of quinoline derivatives include:
-
DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based drugs exert their cytotoxic effects by intercalating into DNA, which interferes with DNA replication and repair processes. [1][8]They can also inhibit topoisomerase enzymes, which are essential for managing DNA topology during replication. [2][8]* Kinase Inhibition: While not as predominantly as pyrazolopyridines, quinoline derivatives have also been developed as potent inhibitors of various kinases, including EGFR, HER-2, and Pim-1. [8][9][10]* Inhibition of Angiogenesis: Some quinoline compounds can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis. [1]* Induction of Apoptosis and Cell Cycle Arrest: Quinoline derivatives can trigger programmed cell death (apoptosis) and halt the cell cycle in cancer cells, preventing their proliferation. [1][7]
Comparative Efficacy: A Look at the Numbers
The in vitro cytotoxic activity of compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
| Scaffold | Derivative Example | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyridine | Compound 6t | CDK2 | - | 0.09 | [11] |
| Compound 6s | TRKA | - | 0.45 | [11] | |
| Compound 5x | p110α (PI3K) | - | 0.0009 | [12] | |
| Quinoline | Compound 5a | EGFR/HER-2 | MCF-7 (Breast) | 0.071 (EGFR) | [9] |
| 0.031 (HER-2) | [9] | ||||
| Compound 8b | EGFR | A549 (Lung) | 0.08 | [10] | |
| Compound 5 | Pim-1 Kinase | PC-3 (Prostate) | 1.29 | [8] |
Note: This table presents a small selection of data for illustrative purposes. IC50 values can vary significantly based on the specific derivative, cell line, and assay conditions.
Structure-Activity Relationship (SAR) Insights
For both scaffolds, medicinal chemists have extensively studied how modifying their chemical structure affects their biological activity.
-
Pyrazolo[1,5-a]pyridines: SAR studies have shown that the type and position of substituents on the pyrazolopyrimidine core are critical for kinase inhibitory activity and selectivity. [13][14]For instance, introducing a donor group like a methoxy group can enhance anticancer activity. [15]* Quinolines: The anticancer potency of quinoline derivatives can be fine-tuned by substitutions at various positions on the quinoline ring. [1]For example, 2,4-disubstituted quinolines have shown excellent results through various mechanisms of action. [1]
Experimental Protocols: Assessing Anticancer Activity
A fundamental step in the evaluation of potential anticancer agents is the assessment of their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.
Protocol: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Figure 3: Workflow for determining the in vitro cytotoxicity of a compound.
Conclusion and Future Perspectives
Both the Pyrazolo[1,5-a]pyridine and Quinoline scaffolds have undeniably cemented their places in the landscape of anticancer drug discovery.
-
The Pyrazolo[1,5-a]pyridine scaffold stands out for its remarkable success in generating highly potent and selective kinase inhibitors, a cornerstone of modern targeted cancer therapy. [13][14]Future research will likely focus on overcoming drug resistance, improving selectivity, and enhancing the bioavailability of these compounds. [13][14]
-
The Quinoline scaffold's strength lies in its versatility, offering a multitude of mechanisms to combat cancer. [1]This allows for the development of drugs that can overcome resistance to single-target agents. However, challenges such as poor bioavailability and potential off-target effects need to be addressed to fully realize the therapeutic potential of quinoline-based drugs. [16] Ultimately, the choice between these scaffolds depends on the specific therapeutic strategy and the molecular target of interest. The continued exploration and functionalization of both Pyrazolo[1,5-a]pyridines and Quinolines will undoubtedly lead to the development of the next generation of more effective and safer anticancer drugs.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Scholar.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Scholar.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing.
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Medicinal Chemistry.
- Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing.
- Review on recent development of quinoline for anticancer activities. (2025). ResearchGate.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Google Scholar.
- The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). Google Scholar.
- Review on recent development of quinoline for anticancer activities. (n.d.). Google Scholar.
- an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate.
- Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC. (n.d.). NIH.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (n.d.). PubMed Central.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Scilit.
- Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
- Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. (2019). Bioorganic Chemistry.
- Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. (2018). ResearchGate.
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
- Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. (n.d.). ResearchGate.
- Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (2022). Anti-cancer Agents in Medicinal Chemistry.
- The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2022). Polycyclic Aromatic Compounds.
- Chemical structures of anticancer active quinoline derivatives. (n.d.). ResearchGate.
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A Comparative Guide to the Bioactivities of Pyrazolo[1,5-a]pyridin-2-ol and Imidazo[1,2-a]pyridine Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: Two Privileged Scaffolds in Medicinal Chemistry
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds represent a cornerstone of drug discovery, prized for their structural diversity and profound impact on biological systems.[1] Among these, fused bicyclic systems are particularly significant. This guide provides an in-depth comparative analysis of two such scaffolds: Pyrazolo[1,5-a]pyridin-2-ol and Imidazo[1,2-a]pyridine .
Both scaffolds are recognized as "drug prejudice" or privileged structures, appearing in numerous biologically active compounds and approved drugs.[2] Imidazo[1,2-a]pyridine is the core of well-known therapeutics like Zolpidem (a hypnotic) and Alpidem (an anxiolytic), showcasing its success in targeting the central nervous system.[3] The pyrazolo[1,5-a]pyridine framework, while less represented in marketed drugs, is a scaffold of intense research interest, particularly in oncology and inflammatory diseases.[4][5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of activities to explore the causality behind experimental choices, compare mechanisms of action, and provide actionable experimental protocols. By synthesizing technical data with field-proven insights, we aim to illuminate the distinct therapeutic potentials of these two versatile heterocyclic cores.
Structural and Physicochemical Distinctions
At first glance, the two scaffolds appear structurally similar, both featuring a five-membered nitrogen-containing ring fused to a pyridine ring. However, the precise arrangement of nitrogen atoms and the presence of a key functional group in one creates fundamental differences that dictate their biological behavior.
-
Imidazo[1,2-a]pyridine: This scaffold features a nitrogen atom at the bridgehead and another at position 3. This arrangement results in a system that is generally basic and can be readily functionalized at various positions, particularly C3, to modulate activity.[6]
-
This compound: This structure is characterized by two adjacent nitrogen atoms in the five-membered ring and a hydroxyl group at the C2 position.[7] This hydroxyl group imparts acidic properties to the molecule, allowing it to act as a carboxylic acid bioisostere , a crucial feature for its biological activity.[8][9] The delocalized negative charge on the oxygen and nitrogen atoms enables strong hydrogen bond interactions with biological targets, mimicking the binding of a carboxylate group.[8]
These structural nuances influence hydrogen bonding capacity, lipophilicity, and metabolic stability, ultimately guiding the scaffolds toward different biological targets and therapeutic applications.
Synthetic Strategies: A Comparative Overview
The accessibility of a chemical scaffold is paramount for its exploration in drug discovery. Both imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyridines benefit from robust and versatile synthetic methodologies.
Imidazo[1,2-a]pyridine Synthesis
A multitude of synthetic routes exist for the imidazo[1,2-a]pyridine core, often starting from readily available 2-aminopyridines.[1]
-
Classical Condensation: The most traditional method involves the condensation of a 2-aminopyridine with an α-haloketone. This approach is straightforward and effective for a wide range of substrates.[1]
-
Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé three-component coupling of a 2-aminopyridine, an aldehyde, and an isocyanide offer rapid access to diverse libraries of 3-aminoimidazo[1,2-a]pyridines.[1][10]
-
Modern Catalytic Methods: Numerous modern methods utilize catalysts to improve efficiency and greenness. These include copper-catalyzed aerobic oxidation, iodine-catalyzed three-component couplings, and even catalyst-free methods under mild conditions.[11][12][13]
Caption: General synthesis of Pyrazolo[1,5-a]pyridines.
Comparative Analysis of Bioactivities
While both scaffolds exhibit a broad spectrum of biological activities, they show distinct tendencies towards certain therapeutic areas and molecular targets, largely driven by their underlying chemical properties.
| Feature | This compound Derivatives | Imidazo[1,2-a]pyridine Derivatives |
| Primary Therapeutic Areas | Oncology, Inflammation, CNS Disorders | CNS Disorders, Infectious Diseases, Oncology |
| Key Anticancer Targets | Protein Kinases (Pim-1, Flt-3, PI3K), hDHODH | PI3K/Akt/mTOR pathway, Tubulin, CDKs, QcrB |
| Antimicrobial Spectrum | Antibacterial (incl. MRSA), Antifungal | Antitubercular (MDR-TB), Antiviral (HCMV, VZV) |
| CNS Activity | CNS Receptor Modulation, EP1 Antagonists | GABA-A Receptor Agonists (Hypnotic, Anxiolytic) |
| Key Structural Feature | Carboxylic Acid Bioisostere (-OH group) | Versatile C3 position for functionalization |
| Representative Drugs | (Largely investigational) | Zolpidem, Alpidem, Minodronic acid |
Anticancer Activity
Both scaffolds are heavily investigated as potential anticancer agents, but they often achieve this through different mechanisms.
-
Pyrazolo[1,5-a]pyridines: This scaffold is frequently found in protein kinase inhibitors . [14]Derivatives have shown potent, selective inhibition of kinases like Pim-1, Flt-3, and PI3K. [5][15]The pyrazolo[1,5-a]pyrimidine core (a close relative) is a highly selective Pim-1 inhibitor. [15]The acidic nature of the this compound variant makes it an excellent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis and an important oncology target. [8]* Imidazo[1,2-a]pyridines: These compounds exhibit broad anticancer activity by targeting several key cellular pathways. [16]They are known to inhibit the PI3K/Akt/mTOR signaling pathway , which is crucial for cancer cell growth and survival. [16][17]Other mechanisms include the inhibition of tubulin polymerization, leading to cell cycle arrest, and the inhibition of specific cyclin-dependent kinases (CDKs). [17][18]Certain derivatives also act as DNA poisons, causing damage to nuclear DNA. [19]
Antimicrobial and Antiviral Activity
The two scaffolds show promise against different classes of pathogens.
-
This compound: Research has highlighted the potential of its derivatives as antimicrobial agents. Studies have demonstrated activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal activity against Candida albicans. [7]* Imidazo[1,2-a]pyridines: This class has a well-documented and broad antimicrobial profile. They have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains, by targeting energy metabolism via inhibition of QcrB. [20]Furthermore, specific derivatives are highly active against viruses such as human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). [6]
Central Nervous System (CNS) Activity
This is an area of clear divergence, where the imidazo[1,2-a]pyridine core has achieved significant clinical success.
-
This compound: Its potential in neuropharmacology has been noted, with evidence suggesting it can act as a modulator of certain CNS receptors. [7]Additionally, derivatives have been developed as potent and orally active EP1 receptor antagonists for the potential treatment of overactive bladder. [4]* Imidazo[1,2-a]pyridine: This scaffold is famous for its activity as a positive allosteric modulator of GABA-A receptors , which is the mechanism behind the hypnotic effects of Zolpidem and the anxiolytic properties of Alpidem. [21]This established clinical precedent makes it a highly attractive scaffold for the development of new CNS-acting agents.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is critical for rational drug design. The structural differences between the two scaffolds lead them to interact with cellular machinery in distinct ways.
Pyrazolo[1,5-a]pyridine: Kinase and Enzyme Inhibition
The primary mechanism for many pyrazolo[1,5-a]pyridine derivatives is competitive inhibition at the ATP-binding site of protein kinases. [14]For the this compound subclass, its role as a carboxylic acid bioisostere is key. In hDHODH inhibition, the deprotonated hydroxyl group forms crucial hydrogen bonds with key residues (like Q47 and R136) in the enzyme's active site, anchoring the inhibitor. [8]
Caption: ATP-competitive kinase inhibition mechanism.
Imidazo[1,2-a]pyridine: Multi-Target Activity
The imidazo[1,2-a]pyridine scaffold demonstrates remarkable versatility in its mechanisms. In cancer, its derivatives can inhibit the PI3K/Akt/mTOR pathway by binding to the ATP-binding site of PI3K, which in turn prevents the phosphorylation and activation of Akt and its downstream target mTOR. [17]This blockade halts signals that promote cell proliferation and survival. In other contexts, derivatives can disrupt mitochondrial function or directly intercalate with DNA, leading to cytotoxicity. [19][22]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Key Experimental Protocols
To facilitate further research, this section provides validated, step-by-step methodologies for the synthesis and biological evaluation of these scaffolds.
Protocol 1: Synthesis of an Imidazo[1,2-a]pyridine Derivative
This protocol describes a general method for the synthesis of 2-aryl-imidazo[1,2-a]pyridines via condensation.
Objective: To synthesize a representative imidazo[1,2-a]pyridine core.
Materials:
-
2-aminopyridine derivative
-
α-bromoacetophenone derivative
-
Ethanol (EtOH), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the 2-aminopyridine derivative (1.0 eq) in anhydrous ethanol, add the α-bromoacetophenone derivative (1.1 eq) and sodium bicarbonate (1.5 eq).
-
Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4-6 hours. The causality for heating is to provide the necessary activation energy for the nucleophilic substitution and subsequent cyclization.
-
Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting materials indicates completion.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Add water to the residue and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure imidazo[1,2-a]pyridine product.
Protocol 2: Synthesis of a this compound Derivative
This protocol is a general method adapted from literature for the synthesis of the this compound core via cyclocondensation. [23] Objective: To synthesize the core this compound scaffold.
Materials:
-
Ethyl 2-pyridylacetate
-
Hydroxylamine-O-sulfonic acid
-
Potassium hydroxide (KOH) solution (e.g., 2.6 N)
-
Acetic acid
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
N-amination: Dissolve hydroxylamine-O-sulfonic acid (1.0 eq) in water at 0 °C. Neutralize with KOH solution. Slowly add this solution dropwise to ethyl 2-pyridylacetate (4.7 eq). The large excess of the acetate is to ensure complete consumption of the aminating agent.
-
Reaction: Stir the reaction mixture at room temperature for 30 hours.
-
Initial Extraction: Extract the mixture with dichloromethane. The aqueous layer contains the intermediate.
-
pH Adjustment & Cyclization: Adjust the pH of the aqueous layer to 5 with acetic acid. This protonation facilitates the intramolecular cyclization.
-
Final Extraction: Extract the aqueous layer again with dichloromethane. Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography (e.g., hexane/EtOAc) to yield the this compound as a solid.
Protocol 3: In Vitro Cell Viability (MTT) Assay
This protocol is a self-validating system to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
Cancer cell line (e.g., A375 melanoma, HeLa cervical cancer) [17]* Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO, sterile
-
96-well microtiter plates
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for an MTT cell viability assay.
Conclusion and Future Perspectives
The comparative analysis of this compound and imidazo[1,2-a]pyridine reveals two scaffolds with distinct yet complementary profiles for drug discovery.
-
Imidazo[1,2-a]pyridine stands out for its proven track record in CNS applications and its broad-spectrum activity against cancer and infectious diseases. Its synthetic versatility allows for extensive structure-activity relationship (SAR) exploration, making it a reliable platform for developing agents against a wide array of targets. Future efforts will likely focus on optimizing its selectivity to minimize off-target effects and leveraging its known scaffolds to tackle emerging challenges like drug-resistant tuberculosis.
-
This compound is an emerging scaffold with immense potential, particularly in oncology and inflammation. Its unique identity as a carboxylic acid bioisostere provides a rational basis for designing potent and selective enzyme inhibitors, as demonstrated by its activity against hDHODH. The future of this scaffold lies in exploiting this bioisosteric relationship to target other enzymes with carboxylate-binding pockets and in further exploring its potential as a kinase inhibitor.
For drug development professionals, the choice between these scaffolds will depend on the therapeutic target and desired mechanism of action. Imidazo[1,2-a]pyridine offers a well-trodden path for targets requiring broad functionalization and CNS penetration, while this compound presents a more specialized tool for designing highly specific enzyme inhibitors. Both scaffolds, with their rich chemistry and diverse bioactivities, will undoubtedly continue to be fertile ground for the discovery of next-generation therapeutics.
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A Researcher's Guide to the In Vitro Validation of Pyrazolo[1,5-a]pyridin-2-ol Derivatives as Anticancer Agents
The landscape of anticancer drug discovery is perpetually evolving, with a significant focus on heterocyclic compounds that can serve as scaffolds for potent and selective therapeutic agents.[1] Among these, the pyrazolo[1,5-a]pyridine core has emerged as a structure of considerable interest. Its derivatives, particularly the related pyrazolo[1,5-a]pyrimidines, have demonstrated notable efficacy as inhibitors of various protein kinases crucial to cancer cell signaling, such as CDK2, EGFR, and B-Raf.[2][3][4] This guide provides a comprehensive framework for the in vitro validation of a novel series of "Pyrazolo[1,5-a]pyridin-2-ol" derivatives, outlining a logical, multi-tiered experimental approach to characterize their cytotoxic and mechanistic properties.
Our objective is to move beyond a simple checklist of assays. Instead, we present a self-validating workflow that begins with broad cytotoxicity screening and progressively narrows the focus to elucidate the specific mechanisms of action. This approach ensures that resources are directed toward the most promising candidates, providing the robust data package required for progression to preclinical animal studies.[5][6]
The Experimental Validation Workflow: A Strategic Overview
The journey from a newly synthesized compound to a validated hit involves a structured sequence of experiments. The primary goal is to first confirm general anticancer activity and then to understand how the compound works. This tiered approach is efficient and cost-effective, ensuring that more complex and resource-intensive assays are reserved for compounds that have already demonstrated significant potential.[7]
Caption: A tiered experimental workflow for in vitro validation of novel anticancer compounds.
Tier 1: Foundational Cytotoxicity Screening
The first critical step is to determine whether the synthesized derivatives possess cytotoxic activity against cancer cells. A robust, high-throughput assay is essential for this initial screening phase.
The MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[8] It relies on the principle that metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell death induced by the test compounds.[10]
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous cell line (e.g., MRC-5 human lung fibroblast) in appropriate media.[11]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives and a positive control (e.g., Doxorubicin) in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells with DMSO at the highest concentration used and "untreated control" wells with medium only.
-
Incubate for 48-72 hours.
-
-
MTT Incubation and Solubilization:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12]
-
Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[12]
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[9]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
Hypothetical Data: Cytotoxicity Screening
| Compound | Cell Line | IC₅₀ (µM) after 48h | Selectivity Index (SI)¹ |
| PPD-1 | MCF-7 (Breast Cancer) | 8.5 | 10.2 |
| A549 (Lung Cancer) | 12.1 | 7.2 | |
| MRC-5 (Normal Lung) | 86.7 | - | |
| PPD-2 | MCF-7 (Breast Cancer) | 25.3 | 2.1 |
| A549 (Lung Cancer) | 31.8 | 1.7 | |
| MRC-5 (Normal Lung) | 54.1 | - | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.9 | 5.8 |
| A549 (Lung Cancer) | 1.2 | 4.3 | |
| MRC-5 (Normal Lung) | 5.2 | - |
¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Interpretation: In this hypothetical scenario, PPD-1 shows promising potency and, critically, a high selectivity index, suggesting it is more toxic to cancer cells than to normal cells. PPD-2 is less potent and less selective. Doxorubicin, the standard chemotherapeutic, is highly potent but shows lower selectivity than PPD-1. PPD-1 would be selected as the lead candidate for Tier 2 investigation.
Tier 2: Unraveling the Mechanism of Cell Death
Once a compound shows potent and selective cytotoxicity, the next logical question is how it kills the cancer cells. The two most common forms of cell death induced by anticancer agents are apoptosis (programmed cell death) and necrosis. Additionally, many drugs function by halting the cell cycle at specific checkpoints.
Apoptosis vs. Necrosis: Annexin V/PI Staining
This flow cytometry-based assay is the gold standard for distinguishing between different stages of cell death.
-
Annexin V: A protein that binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the cell membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Protocol Outline:
-
Treat cells (e.g., MCF-7) with the IC₅₀ concentration of the lead compound (e.g., PPD-1) for 24-48 hours.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash with cold PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes.
-
Analyze the cell populations using a flow cytometer.
Cell Cycle Analysis
Many anticancer drugs exert their effects by causing cell cycle arrest, preventing cancer cells from progressing through the division cycle and ultimately leading to apoptosis.[13] Propidium Iodide staining of DNA allows for the quantification of cells in each phase of the cycle (G₀/G₁, S, G₂/M).
Protocol Outline:
-
Treat cells as described for the apoptosis assay.
-
Harvest and fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Wash and treat the cells with RNase to prevent staining of RNA.
-
Stain the cellular DNA with Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase.
Hypothetical Data: Mechanistic Assays for PPD-1
| Assay | Condition | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Apoptosis | Untreated Control | 2.1% | 1.5% |
| PPD-1 (8.5 µM) | 35.8% | 12.4% | |
| Cell Cycle | % G₀/G₁ Phase | % S Phase | % G₂/M Phase |
| Untreated Control | 60.5% | 25.3% | |
| PPD-1 (8.5 µM) | 20.1% | 15.2% |
Interpretation: The data strongly suggest that PPD-1 induces apoptosis. The cell cycle analysis reveals a significant accumulation of cells in the G₂/M phase, indicating that PPD-1 may interfere with mitotic processes, a common mechanism for anticancer drugs that leads to apoptotic cell death.[14]
Tier 3: Identifying the Molecular Target
The final stage of in vitro validation aims to pinpoint the specific molecular pathways being modulated by the compound. Based on the literature for related pyrazolo[1,5-a]pyrimidine scaffolds, a likely mechanism is the inhibition of a protein kinase involved in cell cycle progression or survival signaling.[2][4]
Hypothetical Signaling Pathway: Kinase Inhibition Leading to G₂/M Arrest and Apoptosis
Given the G₂/M arrest observed, a plausible target is a Cyclin-Dependent Kinase (CDK), such as CDK1/2, which are critical regulators of the cell cycle.[1] Inhibition of these kinases can lead to cell cycle arrest and subsequent activation of the intrinsic apoptotic pathway.
Caption: Plausible mechanism of PPD-1 via CDK inhibition, leading to G₂/M arrest and apoptosis.
Western Blot Analysis
To validate this proposed pathway, Western blotting can be used to measure the protein levels of key markers.
-
Target Engagement: Phospho-CDK substrates (to show kinase inhibition).
-
Cell Cycle Arrest: Cyclin B1 (levels should be high in G₂/M arrested cells).
-
Apoptosis: Cleaved Caspase-3 and Cleaved PARP (hallmarks of apoptosis activation).
A successful outcome would show that treatment with PPD-1 leads to decreased phosphorylation of CDK substrates and increased levels of cleaved Caspase-3, providing strong evidence for the proposed mechanism of action.
Conclusion and Future Directions
This guide outlines a systematic, evidence-based approach to validate the in vitro anticancer activity of novel this compound derivatives. By progressing through tiered screening, from broad cytotoxicity to specific mechanistic and target validation assays, researchers can build a compelling case for a compound's therapeutic potential. The hypothetical derivative, PPD-1, demonstrated high potency, favorable selectivity, and a clear mechanism involving G₂/M arrest and apoptosis, likely through the inhibition of a key cell cycle kinase. Such a data package provides a solid foundation for further lead optimization, structure-activity relationship (SAR) studies, and, ultimately, advancement into in vivo animal models to assess efficacy and safety in a physiological context.[15]
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In Vivo Efficacy of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Based Drug Candidates: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of drug candidates derived from the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffold. While direct in vivo studies on "Pyrazolo[1,5-a]pyridin-2-ol" derivatives are not extensively published, the broader pyrazolo[1,5-a]pyrimidine class has yielded several successful clinical candidates and approved drugs. This guide will focus on two prominent examples from this class, Zanubrutinib in oncology and the emerging PI3Kδ inhibitor CPL302415 in autoimmune diseases, comparing their preclinical in vivo performance against established standards of care.
Part 1: Oncology - Mantle Cell Lymphoma
Mantle Cell Lymphoma (MCL) is an aggressive B-cell non-Hodgkin lymphoma. A key therapeutic target in B-cell malignancies is Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.
Featured Pyrazolo[1,5-a]pyrimidine Candidate: Zanubrutinib
Zanubrutinib is a next-generation, irreversible BTK inhibitor built upon a pyrazolo[1,5-a]pyrimidine core. It is designed for high selectivity and sustained BTK occupancy.[1] Preclinical studies have demonstrated its ability to inhibit malignant B-cell proliferation and reduce tumor growth.[2][3]
Comparator: Ibrutinib
Ibrutinib is the first-in-class BTK inhibitor and a standard of care for relapsed/refractory MCL.[4][5][6] While effective, its off-target effects on other kinases can lead to adverse events.[1]
In Vivo Efficacy Comparison: Zanubrutinib vs. Ibrutinib
In vivo xenograft models are a cornerstone for evaluating the preclinical efficacy of anti-cancer agents. The TMD8 cell line, derived from a diffuse large B-cell lymphoma, is often used in xenograft studies to assess the activity of BTK inhibitors.
| Drug Candidate | Animal Model | Cell Line | Dosing Regimen | Efficacy Endpoint | Result |
| Zanubrutinib | NOG mice | TMD8 (wildtype) | 20 mg/kg, BID, oral | Tumor Growth Inhibition (TGI) | Significant tumor regression, superior to Acalabrutinib (another BTK inhibitor) at clinically relevant doses.[7][8] |
| Ibrutinib | --- | --- | --- | --- | Data from direct head-to-head xenograft studies with Zanubrutinib is limited in the provided results. However, clinical data shows a median PFS of 14.6 months in relapsed MCL.[4] |
Note: Direct comparative preclinical data for Ibrutinib in the same TMD8 xenograft model as the cited Zanubrutinib studies was not available in the search results. Clinical data is provided for context.
Signaling Pathway: BTK Inhibition in B-Cell Malignancies
The diagram below illustrates the central role of BTK in the B-cell receptor signaling pathway and its inhibition by Zanubrutinib.
Caption: BTK Signaling Pathway Inhibition.
Experimental Protocol: TMD8 Xenograft Model
This protocol outlines the general steps for establishing a TMD8 xenograft model to evaluate the in vivo efficacy of BTK inhibitors.
Materials:
-
TMD8 cells
-
Immunocompromised mice (e.g., NOG mice)
-
Matrigel
-
Cell culture medium (e.g., RPMI-1640)
-
Calipers
-
Drug candidates (Zanubrutinib, comparator) and vehicle
Procedure:
-
Cell Culture: Culture TMD8 cells in appropriate medium until they reach the desired confluence.
-
Cell Preparation: Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.[7][8]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size, measure them with calipers.
-
Randomization and Dosing: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the drug candidates (e.g., Zanubrutinib at 20 mg/kg BID) and vehicle orally.[7][8]
-
Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition.[8]
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Caption: TMD8 Xenograft Workflow.
Part 2: Autoimmune Disease - Rheumatoid Arthritis & Lupus
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions, including immune cell proliferation, differentiation, and survival. The δ (delta) isoform of PI3K is predominantly expressed in leukocytes, making it an attractive target for autoimmune and inflammatory diseases.
Featured Pyrazolo[1,5-a]pyrimidine Candidate: CPL302415
CPL302415 is a novel, selective PI3Kδ inhibitor based on the pyrazolo[1,5-a]pyrimidine scaffold, currently under evaluation for the treatment of systemic lupus erythematosus (SLE).[9]
Comparator: Methotrexate
Methotrexate (MTX) is a cornerstone therapy for rheumatoid arthritis (RA) and is also used in other autoimmune diseases. It is a disease-modifying antirheumatic drug (DMARD) with a broad mechanism of action, including effects on folate metabolism.[10][11]
In Vivo Efficacy Comparison: PI3Kδ Inhibition vs. Methotrexate
The collagen-induced arthritis (CIA) mouse model is a widely used and well-validated model for studying the pathology of RA and for evaluating novel therapeutics.
| Drug Candidate/Class | Animal Model | Disease Induction | Dosing Regimen | Efficacy Endpoint | Result |
| PI3Kδ Inhibitor (IC87114) | BXSB mice (Lupus model) | Spontaneous | Intraperitoneal administration | Reduction in proteinuria, serum creatinine, autoantibodies | Significantly improved renal function and reduced autoimmune markers.[12] |
| Methotrexate | DBA/1J mice | Collagen-induced arthritis | Subcutaneous, once-weekly | Reduction in disease activity score and paw volume | Dose-dependent reduction in disease activity.[10][13] Significant reduction in arthritis score and incidence.[11] |
Note: The table includes data for a representative selective PI3Kδ inhibitor (IC87114) in a lupus model, as specific in vivo data for CPL302415 was not detailed in the provided search results. This allows for a conceptual comparison of targeting PI3Kδ versus the standard of care, Methotrexate, in autoimmune models.
Signaling Pathway: PI3Kδ in Autoimmune Response
The diagram below illustrates the role of PI3Kδ in immune cell signaling and its inhibition by targeted therapies.
Caption: PI3Kδ Signaling in Immune Cells.
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
This protocol provides a general framework for inducing and evaluating treatments in the CIA mouse model.
Materials:
-
Susceptible mouse strain (e.g., DBA/1J)[14]
-
Type II collagen (bovine or chicken)[14]
-
Complete Freund's Adjuvant (CFA)[14]
-
Incomplete Freund's Adjuvant (IFA)[14]
-
Drug candidates (e.g., Methotrexate) and vehicle
-
Calipers for paw measurement
Procedure:
-
Preparation of Emulsion: Emulsify the type II collagen solution with CFA.
-
Primary Immunization (Day 0): Inject the collagen/CFA emulsion intradermally at the base of the tail of the mice.[14]
-
Booster Immunization (Day 21): Administer a booster injection of type II collagen emulsified in IFA.[14]
-
Arthritis Assessment: Begin monitoring the mice for signs of arthritis (redness, swelling of paws) around day 26-35. Score the severity of arthritis in each paw.[14]
-
Treatment Administration: Once arthritis is established, begin treatment with the drug candidates (e.g., subcutaneous Methotrexate) or vehicle.[11]
-
Efficacy Evaluation: Continue to monitor and score arthritis severity and measure paw thickness regularly.
-
Data Analysis: Compare the arthritis scores and paw volume between the treated and control groups to determine the efficacy of the treatment.
Caption: Collagen-Induced Arthritis Workflow.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a versatile and highly fruitful starting point for the development of targeted therapies. As demonstrated by Zanubrutinib's success in oncology and the promise of PI3Kδ inhibitors like CPL302415 in autoimmune diseases, this chemical class offers significant potential for creating highly selective and potent drug candidates. The in vivo models and protocols detailed in this guide provide a framework for the continued evaluation and comparison of novel compounds emerging from this promising area of medicinal chemistry.
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A Head-to-Head Comparison of Synthetic Routes to the Pyrazolo[1,5-a]pyridin-2-ol Scaffold
For researchers, scientists, and professionals in drug development, the pyrazolo[1,5-a]pyridine core is a privileged scaffold, forming the backbone of numerous compounds with significant therapeutic potential, including antiviral, anti-inflammatory, and anticancer agents. The specific functionalization of this heterocyclic system is key to modulating its biological activity, with the 2-hydroxy (or 2-oxo tautomer) substitution being of particular interest. This guide provides a head-to-head comparison of distinct synthetic strategies to access the pyrazolo[1,5-a]pyridin-2-ol framework, offering in-depth analysis of their methodologies, underlying mechanisms, and practical considerations to aid in the selection of the most suitable route for your research needs.
Introduction to the Pyrazolo[1,5-a]pyridine Scaffold
The fusion of a pyrazole and a pyridine ring creates the pyrazolo[1,5-a]pyridine system, a class of nitrogen-containing heterocycles that has garnered substantial attention in medicinal chemistry. The structural rigidity and the specific arrangement of nitrogen atoms in this scaffold allow for precise interactions with biological targets. The 2-hydroxy substitution, in particular, can act as a key hydrogen bond donor or acceptor, or as a precursor for further functionalization, making synthetic access to this specific analogue a critical endeavor in the development of new chemical entities.
This guide will dissect and compare three prominent synthetic routes:
-
Route 1: Acetic Acid-Promoted Oxidative Cross-Dehydrogenative Coupling (CDC) - A modern, atom-economical approach.
-
Route 2: Catalyst-Free [3+2] Cycloaddition via Sonochemistry - An efficient and rapid synthesis leveraging ultrasound technology.
-
Route 3: Classical Cyclocondensation of 5-Aminopyrazoles - A traditional and versatile method for building the heterocyclic core.
Route 1: Acetic Acid-Promoted Oxidative Cross-Dehydrogenative Coupling (CDC)
This modern approach offers an environmentally friendly and catalyst-free synthesis of substituted pyrazolo[1,5-a]pyridines from readily available starting materials. The key transformation involves an acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by a dehydrative cyclization.
Reaction Scheme & Mechanism
The reaction proceeds by reacting an N-amino-2-iminopyridine with a 1,3-dicarbonyl compound in the presence of acetic acid and molecular oxygen as the oxidant.
Caption: Proposed mechanism for the AcOH-promoted CDC reaction.
A plausible mechanism begins with the protonation of the N-amino-2-iminopyridine by acetic acid, which activates it for nucleophilic attack by the enol form of the 1,3-dicarbonyl compound to form adduct A.[1] This is followed by oxidative dehydrogenation with molecular oxygen to yield intermediate B, which then undergoes dehydrative cyclization to afford the final pyrazolo[1,5-a]pyridine product.[1]
Experimental Protocol: Synthesis of Ethyl 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
This protocol is adapted from the work of Behbehani et al.[1]
Materials:
-
1-Amino-2-imino-5-phenyl-1,2-dihydropyridine-3-carbonitrile
-
Ethyl acetoacetate
-
Ethanol
-
Acetic acid
-
Oxygen balloon
Procedure:
-
To a solution of 1-amino-2-imino-5-phenyl-1,2-dihydropyridine-3-carbonitrile (3 mmol) in ethanol (10 mL), add ethyl acetoacetate (3 mmol) and acetic acid (6 equiv., 1.08 g).
-
Fit the reaction vessel with an oxygen balloon.
-
Stir the reaction mixture at 130 °C for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from ethanol to yield the pure product as yellow-white crystals.
Yield: 94%
Route 2: Catalyst-Free [3+2] Cycloaddition via Sonochemistry
The [3+2] cycloaddition of N-aminopyridinium ylides is a cornerstone for the synthesis of the pyrazolo[1,5-a]pyridine core. The use of ultrasound irradiation (sonochemistry) provides a significant enhancement, leading to shorter reaction times and high yields without the need for a catalyst.
Reaction Scheme & Mechanism
This method involves the reaction of a 2-imino-1H-pyridin-1-amine with an alkyne derivative. The reaction is believed to proceed through a concerted [3+2] cycloaddition mechanism.
Caption: Workflow for the sonochemical synthesis of pyrazolo[1,5-a]pyridines.
Under sonication, the reactants are activated, facilitating the concerted [3+2] cycloaddition between the N-aminopyridinium ylide (acting as a 1,3-dipole) and the alkyne (the dipolarophile) to form the pyrazolo[1,5-a]pyridine ring system in a single step.
Experimental Protocol: Synthesis of 7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester
This protocol is based on the work of Ibrahim and Behbehani.
Materials:
-
1-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Acetonitrile
Procedure:
-
In a suitable reaction vessel, mix 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (10 mmol) and dimethyl acetylenedicarboxylate (10 mmol) in acetonitrile (30 mL).
-
Place the reaction vessel in an ultrasonic bath at 85 °C and sonicate for 20 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
The solid product that forms is collected by filtration, washed with ethanol, and dried.
-
Recrystallize the product from the appropriate solvent to obtain the pure compound.
Yield: Up to 95%
Route 3: Classical Cyclocondensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds
This is a traditional and widely employed method for the synthesis of fused pyrazole systems, including pyrazolo[1,5-a]pyrimidines, which are structurally related to the target scaffold. The principles of this reaction are directly applicable to the synthesis of pyrazolo[1,5-a]pyridines.
Reaction Scheme & Mechanism
The reaction involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound, typically under acidic or basic conditions.
Caption: General mechanism for the cyclocondensation of 5-aminopyrazoles.
The reaction is initiated by the nucleophilic attack of the 5-amino group of the pyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound, forming a hydrazone or enamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the fused aromatic ring system.[2]
Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
This is a generalized protocol based on established methods for pyrazolo[1,5-a]pyrimidine synthesis.[3]
Materials:
-
A 5-aminopyrazole derivative
-
A 1,3-dicarbonyl compound (e.g., acetylacetone)
-
Acetic acid or ethanol with a catalytic amount of acid/base
-
Ammonium acetate (optional, as a catalyst)
Procedure:
-
Dissolve the 5-aminopyrazole (10 mmol) and the 1,3-dicarbonyl compound (10 mmol) in glacial acetic acid (20 mL).
-
Add ammonium acetate (10 mmol) to the mixture.
-
Heat the reaction mixture under reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine.
Yield: Typically moderate to good (50-80%), depending on the substrates.
Head-to-Head Comparison
| Feature | Route 1: Oxidative CDC | Route 2: [3+2] Cycloaddition (Sonochemical) | Route 3: Classical Cyclocondensation |
| Starting Materials | N-Amino-2-iminopyridines, 1,3-Dicarbonyls | 2-Imino-1H-pyridin-1-amines, Alkynes | 5-Aminopyrazoles, β-Dicarbonyls |
| Key Reagents | Acetic acid, Oxygen | Acetonitrile | Acetic acid or other catalysts |
| Reaction Time | 18 hours | 20 minutes | 4-6 hours |
| Temperature | 130 °C | 85 °C | Reflux |
| Typical Yield | Very good to excellent (up to 95%) | Excellent (up to 95%) | Moderate to good (50-80%) |
| Atom Economy | High | High | Moderate (loss of water) |
| Catalyst | None (promoted by AcOH) | None | Often requires acid or base catalysis |
| Environmental Impact | "Green" (uses O2 as oxidant) | Energy intensive (ultrasound) | Use of organic solvents and catalysts |
Senior Application Scientist Insights
Choosing the Right Synthetic Route: A Practical Perspective
The choice of synthetic route to the this compound scaffold is not merely a matter of yield; it is a strategic decision influenced by factors such as available starting materials, required scale, desired substitution patterns, and laboratory equipment.
-
For Speed and Efficiency: The sonochemical [3+2] cycloaddition (Route 2) is unparalleled in its rapidity. The dramatic reduction in reaction time from hours to minutes makes it an attractive option for rapid library synthesis and initial exploration of structure-activity relationships (SAR). The high yields and catalyst-free conditions are significant advantages. However, the scalability of sonochemical reactions can be a concern, and the initial investment in ultrasound equipment may be a factor for some laboratories.
-
For Green Chemistry and Atom Economy: The Acetic Acid-Promoted Oxidative CDC (Route 1) stands out as a highly elegant and environmentally conscious approach.[1] The use of molecular oxygen as the terminal oxidant and the absence of metal catalysts are major boons from a green chemistry perspective.[1] While the reaction times are longer and temperatures are higher compared to the sonochemical method, the operational simplicity and high yields make it a robust and scalable option for process development.
-
For Versatility and Accessibility: The classical cyclocondensation (Route 3) remains a workhorse in heterocyclic chemistry for good reason. Its main advantage lies in the vast commercial availability of a wide variety of substituted 5-aminopyrazoles and β-dicarbonyl compounds, allowing for the synthesis of a diverse range of analogues. While the yields may be more modest and the reaction conditions less "green" than the other two routes, its reliability and the predictability of the reaction outcome make it a valuable tool, especially when specific substitution patterns are desired that are not readily accessible through the other methods.
A Noteworthy Alternative:
It is also worth mentioning the synthesis of the parent this compound from ethyl 2-pyridylacetate and hydroxylamine-O-sulfonic acid, as reported by Ochi et al. This route provides direct access to the target scaffold and showcases a different synthetic strategy involving N-amination followed by cyclization. While detailed experimental data is not provided here, it represents another potential avenue for researchers to explore.
Conclusion
The synthesis of the this compound scaffold can be approached through several effective strategies, each with its own set of advantages and disadvantages. Modern methods like the oxidative CDC and sonochemical [3+2] cycloaddition offer significant improvements in terms of efficiency, environmental impact, and reaction times. However, the classical cyclocondensation route remains a highly relevant and versatile tool due to the broad availability of starting materials. The optimal choice of synthesis will ultimately depend on the specific goals of the research program, balancing the need for speed, scalability, and access to diverse chemical space.
References
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
A Comparative Analysis of Pyrazolo[1,5-a]pyridin-2-ol Derivatives as Novel hDHODH Inhibitors Against Standard-of-Care Therapies
In the landscape of drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. This guide provides a comprehensive technical comparison of a promising class of compounds, the Pyrazolo[1,5-a]pyridin-2-ol derivatives, against established standard-of-care therapies in relevant disease areas. Our focus will be on a key mechanism of action for this scaffold: the inhibition of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.
This pathway is a linchpin for the proliferation of rapidly dividing cells, such as cancer cells and virus-infected host cells, making hDHODH a compelling therapeutic target.[1][2] We will benchmark the performance of a leading this compound derivative, MEDS433, against established drugs in oncology and virology, supported by preclinical data and detailed experimental protocols.
The Rise of this compound Derivatives: A New Frontier in hDHODH Inhibition
The this compound scaffold has emerged as a versatile platform for the design of potent and selective hDHODH inhibitors.[2] These derivatives have been engineered to optimize binding to the ubiquinone binding site of hDHODH, offering the potential for high potency and a favorable safety profile.[3] One of the most promising candidates from this class is MEDS433, which has demonstrated potent activity in preclinical studies.[3][4][5][6][7][8]
Mechanism of Action: Stifling Cellular Proliferation at its Source
The primary mechanism of action for MEDS433 and related derivatives is the inhibition of hDHODH. This enzyme catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate.[1] By blocking this essential pathway, these inhibitors deplete the cellular pool of pyrimidines, which are vital for the synthesis of DNA and RNA. This leads to the arrest of cell proliferation and has significant implications for the treatment of diseases characterized by rapid cell division.
Below is a diagram illustrating the targeted signaling pathway:
Caption: Inhibition of hDHODH by this compound derivatives.
Benchmarking Against the Gold Standard: A Data-Driven Comparison
To provide a clear perspective on the potential of this compound derivatives, we will compare the preclinical performance of MEDS433 against established standard-of-care therapies in virology and oncology.
Antiviral Activity: A New Player in the Fight Against RNA Viruses
The rapid replication of RNA viruses places a high demand on the host cell's nucleotide pools, making hDHODH inhibition a promising host-targeting antiviral strategy.[6]
Standard of Care: Favipiravir is an antiviral drug approved for the treatment of influenza in Japan.[9] It acts as a chain terminator, inhibiting viral RNA polymerase.[10][11]
Comparative Preclinical Data: In a study investigating its anti-influenza activity, MEDS433 demonstrated potent inhibition of both influenza A (IAV) and influenza B (IBV) virus replication.[4] Notably, MEDS433 was found to be more effective than Brequinar, another hDHODH inhibitor that has been explored for various therapeutic indications.[4][12]
| Compound | Virus | EC50 (µM) | EC90 (µM) | Reference |
| MEDS433 | IAV | 0.064 ± 0.01 | 0.264 ± 0.002 | [4] |
| MEDS433 | IBV | 0.065 ± 0.005 | 0.365 ± 0.09 | [4] |
| Brequinar | IAV | 0.495 ± 0.027 | - | [4] |
| Brequinar | IBV | 0.273 ± 0.014 | - | [4] |
The antiviral effect of MEDS433 was reversed by the addition of exogenous uridine and orotate, confirming that its mechanism of action is through the inhibition of the de novo pyrimidine biosynthesis pathway.[4][6]
Standard of Care: Remdesivir is a broad-spectrum antiviral that was the first to receive FDA approval for the treatment of COVID-19.[13] It is a nucleotide analog that inhibits viral RNA polymerase.
Comparative Preclinical Data: MEDS433 has shown potent in vitro activity against several human coronaviruses, including SARS-CoV-2.[3][5][7] The compound effectively inhibited viral replication at low nanomolar concentrations in various cell lines and even in human kidney organoids.[5][7]
| Compound | Virus | Cell Line | EC50 (nM) | Reference |
| MEDS433 | SARS-CoV-2 | Vero E6 | 74 | [1] |
| MEDS433 | hCoV-OC43 | HCT-8 | ~12 | [3] |
| MEDS433 | hCoV-229E | - | ~22 | [2] |
The high selectivity index of MEDS433 against SARS-CoV-2 (SI >7900) highlights its potent and safe in vitro profile.[1]
Anti-Cancer Activity: Targeting Myeloid Leukemia
The dependence of rapidly proliferating cancer cells on de novo pyrimidine synthesis makes hDHODH an attractive target in oncology.[14]
Standard of Care: For conditions like rheumatoid arthritis with an inflammatory component that can be targeted by hDHODH inhibition, Leflunomide is a standard-of-care DMARD.[15][16][17][18] In the context of acute myeloid leukemia (AML), where differentiation induction is a therapeutic goal, there is no single standard of care, but various chemotherapy regimens and targeted therapies are used. Brequinar has been investigated in this context.[19]
Comparative Preclinical Data: A derivative of 2-hydroxypyrazolo[1,5-a]pyridine, closely related to MEDS433, was shown to induce myeloid differentiation in AML cell lines (THP1) at a low nanomolar range (EC50 = 32.8nM), proving superior to the reference hDHODH inhibitor, Brequinar (EC50 = 265nM).[2]
Experimental Protocols: A Guide to Benchmarking
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key experiments.
In Vitro hDHODH Inhibition Assay
This spectrophotometric assay is fundamental for determining the direct inhibitory activity of a compound on the hDHODH enzyme.[20][21][22][23]
Workflow Diagram:
Caption: Workflow for the in vitro hDHODH inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.05% Triton X-100.[21]
-
Prepare stock solutions of Coenzyme Q10 (100 µM) and 2,6-dichloroindophenol (DCIP) (200 µM) in the assay buffer.[23]
-
Prepare serial dilutions of the test compound (e.g., MEDS433) and a reference inhibitor (e.g., Brequinar) in DMSO.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Enzymatic Reaction:
-
Prepare a reaction mix containing dihydroorotic acid (DHO) at a final concentration of 500 µM.[23]
-
Initiate the reaction by adding the DHO reaction mix to each well.
-
-
Measurement and Analysis:
-
Immediately measure the decrease in absorbance at 650 nm over 10 minutes using a microplate reader.[21]
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[21]
-
Cell-Based Antiviral Assay (Cytopathic Effect Reduction)
This assay evaluates the ability of a compound to protect host cells from virus-induced cell death.[24][25][26]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in a 96-well plate at an optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment and Infection:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Add the compound dilutions to the cells.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Include "cells only" (no virus, no compound) and "virus only" (virus, no compound) controls.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO2 for a period sufficient to observe a significant cytopathic effect (CPE) in the "virus only" control wells (typically 48-72 hours).[24]
-
-
Cell Viability Measurement:
-
Data Analysis:
-
Normalize the data to the "cells only" control (100% viability) and the "virus only" control (0% viability).
-
Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) from dose-response curves.[24]
-
Determine the Selectivity Index (SI = CC50/EC50).
-
In Vivo Xenograft Tumor Model
This in vivo model is crucial for assessing the anti-cancer efficacy of a compound in a living organism.[28][29][30][31]
Step-by-Step Protocol:
-
Cell Preparation:
-
Culture the desired human cancer cell line (e.g., an AML cell line) under sterile conditions.
-
Harvest and wash the cells, then resuspend them in a suitable medium, often mixed with Matrigel® to support tumor formation.[28]
-
-
Animal Inoculation:
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., MEDS433) and a vehicle control according to the desired dosing regimen and route of administration.
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
-
Data Analysis:
-
Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy.
-
Concluding Remarks
The this compound scaffold represents a significant advancement in the development of hDHODH inhibitors. Preclinical data for derivatives like MEDS433 demonstrate a promising profile, with potent activity against clinically relevant viruses and cancer cell lines. When benchmarked against standard-of-care therapies, these novel compounds show the potential for improved efficacy.
The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, ensuring data integrity and reproducibility. Further investigation, including in vivo efficacy and safety studies, will be crucial in determining the ultimate clinical utility of this exciting new class of therapeutic agents.
References
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A Senior Application Scientist's Guide to Assessing the Kinase Selectivity of Pyrazolo[1,5-a]pyridin-2-ol Inhibitors
Introduction: The Imperative of Selectivity in Kinase Drug Discovery
Protein kinases, comprising a superfamily of over 500 enzymes in the human kinome, are fundamental regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention.[2][3] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[1][4]
However, a significant challenge in this field is achieving inhibitor selectivity.[5] The ATP-binding site, the target for the majority of kinase inhibitors, is highly conserved across the kinome.[1][4] This structural similarity often leads to promiscuous inhibitors that bind to multiple kinases—a phenomenon known as polypharmacology. While sometimes beneficial, off-target inhibition is more frequently associated with toxicity and adverse side effects, complicating clinical development and confounding basic research.[1][5] Therefore, a rigorous and quantitative assessment of an inhibitor's selectivity profile is not merely a characterization step; it is a critical directive for developing safer, more effective drugs and more precise chemical probes.[4][5]
This guide provides a comprehensive framework for assessing the selectivity of a promising class of compounds: the "Pyrazolo[1,5-a]pyridin-2-ol" scaffold. We will delve into the causality behind experimental design, present a robust, self-validating protocol for large-panel kinase screening, and offer a comparative analysis to contextualize the data.
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Chemotype
The pyrazolo[1,5-a]pyrimidine and the related pyrazolo[1,5-a]pyridine core structures are recognized as "privileged scaffolds" in medicinal chemistry.[2] They are heterocyclic compounds that have demonstrated potent inhibitory activity against a wide range of protein kinases, including CDK9, PI3Kα, and others.[6][7] Their versatile chemistry allows for the introduction of diverse functional groups, enabling fine-tuning of potency and selectivity.[2][3] Compounds based on this scaffold typically act as ATP-competitive inhibitors, making the assessment of their kinome-wide selectivity particularly crucial.[2][3]
For the purpose of this guide, we will consider a hypothetical, representative compound: PzP-OH-1 . Our goal is to build a complete selectivity map for this compound to understand its potential as a therapeutic agent.
Designing the Selectivity Screening Campaign
A successful screening campaign hinges on logical, sequential execution. The process involves selecting an appropriate assay platform and kinase panel, performing the primary screen, confirming hits with dose-response curves, and analyzing the resulting data to quantify selectivity.
Below is a workflow diagram illustrating the key stages of the process.
Caption: Simplified signaling pathway showing inhibition by PzP-OH-1.
Conclusion
The systematic assessment of kinase inhibitor selectivity is a cornerstone of modern drug discovery. The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. By employing robust, gold-standard methodologies like the radiometric kinase assay, researchers can generate high-confidence selectivity profiles. This data, when placed in the context of well-known inhibitors like Imatinib and Sunitinib, allows for an objective evaluation of a compound's potential. The hypothetical compound PzP-OH-1, with its high potency and narrow inhibition spectrum, exemplifies the ideal profile for a precision tool compound or a targeted therapeutic candidate. The principles and protocols outlined in this guide provide a clear path for any research team aiming to rigorously characterize their novel kinase inhibitors and advance the next generation of targeted therapies.
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van den Heuvel, D., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE. Available from: [Link]
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Davis, M.I., et al. (2011). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available from: [Link]
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Singh, S., et al. (2015). Expanding spectrum of anticancer drug, imatinib, in the disorders affecting brain and spinal cord. Fundamental & Clinical Pharmacology. Available from: [Link]
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Bradford, S., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Anastassiadis, T., et al. (2011). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. Journal of Biomolecular Screening. Available from: [Link]
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Al-Ostoot, F.H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available from: [Link]
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SAHMRI. Inhibition of c-fms by imatinib: Expanding the spectrum of treatment. Available from: [Link]
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K-Ras, G., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Semantic Scholar. Available from: [Link]
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Bain, J., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of the Royal Society Interface. Available from: [Link]
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Domainex. Biochemical kinase assay to improve potency and selectivity. Available from: [Link]
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Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available from: [Link]
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Dewar, A.L., et al. (2005). Inhibition of c-fms by Imatinib: Expanding the Spectrum of Treatment. ResearchGate. Available from: [Link]
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ResearchGate. Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)). Available from: [Link]
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Brehmer, D., et al. (2011). Characterization of the small molecule kinase inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo. Semantic Scholar. Available from: [Link]
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Lo, Y.C., et al. (2015). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. ResearchGate. Available from: [Link]
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Reaction Biology. KINASE PROFILING & SCREENING. Available from: [Link]
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Hancox, U., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]
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Wölfel, L., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available from: [Link]
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Martin-Broto, J., et al. (2016). Sunitinib in the treatment of gastrointestinal stromal tumor: patient selection and perspectives. Dovepress. Available from: [Link]
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Asati, V., et al. (2024). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. MDPI. Available from: [Link]
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de Heuvel, E., et al. (2022). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. European Journal of Medicinal Chemistry. Available from: [Link]
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Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. Available from: [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Available from: [Link]
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Chen, Z., et al. (2024). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications. Available from: [Link]
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Alberti, M., et al. (2023). Fluorescent Isostere (Fluostere) of the Carboxylate: Design of this compound-Based Probes. Journal of Medicinal Chemistry. Available from: [Link]
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Mousseau, J.J., et al. (2011). Synthesis of 2-Substituted Pyrazolo[1,5- a ]pyridines through Cascade Direct Alkenylation/Cyclization Reactions. ResearchGate. Available from: [Link]
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- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photophysical Properties of Pyrazolo[1,5-a]pyridin-2-ol Fluorophores
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of fluorescence imaging and sensing, the demand for novel fluorophores with superior photophysical properties is incessant. The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising class of fluorophores, offering a rigid, planar structure conducive to strong fluorescence. This guide provides a comprehensive comparative analysis of the photophysical properties of "Pyrazolo[1,5-a]pyridin-2-ol" derivatives, offering insights into their performance relative to established fluorophore classes and detailing the experimental methodologies for their characterization.
The this compound Scaffold: A Privileged Structure in Fluorescence
The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that provides a robust framework for the design of fluorescent probes. The "-ol" (hydroxyl) group at the 2-position, in its deprotonated form, can act as an electron-donating group, which, in conjunction with various substituents on the ring system, allows for the fine-tuning of the molecule's electronic and photophysical properties. This inherent tunability is a key advantage, enabling the rational design of fluorophores with specific absorption and emission characteristics, quantum yields, and environmental sensitivities.
The exploration of pyrazolo[1,5-a]pyridine derivatives has revealed their potential in various applications, including cellular imaging and the detection of pH and other analytes.[1][2] Their relatively small size and potential for good cell permeability make them attractive alternatives to larger, more cumbersome fluorescent probes.[3]
Understanding the Photophysical Landscape: A Comparative Analysis
The performance of a fluorophore is defined by a set of key photophysical parameters. This section provides a comparative overview of these parameters for this compound derivatives and their close relatives, the pyrazolo[1,5-a]pyrimidines, alongside commonly used fluorophore classes such as Coumarins, BODIPYs, and Rhodamines. The data presented here is a synthesis of findings from various studies and is intended to provide a general performance comparison. It is important to note that the specific properties of a fluorophore can vary significantly with substitution and solvent environment.
Table 1: Comparative Photophysical Data of Pyrazolo[1,5-a]pyridine/pyrimidine Derivatives and Other Fluorophores
| Fluorophore Class | Derivative Example | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent/Conditions |
| Pyrazolo[1,5-a]pyridine | Carboxylic acid derivative | ~350 | 445 | ~95 | 0.64 | aq. buffer/DMSO (pH 2.4)[1] |
| Pyrazolo[1,5-a]pyrimidine | 7-(4-Methoxyphenyl) | 374 | 485 | 111 | 0.85 | THF[4] |
| Pyrazolo[1,5-a]pyrimidine | 7-(4-Nitrophenyl) | 415 | 541 | 126 | 0.01 | THF[4] |
| Coumarin | Coumarin 153 | 423 | 530 | 107 | 0.53 | Ethanol |
| BODIPY | Unsubstituted | 493 | 503 | 10 | 0.90 | Methanol |
| Rhodamine | Rhodamine 6G | 530 | 550 | 20 | 0.95 | Ethanol |
Analysis of Comparative Data:
-
Emission in the Blue-Green Region: this compound and its pyrimidine analogs typically exhibit emission in the blue to green region of the spectrum.[3][4] This makes them suitable for applications where spectral separation from red-emitting fluorophores is desired.
-
Tunable Properties: As evidenced by the pyrazolo[1,5-a]pyrimidine examples, the introduction of electron-donating groups (e.g., methoxy) can significantly enhance the quantum yield, while electron-withdrawing groups (e.g., nitro) can quench the fluorescence.[4] This high degree of tunability through chemical synthesis is a major advantage of this scaffold.
-
Large Stokes Shifts: Many pyrazolo[1,5-a]pyridine and pyrimidine derivatives exhibit large Stokes shifts, which is advantageous for minimizing self-absorption and improving the signal-to-noise ratio in fluorescence measurements.
-
Competitive Quantum Yields: The reported quantum yield of 0.64 for a pyrazolo[1,5-a]pyridine derivative is highly competitive, approaching the performance of well-established fluorophores like Rhodamine 6G and BODIPY under specific conditions.[1]
Experimental Design: The Causality Behind Methodological Choices
A rigorous and systematic approach is paramount for the accurate characterization of the photophysical properties of novel fluorophores. The following section details the experimental workflows for key measurements, explaining the rationale behind each step to ensure the generation of trustworthy and reproducible data.
Workflow for Photophysical Characterization
Caption: A comprehensive workflow for the synthesis, characterization, and photophysical evaluation of novel fluorophores.
Detailed Experimental Protocols
This is the foundational experiment to determine the wavelengths at which the fluorophore absorbs and emits light.
-
Protocol:
-
Prepare a dilute solution of the fluorophore in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, dimethyl sulfoxide). The concentration should be adjusted to have an absorbance value between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range. The wavelength of maximum absorption (λ_abs) is a key parameter.
-
Using a spectrofluorometer, excite the sample at its λ_abs.
-
Record the fluorescence emission spectrum. The wavelength of maximum emission (λ_em) is determined from this spectrum.
-
The Stokes shift is calculated as the difference between λ_em and λ_abs.
-
-
Expertise & Experience: The choice of solvent is critical as it can significantly influence the photophysical properties. A range of solvents with varying polarities should be used to assess the fluorophore's environmental sensitivity.
The quantum yield is a measure of the efficiency of the fluorescence process. The relative method, comparing the sample to a well-characterized standard, is the most common approach.
-
Protocol:
-
Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or Rhodamine 6G in ethanol (Φ_F = 0.95) are common standards.
-
Prepare a series of five solutions of both the sample and the standard of varying concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
where Φ_r is the quantum yield of the reference, m_s and m_r are the slopes of the linear fits for the sample and reference, respectively, and n_s and n_r are the refractive indices of the solvents used for the sample and reference.
-
-
Trustworthiness: The linearity of the integrated fluorescence intensity versus absorbance plot is a critical self-validating check. Any deviation from linearity may indicate inner filter effects or aggregation, requiring further dilution of the samples.
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is a crucial parameter for applications such as fluorescence lifetime imaging (FLIM).
-
Protocol:
-
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).
-
A pulsed light source (e.g., a picosecond laser or a light-emitting diode) excites the sample.
-
A sensitive detector records the arrival time of individual emitted photons relative to the excitation pulse.
-
A histogram of photon arrival times is constructed, which represents the fluorescence decay profile.
-
This decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).
-
-
Expertise & Experience: The choice of excitation source and detector is dependent on the expected lifetime of the fluorophore. For multi-exponential decays, which can occur in complex environments, more sophisticated data analysis models are required.
Structure-Property Relationships
Caption: Relationship between molecular structure and photophysical properties in this compound fluorophores.
Conclusion and Future Outlook
The this compound scaffold represents a versatile and promising platform for the development of novel fluorophores. Their tunable photophysical properties, competitive quantum yields, and large Stokes shifts make them valuable tools for a range of applications in chemical biology and materials science. This guide has provided a comparative overview of their performance and detailed the essential experimental protocols for their characterization. As synthetic methodologies advance, we can anticipate the emergence of new this compound derivatives with even more refined and specialized photophysical properties, further expanding their utility in cutting-edge research.
References
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A new fluorescent probe based on pyrazolo[1,5-a]pyridine was synthesized and used to monitor the pH in cells. RSC Advances. [Link][1]
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Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. MDPI. [Link]
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Design and synthesis of a library of pyrazolo[1,5-a]pyridine fluorophores for developing new fluorescent probes. IRIS-AperTO. [Link][3]
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Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets. ResearchGate. [Link][2]
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Pyrazolopyridine derivatives with photophysical properties. ResearchGate. [Link]
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Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. [Link]
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Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. [Link]
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Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. [Link][4]
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Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]
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Structural Studies of 2-Methyl-7-substituted Pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]
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Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[1][2][5]Triazolo[4,3-c]. NIH. [Link]
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A novel pyrazolo[1,5- a ]pyridine fluorophore and its application to detect pH in cells. ResearchGate. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
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Recent advances in the chemistry of pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Pyrazolo[1,5-a]pyridin-2-ol
As a novel heterocyclic compound, Pyrazolo[1,5-a]pyridin-2-ol and its derivatives are of significant interest in medicinal chemistry and materials science.[1][2] Responsible research necessitates a proactive and thorough approach to waste management, ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Understanding the inherent hazards of a chemical is the first step in managing its lifecycle. This compound is classified with several hazards that dictate its handling and disposal requirements.[3] The primary risks are associated with direct contact and inhalation, making containment and proper personal protective equipment paramount.
Table 1: Hazard Profile of this compound
| Property | Identifier |
|---|---|
| CAS Number | 59942-87-9[3][4][5] |
| Molecular Formula | C₇H₆N₂O[3] |
| GHS Hazard Statements | H302: Harmful if swallowed.[3] |
| H315: Causes skin irritation.[3] | |
| H319: Causes serious eye irritation.[3] |
| | H335: May cause respiratory irritation.[3] |
The causality is clear: because the compound is a known skin, eye, and respiratory irritant, disposal procedures must be designed to prevent any physical contact or aerosol generation. Its oral toxicity underscores the importance of preventing environmental release into water systems.
The Regulatory Landscape: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is governed by two primary federal agencies:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its generation to its final disposal—a system often called "cradle to grave."[6] Chemical waste generators are legally required to determine if their waste is hazardous and to manage it according to strict federal and state regulations.[7]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), commonly known as the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[6][8] This plan must outline specific procedures for safe handling and waste disposal.
This guide is based on the principles of these regulations. However, it is imperative that all laboratory personnel consult their institution's specific Chemical Hygiene Plan and local waste disposal protocols, as requirements can vary.[8]
Core Disposal Protocol: A Step-by-Step Methodology
This protocol ensures that this compound waste is handled safely, segregated correctly, and prepared for final disposal by a licensed contractor.
Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling any waste, ensure you are wearing the correct PPE. This is your first and most critical line of defense against exposure.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[10]
-
Body Protection: A standard laboratory coat is required. For larger quantities, a chemically impervious apron may be necessary.
Step 2: Waste Segregation and Containerization Proper segregation is a cornerstone of safe laboratory practice. Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.[11]
-
Designate as Hazardous Waste: All this compound waste, including the pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, paper towels), must be treated as hazardous waste.
-
Select the Right Container:
-
Use a sealable, airtight, and chemically compatible waste container.[11][12][13] High-density polyethylene (HDPE) containers are a common choice.
-
The container must be clearly labeled as "Hazardous Waste" and list all contents, including "this compound."
-
Attach a completed hazardous waste label as soon as the first drop of waste is added.[13]
-
Step 3: Safe Waste Transfer All transfers of waste should be performed in a controlled environment to minimize exposure risk.
-
Work in a Fume Hood: Conduct all waste transfers inside a properly functioning chemical fume hood. This engineering control protects you from inhaling dust or vapors, which are known respiratory irritants.[13]
-
Avoid Dust Generation: If handling solid waste, take care to avoid creating dust.[10]
-
Securely Seal Container: After transferring the waste, securely seal the container to prevent leaks or the escape of vapors.[11][12]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) Store the sealed waste container in a designated and properly managed Satellite Accumulation Area while awaiting pickup.
-
Location: The SAA should be located at or near the point of generation.
-
Segregation: Store the container away from incompatible materials, such as strong oxidizing agents.[13]
-
Environment: Keep the container away from heat sources, sparks, or open flames.[11][13]
Step 5: Arrange for Final Disposal The final step is to hand off the waste to professionals.
-
Licensed Contractor: Offer surplus and non-recyclable solutions to a licensed disposal company.[10] Your institution's Environmental Health & Safety (EHS) office will have an established relationship with an approved contractor.
-
Documentation: Complete all required paperwork, such as a chemical collection request form, to ensure a clear chain of custody.[13]
-
Disposal Method: The licensed contractor will transport the waste to a permitted facility for final disposal, which typically involves high-temperature incineration to convert the waste into less harmful ash.[11][14]
Spill and Emergency Procedures
Accidents happen. A clear and practiced emergency plan is essential.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][15]
-
Skin Contact: Wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
In Case of a Spill:
-
Small Spill (manageable by lab personnel):
-
Evacuate non-essential personnel.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or earth.[9][13]
-
Carefully sweep or scoop up the absorbed material and place it in your designated hazardous waste container.[7][17]
-
Clean the spill area with soap and water.
-
-
Large Spill:
-
Immediately evacuate the laboratory and alert others in the vicinity.
-
If safe to do so, close the door to the affected area.
-
Contact your institution's EHS or emergency response team immediately.[13]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to this comprehensive guide, researchers can ensure they are not only advancing science but are also upholding the highest standards of safety and environmental stewardship.
References
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
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Proper Disposal of Hazardous Waste in Medical Diagnostic Labs: Regulations, Guidelines, and Protocols. (n.d.). Needle.Tube. Retrieved from [Link]
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Safety Data Sheet. (2021). Angene Chemical. Retrieved from [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. (2011). National Academies Press. Retrieved from [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group. Retrieved from [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Moreno Valley College. Retrieved from [Link]
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Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. (n.d.). Washington State University. Retrieved from [Link]
-
Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Publishing. Retrieved from [Link]
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Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. (2020). Chemistry Europe. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pyrazolo[1,5-a]pyridin-2-ol
This guide provides an in-depth operational plan for the safe handling and disposal of Pyrazolo[1,5-a]pyridin-2-ol, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As researchers and drug development professionals, a comprehensive understanding of the potential hazards and the rationale behind safety protocols is paramount to not only personal safety but also the integrity of your research. This document is structured to provide not just a set of rules, but a self-validating system of safe laboratory practices.
Hazard Assessment of this compound
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is a heterocyclic compound, and while specific toxicological data may be limited, the available Safety Data Sheets (SDS) for it and similar compounds, such as Pyrazolo[1,5-a]pyridine, indicate several potential hazards.[1][2][3]
According to available safety information, Pyrazolo[1,5-a]pyridine derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, the primary routes of exposure to mitigate are dermal contact, eye contact, and inhalation of dust or aerosols.
-
Health (Blue): 2 - Can cause temporary incapacitation or residual injury.
-
Flammability (Red): 1 - Must be preheated before ignition can occur.
-
Instability (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.
-
Special (White): (None)
This highlights that the primary concern is the health hazard associated with this compound.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE must be based on a risk assessment of the procedures to be performed. The following recommendations are based on the identified hazards of this compound and are in line with general laboratory safety standards established by OSHA.[4][5][6][7]
Eye and Face Protection
-
Rationale: this compound is classified as a serious eye irritant.[2][3] Any splashing of solutions or accidental generation of dust can lead to severe eye damage.
-
Required PPE:
-
Safety glasses with side shields: These are the minimum requirement for any work in a laboratory.
-
Chemical splash goggles: These should be worn whenever there is a risk of splashing, such as when transferring solutions or working with larger quantities. They provide a seal around the eyes, offering greater protection than safety glasses.
-
Face shield: A face shield should be worn in conjunction with chemical splash goggles when there is a significant risk of splashing or when handling the solid material outside of a fume hood, to protect the entire face.[8][9][10]
-
Hand Protection
-
Rationale: This compound is a skin irritant.[2][3] Proper glove selection is critical to prevent dermal absorption.
-
Required PPE:
-
Nitrile gloves: These provide good protection against a wide range of chemicals and are a suitable choice for handling this compound in most laboratory settings.[11]
-
Double gloving: For procedures with a higher risk of exposure, such as when handling concentrated solutions or for extended periods, wearing two pairs of nitrile gloves is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Glove change frequency: Gloves should be changed immediately if they become contaminated. For prolonged work, it is good practice to change gloves periodically (e.g., every 1-2 hours) as their protective properties can degrade over time.
-
Body Protection
-
Rationale: To prevent accidental skin contact from spills or splashes, appropriate body protection is necessary.
-
Required PPE:
-
Laboratory coat: A flame-resistant lab coat should be worn at all times in the laboratory.[8] It should be fully buttoned to provide maximum coverage.
-
Full-length pants and closed-toe shoes: These are mandatory in any laboratory setting to protect the lower body and feet from spills.
-
Respiratory Protection
-
Rationale: this compound may cause respiratory irritation, particularly if handled as a fine powder that can be easily aerosolized.[2][3]
-
Required PPE:
-
Chemical fume hood: Whenever possible, all manipulations of solid this compound and its volatile solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.
-
Respirator: If work cannot be conducted in a fume hood and there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][12] The use of a respirator requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA.
-
Operational Plan: Step-by-Step Procedures
A systematic approach to the use of PPE is essential for ensuring safety.
Donning PPE
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.
-
Goggles/Face Shield: Don chemical splash goggles. If a higher splash risk exists, add a face shield over the goggles.
-
Gloves: Put on the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, put on the second pair over the first.
Doffing PPE
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back of the head to avoid touching the front surfaces.
-
Lab Coat: Remove the lab coat by unbuttoning it and rolling it down from the shoulders, turning the sleeves inside out. Hang it in a designated area or dispose of it if it is contaminated.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of contaminated materials is a critical final step in the safe handling of this compound.
-
Contaminated PPE: All disposable PPE, including gloves and any contaminated lab coats, should be placed in a designated hazardous waste container.
-
Chemical Waste: Unused this compound and any solutions containing it should be collected in a clearly labeled, sealed hazardous waste container. Follow your institution's specific guidelines for chemical waste disposal. Do not pour chemical waste down the drain.[2][12]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional policy.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Visual Workflow for Handling this compound
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
Summary of PPE Recommendations
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat, Full Pants, Closed Shoes | Chemical Fume Hood or Respirator |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat, Full Pants, Closed Shoes | Chemical Fume Hood |
| Running Reactions/Transfers | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Full Pants, Closed Shoes | In a well-ventilated area or fume hood |
| Handling Waste | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Full Pants, Closed Shoes | In a well-ventilated area |
References
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NFPA 704: Standard System for the Identification of the Hazards of Materials for Emergency Response. National Fire Protection Association. [Link]
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Frequently Asked Questions on NFPA 704 Standard System for the Identification of the Hazards of Materials for Emergency Response. National Fire Protection Association. [Link]
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NFPA Chemicals. New Environment Inc. [Link]
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NFPA 704. [Link]
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NFPA 704 Standard System for Identification of Hazards of Materials for Emergency Response. ResponderHelp. [Link]
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Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
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OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
